molecular formula C14H13FO B1302167 3-(3-Fluorophenyl)phenethyl alcohol CAS No. 840522-20-5

3-(3-Fluorophenyl)phenethyl alcohol

Cat. No.: B1302167
CAS No.: 840522-20-5
M. Wt: 216.25 g/mol
InChI Key: FMHKJMVEPWSTOD-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)phenethyl alcohol is a useful research compound. Its molecular formula is C14H13FO and its molecular weight is 216.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Fluorophenyl)phenethyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluorophenyl)phenethyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(3-fluorophenyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c15-14-6-2-5-13(10-14)12-4-1-3-11(9-12)7-8-16/h1-6,9-10,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHKJMVEPWSTOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374653
Record name 3-(3-Fluorophenyl)phenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840522-20-5
Record name 3′-Fluoro[1,1′-biphenyl]-3-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=840522-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenyl)phenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"3-(3-Fluorophenyl)phenethyl alcohol" CAS number 840522-20-5 properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(3-Fluorophenyl)phenethyl alcohol (CAS 840522-20-5), a biphenyl ethanol derivative with potential applications in medicinal chemistry and materials science. This document collates available physicochemical data, provides an expert analysis of its expected spectroscopic characteristics, outlines a plausible synthetic strategy, and discusses safety considerations based on structurally related molecules. The guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis who are interested in the properties and potential utility of this fluorinated aromatic alcohol.

Introduction: The Significance of Fluorinated Biphenyl Scaffolds

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and its ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The biphenyl moiety, a common structural motif in pharmacologically active compounds, provides a rigid scaffold that can be functionalized to interact with various biological receptors. The combination of these two features in 3-(3-Fluorophenyl)phenethyl alcohol suggests a molecule with potentially valuable pharmacological properties. Biphenyl derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] This guide aims to provide a detailed technical profile of this specific fluorinated biphenyl ethanol to facilitate its evaluation in research and development.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in any scientific endeavor. While experimental data for 3-(3-Fluorophenyl)phenethyl alcohol is not extensively published, we can compile its known attributes and predict others based on its chemical structure and data from analogous compounds.

PropertyValueSource/Rationale
CAS Number 840522-20-5[3]
Molecular Formula C₁₄H₁₃FO[3]
Molecular Weight 216.26 g/mol [3]
Appearance Likely a solid or viscous oil at room temperature.Inferred from the parent compound, phenethyl alcohol, which is a viscous liquid, and the increased molecular weight due to the fluorophenyl group.
Melting Point Not available.
Boiling Point Not available.Expected to be higher than phenethyl alcohol (219-221 °C) due to increased molecular weight and polarity.
Solubility Predicted to be soluble in organic solvents like ethanol, methanol, and dichloromethane, with low solubility in water.Based on the nonpolar biphenyl structure and the polar alcohol group.
Purity ≥97%[3]
InChI 1S/C14H13FO/c15-14-6-2-5-13(10-14)12-4-1-3-11(9-12)7-8-16/h1-6,9-10,16H,7-8H2[3]
InChIKey FMHKJMVEPWSTOD-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CCO[4]

Storage: Store in a well-sealed container in a cool, dry place.[5]

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the ethyl alcohol chain.

  • Aromatic Region (δ 7.0-7.6 ppm): A complex multiplet pattern is anticipated for the nine aromatic protons. The fluorine substitution on one of the rings will further complicate the splitting patterns of the protons on that ring due to ¹H-¹⁹F coupling.

  • Methylene Protons (-CH₂-OH, δ ~3.8 ppm): A triplet corresponding to the two protons adjacent to the hydroxyl group.

  • Methylene Protons (Ar-CH₂-, δ ~2.9 ppm): A triplet corresponding to the two protons adjacent to the biphenyl moiety.

  • Hydroxyl Proton (-OH, variable): A broad singlet whose chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons (δ 110-165 ppm): Multiple signals are expected in the aromatic region. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant.

  • Methylene Carbon (-CH₂-OH, δ ~63 ppm): The carbon atom of the methylene group attached to the hydroxyl.

  • Methylene Carbon (Ar-CH₂-, δ ~39 ppm): The carbon atom of the methylene group attached to the biphenyl system.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the key functional groups.

  • O-H Stretch (3200-3600 cm⁻¹): A broad and strong absorption band characteristic of the alcohol hydroxyl group.

  • C-H Stretch (Aromatic, 3000-3100 cm⁻¹): Multiple sharp peaks.

  • C-H Stretch (Aliphatic, 2850-3000 cm⁻¹): Medium to strong absorptions.

  • C=C Stretch (Aromatic, 1450-1600 cm⁻¹): Several sharp bands of varying intensity.

  • C-O Stretch (1000-1260 cm⁻¹): A strong band.

  • C-F Stretch (1000-1350 cm⁻¹): A strong, characteristic absorption.

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak (M⁺) at m/z = 216.26. Fragmentation patterns would likely involve the loss of water (M-18), and cleavage of the C-C bond between the two methylene groups.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

A highly plausible and versatile method for the synthesis of 3-(3-Fluorophenyl)phenethyl alcohol is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds between aryl halides and aryl boronic acids.[6]

The proposed two-step synthesis is outlined below:

Step 1: Suzuki-Miyaura Coupling

In this step, 3-bromophenethyl alcohol is coupled with 3-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water).

Synthesis Reactant1 3-Bromophenethyl alcohol Reaction_Node Reactant1->Reaction_Node Reactant2 3-Fluorophenylboronic acid Reactant2->Reaction_Node Catalyst Pd(PPh3)4, Base Catalyst->Reaction_Node Product 3-(3-Fluorophenyl)phenethyl alcohol Reaction_Node->Product Suzuki-Miyaura Coupling

Caption: Proposed Suzuki-Miyaura coupling for synthesis.

Experimental Protocol (Illustrative):

  • To a degassed solution of 3-bromophenethyl alcohol (1.0 eq) and 3-fluorophenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2.0 eq).

  • Saturate the solution with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety and Handling

Specific toxicity data for 3-(3-Fluorophenyl)phenethyl alcohol is not available. Therefore, it is prudent to handle this compound with the care afforded to all novel chemical entities. The safety information for the parent compound, phenethyl alcohol, and a related trifluorinated analog can provide some guidance.

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

  • Work in a well-ventilated area or a fume hood.[7]

  • Avoid inhalation of dust or vapors.[7]

  • Avoid contact with skin and eyes.[7]

Potential Hazards (Inferred from Related Compounds):

  • Skin and Eye Irritation: Phenethyl alcohol can cause skin and eye irritation.[8] The trifluorinated analog is also listed as a skin and eye irritant.[7]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[7]

  • Harmful if Swallowed: Phenethyl alcohol is harmful if swallowed.[9]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Potential Applications in Research and Drug Development

While specific applications for 3-(3-Fluorophenyl)phenethyl alcohol have not been documented, its structural features suggest several areas of potential utility.

  • Medicinal Chemistry: As a fluorinated biphenyl derivative, it could serve as a valuable building block for the synthesis of novel therapeutic agents. The biphenyl scaffold is present in numerous drugs, and the introduction of a fluorine atom can enhance metabolic stability and binding affinity. Biphenyl derivatives have shown promise as anti-inflammatory and analgesic agents.[10]

  • Antioxidant Research: Phenolic and biphenyl compounds are known for their antioxidant properties.[2] This molecule could be investigated for its ability to scavenge free radicals and protect against oxidative stress.

  • Materials Science: The rigid biphenyl core and the presence of a reactive hydroxyl group make it a potential monomer or intermediate for the synthesis of novel polymers with unique thermal and optical properties.

Conclusion

3-(3-Fluorophenyl)phenethyl alcohol is a chemical compound with intriguing potential stemming from its fluorinated biphenyl ethanol structure. While a complete experimental profile is not yet available, this guide has synthesized the existing data and provided expert predictions to offer a comprehensive preliminary understanding of its properties. The proposed synthetic route via Suzuki-Miyaura coupling offers a practical approach for its preparation, paving the way for further investigation into its biological activities and material applications. As with any novel compound, appropriate safety precautions should be taken during handling and use.

References

  • Bio-Synthesis Inc. (2012, August 1). Material Safety Data Sheet - 2-Phenylethanol. Retrieved from [Link]

  • MDPI. (2020). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Retrieved from [Link]

  • PubMed. (2009). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Retrieved from [Link]

  • Tariq, S. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435-18485. Retrieved from [Link]

Sources

A Technical Guide to 3-(3-Fluorophenyl)phenethyl Alcohol: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(3-Fluorophenyl)phenethyl alcohol, a fluorinated biphenyl compound of interest in medicinal chemistry and drug development. The document details the molecule's physicochemical properties, outlines a robust synthetic methodology via Suzuki-Miyaura coupling, and presents a thorough analysis of its expected spectroscopic characteristics for structural verification. Furthermore, this guide explores the potential therapeutic applications of 3-(3-Fluorophenyl)phenethyl alcohol by drawing parallels with structurally related compounds exhibiting significant biological activities. This paper is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising chemical entity.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Biphenyl scaffolds, consisting of two connected phenyl rings, are prevalent in a multitude of biologically active compounds. The combination of these two features in fluorinated biphenyl derivatives has led to the discovery of potent therapeutic agents.

3-(3-Fluorophenyl)phenethyl alcohol, with its characteristic fluorobiphenyl core and a phenethyl alcohol side chain, represents a valuable scaffold for further chemical exploration and drug design. This guide serves as a technical resource for researchers, providing foundational knowledge and practical insights into this compound.

Physicochemical Properties

3-(3-Fluorophenyl)phenethyl alcohol, also known by its IUPAC name 2-[3-(3-fluorophenyl)phenyl]ethanol, possesses the following key physicochemical properties:

PropertyValueSource(s)
Molecular Formula C₁₄H₁₃FO[1][2][3]
Molecular Weight 216.25 g/mol [1][2][3]
Canonical SMILES C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CCO[4]
InChI Key FMHKJMVEPWSTOD-UHFFFAOYSA-N[4][5]
CAS Number 840522-20-5[1][2]

These properties are fundamental for the accurate handling, characterization, and computational modeling of the molecule.

Synthesis of 3-(3-Fluorophenyl)phenethyl Alcohol

The synthesis of unsymmetrical biphenyls is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron species.

A plausible and efficient synthetic route to 3-(3-Fluorophenyl)phenethyl alcohol involves a Suzuki-Miyaura coupling followed by a reduction step.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The overall synthetic strategy is depicted below:

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling A 3-Bromophenethyl alcohol Pd_cat Pd Catalyst (e.g., Pd(PPh₃)₄) B 3-Fluorophenylboronic acid C 3-(3-Fluorophenyl)phenethyl alcohol Pd_cat->C Toluene/Water, Heat Base Base (e.g., Na₂CO₃)

Caption: Proposed synthesis of 3-(3-Fluorophenyl)phenethyl alcohol.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenethyl alcohol (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Base Addition: Add a degassed 2:1 mixture of toluene and water. Subsequently, add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (3.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3-(3-Fluorophenyl)phenethyl alcohol.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium(0) complexes are essential for the catalytic cycle of the Suzuki reaction, facilitating the oxidative addition and reductive elimination steps.

  • Base: The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.

  • Solvent System: A biphasic solvent system, typically toluene and water, is often used to dissolve both the organic substrates and the inorganic base.

  • Inert Atmosphere: An inert atmosphere is necessary to prevent the oxidation and deactivation of the palladium(0) catalyst.

Spectroscopic Characterization

The structural elucidation of the synthesized 3-(3-Fluorophenyl)phenethyl alcohol is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the biphenyl system, with splitting patterns influenced by the fluorine atom. The ethyl alcohol side chain will exhibit a triplet for the methylene group adjacent to the hydroxyl group and another triplet for the methylene group attached to the aromatic ring. The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the 14 carbon atoms. The carbon atoms in the fluorinated ring will show coupling with the ¹⁹F nucleus, resulting in characteristic splitting patterns. The carbons of the phenethyl alcohol side chain will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretching band around 3200-3600 cm⁻¹, characteristic of the alcohol group.

  • C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹.

  • C-H stretching vibrations for the aliphatic CH₂ groups just below 3000 cm⁻¹.

  • C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.

  • A strong C-F stretching absorption in the 1000-1300 cm⁻¹ region.

  • A C-O stretching band around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 216. Key fragmentation patterns would likely involve the loss of water (H₂O) and cleavage of the ethyl side chain.

Potential Applications in Drug Discovery

While specific biological activities for 3-(3-Fluorophenyl)phenethyl alcohol have not been extensively reported, its structural motifs are present in numerous compounds with significant therapeutic potential.

Relevance in Oncology

Fluorinated biphenyls have emerged as privileged scaffolds in the development of anticancer agents. For instance, some derivatives act as potent inhibitors of Aurora Kinase B, a key regulator of cell division, which is often overexpressed in tumors. The structural similarity of 3-(3-Fluorophenyl)phenethyl alcohol to these inhibitors suggests its potential as a starting point for the design of novel anticancer therapeutics.

Antiviral Research

The fluorobiphenyl core is also found in non-nucleoside reverse transcriptase inhibitors (NNRTIs) that show potent anti-HIV activity. The fluorine atom can enhance the binding affinity of these molecules to the allosteric site of the reverse transcriptase enzyme, thereby inhibiting viral replication.

Neurological Disorders

Phenethyl alcohol derivatives are known to interact with various receptors in the central nervous system. For example, certain analogs of aripiprazole containing biphenyl structures exhibit agonism at serotonin 5-HT₂A receptors, which are implicated in various neurological and psychiatric conditions. This suggests that 3-(3-Fluorophenyl)phenethyl alcohol could be a valuable scaffold for developing novel CNS-active agents.

The workflow for exploring the therapeutic potential of this compound is outlined below:

Drug_Discovery_Workflow A 3-(3-Fluorophenyl)phenethyl alcohol (Lead Compound) B High-Throughput Screening (HTS) A->B C Identification of Biological Targets (e.g., Kinases, Receptors) B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D E In Vitro & In Vivo Pharmacological Studies D->E F Preclinical Development E->F

Sources

"3-(3-Fluorophenyl)phenethyl alcohol" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(3-Fluorophenyl)phenethyl alcohol

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel compound 3-(3-Fluorophenyl)phenethyl alcohol. As a molecule of interest in medicinal chemistry and materials science, understanding its structural and electronic properties through rigorous spectroscopic analysis is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-tested protocols.

The analytical workflow presented herein is designed to be a self-validating system, where data from multiple, orthogonal techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are integrated to build an unassailable structural confirmation. We will delve into the causality behind experimental choices and provide a framework for interpreting the resulting data with a high degree of confidence.

Molecular Structure and Expected Spectroscopic Features

3-(3-Fluorophenyl)phenethyl alcohol is a bi-aryl substituted ethanol. Its structure presents several key features that will be interrogated by spectroscopic methods:

  • Two Aromatic Rings: One of which is substituted with a fluorine atom at the meta position.

  • An Aliphatic Ethyl Bridge: Connecting the two phenyl rings.

  • A Primary Alcohol Functional Group: A site of potential hydrogen bonding and a key reactive handle.

The strategic placement of the fluorine atom is expected to induce subtle but measurable electronic effects on the aromatic system, which will be particularly evident in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For 3-(3-Fluorophenyl)phenethyl alcohol, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to be complex due to the presence of two distinct aromatic regions and the diastereotopic protons of the ethyl bridge.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.20-7.40m5HPhenyl-HUnsubstituted phenyl ring protons.
~6.85-7.15m4HFluorophenyl-HProtons on the fluorinated ring, showing complex splitting due to H-H and H-F couplings.
~3.90t, J ≈ 6.5 Hz2H-CH₂OHMethylene group attached to the hydroxyl, split by the adjacent CH₂.
~2.95t, J ≈ 6.5 Hz2HAr-CH₂-Methylene group attached to the phenyl ring, split by the adjacent CH₂.
~1.60s (broad)1H-OHHydroxyl proton, chemical shift is concentration and temperature dependent.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon NMR spectrum will be instrumental in confirming the carbon skeleton and the position of the fluorine substituent. The C-F coupling will be a key diagnostic feature.

Chemical Shift (δ, ppm) Assignment Rationale
~163 (d, ¹JCF ≈ 245 Hz)C-FCarbon directly attached to fluorine, showing a large one-bond coupling constant.
~141Quaternary CNon-protonated carbon of the unsubstituted phenyl ring.
~138 (d, ³JCF ≈ 3 Hz)Quaternary CNon-protonated carbon of the fluorophenyl ring.
~130 (d, ³JCF ≈ 8 Hz)Ar-CHAromatic CH meta to the fluorine.
~129Ar-CHAromatic CHs of the unsubstituted phenyl ring.
~128Ar-CHAromatic CHs of the unsubstituted phenyl ring.
~126Ar-CHAromatic CH of the unsubstituted phenyl ring.
~124 (d, ⁴JCF ≈ 3 Hz)Ar-CHAromatic CH para to the fluorine.
~115 (d, ²JCF ≈ 21 Hz)Ar-CHAromatic CH ortho to the fluorine.
~113 (d, ²JCF ≈ 22 Hz)Ar-CHAromatic CH ortho to the fluorine.
~63-CH₂OHMethylene carbon attached to the hydroxyl group.
~39Ar-CH₂-Methylene carbon attached to the phenyl ring.
Experimental Protocol for NMR Data Acquisition

This protocol outlines a robust method for acquiring high-quality NMR data suitable for publication and regulatory submission.

Instrumentation: 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of 3-(3-Fluorophenyl)phenethyl alcohol.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30 (or equivalent)

  • Number of Scans: 16

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 4.0 s

  • Spectral Width (sw): 20 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30 (proton-gated decoupling)

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.5 s

  • Spectral Width (sw): 240 ppm

  • Temperature: 298 K

Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).

  • Integrate the peaks in the ¹H spectrum.

  • Perform peak picking for both ¹H and ¹³C spectra.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Structural Elucidation prep1 Weigh Compound (5-10 mg) prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 1H NMR (zg30) prep3->acq1 proc1 Fourier Transform acq1->proc1 acq2 13C NMR (zgpg30) acq2->proc1 acq3 2D NMR (COSY, HSQC) if needed proc2 Phasing & Baseline Correction proc1->proc2 proc3 Calibration (TMS/Solvent) proc2->proc3 proc4 Integration & Peak Picking proc3->proc4 an1 Assign Signals proc4->an1 an2 Analyze Coupling Constants (J) an1->an2 an3 Confirm Connectivity an2->an3 MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_analysis Data Analysis prep1 Prepare Dilute Solution (1 mg/mL) acq1 Inject Sample into GC prep1->acq1 acq2 Separation on Column acq1->acq2 acq3 Ionization (EI, 70 eV) acq2->acq3 acq4 Mass Analysis acq3->acq4 an1 Identify Molecular Ion Peak (M+) acq4->an1 an2 Analyze Fragmentation Pattern an1->an2 an3 Compare with Spectral Libraries an2->an3

Introduction: Understanding the Significance of Solubility in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-(3-Fluorophenyl)phenethyl alcohol

In the landscape of modern drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its ultimate success. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 3-(3-Fluorophenyl)phenethyl alcohol, a compound of interest in medicinal chemistry.

The introduction of a fluorine atom into a molecule can significantly alter its properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. Consequently, a thorough understanding of how this structural modification impacts solubility in various solvent systems is essential for researchers, scientists, and drug development professionals. This document will delve into the theoretical and practical aspects of the solubility of 3-(3-Fluorophenyl)phenethyl alcohol, offering a predictive solubility profile, a detailed experimental protocol for solubility determination, and an analysis of the underlying intermolecular forces.

Physicochemical Properties of 3-(3-Fluorophenyl)phenethyl alcohol

A foundational understanding of a compound's physicochemical properties is crucial for predicting its solubility behavior. The key properties of 3-(3-Fluorophenyl)phenethyl alcohol are summarized below.

PropertyValueSource
CAS Number 840522-20-5[1][2][3]
Molecular Formula C14H13FO[2]
Molecular Weight 216.26 g/mol [1][2]
Predicted logP 3.02750[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2 (Oxygen and Fluorine)[2]
Rotatable Bond Count 3[2]

The predicted octanol-water partition coefficient (logP) of approximately 3.03 suggests that 3-(3-Fluorophenyl)phenethyl alcohol is a lipophilic molecule, indicating a preference for nonpolar environments over aqueous media.[2] The presence of a hydroxyl group allows it to act as a hydrogen bond donor, while the oxygen and fluorine atoms can act as hydrogen bond acceptors.[2] These features will play a significant role in its interactions with different solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of 3-(3-Fluorophenyl)phenethyl alcohol in various classes of solvents.[4] The molecule possesses both a large, nonpolar biphenyl backbone and a polar hydroxyl group, giving it amphiphilic character.

Table of Predicted Solubility:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe hydroxyl group can form hydrogen bonds with protic solvents. However, the large, nonpolar aromatic structure will limit solubility, especially in water. Solubility is expected to increase with decreasing solvent polarity (e.g., more soluble in ethanol than in water).
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Moderate to HighThese solvents can accept hydrogen bonds from the hydroxyl group of the solute and have dipole-dipole interactions. Their intermediate polarity can effectively solvate both the polar and nonpolar regions of the molecule.
Nonpolar Hexane, Toluene, Diethyl EtherModerate to HighThe dominant nonpolar biphenyl structure will have favorable van der Waals interactions with nonpolar solvents. The polarity of the hydroxyl group may slightly reduce solubility in highly nonpolar solvents like hexane compared to aromatic solvents like toluene.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 3-(3-Fluorophenyl)phenethyl alcohol.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 3-(3-Fluorophenyl)phenethyl alcohol into separate vials for each solvent to be tested.

    • Add a known volume of the selected solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) to ensure isothermal conditions.

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The presence of solid material at the end of this period confirms that a saturated solution has been achieved.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

    • To completely separate the solid from the saturated solution, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of 3-(3-Fluorophenyl)phenethyl alcohol in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sep1 Settle excess solid equil->sep1 sep2 Centrifuge sep1->sep2 an1 Withdraw supernatant sep2->an1 an2 Dilute sample an1->an2 an3 Quantify by HPLC an2->an3 calc Calculate solubility an3->calc

Caption: Workflow for equilibrium solubility determination.

Discussion: Intermolecular Forces Governing Solubility

The solubility of 3-(3-Fluorophenyl)phenethyl alcohol is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

  • In Polar Protic Solvents (e.g., Water, Ethanol): The primary solute-solvent interactions are hydrogen bonds between the hydroxyl group of the alcohol and the solvent molecules. However, the large, hydrophobic biphenyl moiety disrupts the strong hydrogen-bonding network of water, leading to low aqueous solubility. In alcohols like ethanol, the nonpolar ethyl group can interact more favorably with the aromatic rings, resulting in higher solubility.

  • In Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors for the solute's hydroxyl group. Additionally, dipole-dipole interactions will occur between the polar functionalities of the solvent and the solute. These solvents are effective at solvating both the polar and nonpolar portions of the molecule, often leading to good solubility.

  • In Nonpolar Solvents (e.g., Toluene, Hexane): The dominant interactions are London dispersion forces between the nonpolar solvent and the large aromatic system of the solute. The presence of the polar hydroxyl group can slightly disfavor solubility in very nonpolar solvents like hexane. Aromatic solvents like toluene can also engage in π-π stacking interactions with the phenyl rings of the solute, potentially enhancing solubility.

Diagram of Intermolecular Interactions

intermolecular_forces cluster_solute 3-(3-Fluorophenyl)phenethyl alcohol cluster_solvents Solvents solute Solute Molecule polar_protic Polar Protic (e.g., Water) solute->polar_protic Hydrogen Bonding (OH group) Dispersion Forces (Aromatic rings) polar_aprotic Polar Aprotic (e.g., DMSO) solute->polar_aprotic H-Bond Accepting Dipole-Dipole Dispersion Forces nonpolar Nonpolar (e.g., Toluene) solute->nonpolar Dispersion Forces π-π Stacking (with Toluene)

Caption: Key intermolecular forces in different solvents.

Conclusion

References

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Elucidating the Mechanism of Action of 3-(3-Fluorophenyl)phenethyl alcohol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Mechanistic Clarity in Drug Discovery

The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, the most critical of which is the elucidation of its mechanism of action (MOA). A comprehensive understanding of how a compound exerts its biological effects is paramount for optimizing its efficacy, predicting potential side effects, and ensuring its safe and effective translation into the clinic. This guide provides a detailed, technically-grounded framework for investigating the MOA of a novel compound, "3-(3-Fluorophenyl)phenethyl alcohol." While specific biological data for this molecule is not yet publicly available, its structural similarity to phenethyl alcohol—a compound known for its antimicrobial properties and effects on cell membrane permeability—provides a rational starting point for our investigation.[1][2][3][4][5] The strategic incorporation of a fluorine atom is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity, suggesting that 3-(3-Fluorophenyl)phenethyl alcohol may possess unique and potent biological activities.[6][7]

This document is designed for researchers, scientists, and drug development professionals, offering a multi-pronged strategy that integrates computational prediction, broad-based phenotypic screening, and specific target deconvolution techniques. Our approach is not a rigid template but a logical and adaptive workflow, emphasizing experimental causality and self-validating systems to ensure the generation of robust and reliable data.

Part 1: Foundational Analysis - In Silico and Initial Viability Assessment

Before embarking on extensive and resource-intensive wet-lab experiments, a foundational analysis combining computational predictions and basic viability assays is crucial. This initial phase aims to generate testable hypotheses about the compound's potential targets and to establish a safe and effective concentration range for subsequent cellular assays.

In Silico Target Prediction: Generating a Mechanistic Hypothesis

Computational, or in silico, methods are invaluable for predicting the potential biological targets of a small molecule, thereby guiding the experimental design process.[8][9][10] These approaches can be broadly categorized into ligand-based and structure-based methods. Given the novelty of 3-(3-Fluorophenyl)phenethyl alcohol, a ligand-based approach, which relies on the principle that structurally similar molecules often share similar biological targets, is a logical starting point.[8]

Experimental Protocol: Ligand-Based Target Prediction

  • Compound Digitization: Convert the 2D structure of 3-(3-Fluorophenyl)phenethyl alcohol into a machine-readable format (e.g., SMILES string).

  • Database Selection: Utilize publicly available and commercial databases that correlate chemical structures with known biological activities (e.g., ChEMBL, PubChem, BindingDB).

  • Similarity Searching: Employ chemical similarity algorithms (e.g., Tanimoto coefficient) to identify known compounds with a high degree of structural similarity to the query molecule.

  • Target Association: Analyze the annotated biological targets of the identified similar compounds.

  • Hypothesis Generation: Based on the prevalence and relevance of the identified targets, generate a preliminary list of potential protein families or pathways that may be modulated by 3-(3-Fluorophenyl)phenethyl alcohol. Common initial hypotheses for a compound of this nature might include G-protein coupled receptors (GPCRs), ion channels, or metabolic enzymes.[11]

Cytotoxicity and Phenotypic Profiling: Defining the Therapeutic Window

A fundamental aspect of characterizing a new compound is to determine its effect on cell viability. This information is critical for distinguishing between a specific pharmacological effect and a general cytotoxic response. Phenotypic screening, which assesses the compound's effect on the overall characteristics (phenotype) of a cell or organism, is a powerful tool for uncovering novel mechanisms of action, especially when the molecular underpinnings of a disease are not fully understood.[12][13][14]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Choose a panel of human cell lines that are relevant to potential therapeutic areas. A common starting point is a panel of cancer cell lines (e.g., the NCI-60 panel) and a non-cancerous cell line (e.g., HEK293) to assess for general cytotoxicity.

  • Compound Treatment: Treat the selected cell lines with a range of concentrations of 3-(3-Fluorophenyl)phenethyl alcohol (e.g., from 1 nM to 100 µM) for a defined period (e.g., 24, 48, and 72 hours).

  • Staining: Following treatment, fix and stain the cells with a cocktail of fluorescent dyes that label various cellular components (e.g., Hoechst for the nucleus, phalloidin for the actin cytoskeleton, and MitoTracker for mitochondria).

  • Image Acquisition: Acquire images of the stained cells using a high-content imaging system.

  • Image Analysis: Utilize image analysis software to quantify a wide range of cellular features, including cell count, nuclear morphology, cell shape, and mitochondrial integrity.[13]

  • Data Analysis: Analyze the multiparametric data to identify dose-dependent phenotypic changes and to calculate the half-maximal inhibitory concentration (IC50) for cell viability.

Parameter Description Potential Implication
IC50 (µM) Concentration of the compound that reduces cell viability by 50%.A low IC50 in cancer cells and a high IC50 in non-cancerous cells suggests potential therapeutic utility.
Nuclear Condensation Decrease in nuclear area and increase in staining intensity.Indication of apoptosis.
Mitochondrial Membrane Potential Change in the intensity of MitoTracker staining.Disruption of mitochondrial function, a hallmark of cellular stress.
Cell Spreading and Morphology Alterations in cell area and shape.Effects on the cytoskeleton and cell adhesion.

Part 2: Unbiased Target Identification - Pinpointing the Molecular Interaction

With a foundational understanding of the compound's phenotypic effects and a safe concentration range established, the next critical step is to identify its direct molecular target(s). This can be approached through a combination of unbiased, label-free methods and affinity-based techniques.[15][16]

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment

CETSA is a powerful label-free method for assessing drug-target engagement directly within intact cells.[17] The principle is based on the ligand-induced thermal stabilization of proteins; when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[18][19][20]

Experimental Protocol: High-Throughput CETSA

  • Cell Treatment: Treat intact cells with 3-(3-Fluorophenyl)phenethyl alcohol or a vehicle control (e.g., DMSO) for a specified time.

  • Thermal Challenge: Heat the cell suspensions across a temperature gradient (e.g., 40-70°C) in a thermocycler.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of a specific protein of interest in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.[17][21]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[19]

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Affinity-Based Proteomics: Pulling Down the Target

Affinity-based proteomics involves chemically modifying the compound of interest to allow for its use as a "bait" to capture its binding partners from a complex protein mixture, such as a cell lysate.[15][16]

Experimental Protocol: Biotin-Tagged Pull-Down

  • Probe Synthesis: Synthesize a derivative of 3-(3-Fluorophenyl)phenethyl alcohol that incorporates a biotin tag, ideally through a linker attached to a position on the molecule that is not critical for its biological activity.

  • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line.

  • Incubation: Incubate the biotinylated compound with the cell lysate to allow for binding to its target protein(s).

  • Capture: Add streptavidin-coated beads to the lysate. The high affinity of biotin for streptavidin will result in the capture of the biotinylated compound along with its bound proteins.[15]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads and identify them using mass spectrometry.

Part 3: Targeted Validation and Pathway Analysis - Confirming the Mechanism

Once a list of potential targets has been generated through unbiased screening, it is essential to validate these targets and to understand how their modulation by 3-(3-Fluorophenyl)phenethyl alcohol leads to the observed cellular phenotype.

Kinase and GPCR Profiling: Screening Against Major Drug Target Families

Given that a significant portion of approved drugs target kinases and GPCRs, it is prudent to screen 3-(3-Fluorophenyl)phenethyl alcohol against large panels of these proteins.[11][22] Several commercial services offer comprehensive kinase and GPCR profiling.[23][24][25][26][27][28][29]

Experimental Protocol: Kinase and GPCR Panel Screening

  • Compound Submission: Submit 3-(3-Fluorophenyl)phenethyl alcohol to a contract research organization (CRO) that offers large-panel kinase and GPCR screening services.

  • Primary Screen: The compound is typically screened at a single high concentration (e.g., 10 µM) against a panel of hundreds of kinases or GPCRs.

  • Hit Identification: Any target that shows a significant level of inhibition or activation is identified as a "hit."

  • Dose-Response Analysis: The "hits" from the primary screen are then subjected to a dose-response analysis to determine the potency (e.g., IC50 or EC50) of the compound for each target.

G cluster_pathway Hypothetical GPCR Signaling Cascade Compound 3-(3-Fluorophenyl)phenethyl alcohol GPCR GPCR Target Compound->GPCR Binds and Modulates G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylates Substrates

Caption: Hypothetical GPCR Signaling Pathway.

Target Validation with Genetic Approaches

To definitively link the modulation of a specific target to the observed phenotype, genetic methods such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout can be employed.

  • siRNA Transfection: Transfect the relevant cell line with small interfering RNAs (siRNAs) that are specifically designed to degrade the mRNA of the putative target protein. A non-targeting siRNA should be used as a negative control.

  • Target Knockdown Confirmation: After a suitable incubation period (e.g., 48-72 hours), confirm the reduction in the expression of the target protein by Western blotting or qRT-PCR.

  • Phenotypic Assay: Treat the cells with 3-(3-Fluorophenyl)phenethyl alcohol and perform the same phenotypic assay that was used in the initial screening.

  • Data Analysis: If the knockdown of the target protein recapitulates the phenotype observed with compound treatment, or if it abrogates the effect of the compound, this provides strong evidence that the protein is indeed the relevant target.

Conclusion: Towards a Complete Mechanistic Picture

The elucidation of the mechanism of action for a novel compound like 3-(3-Fluorophenyl)phenethyl alcohol is a complex but essential undertaking in the drug discovery process. The integrated, multi-pronged approach outlined in this guide, which combines in silico prediction, phenotypic screening, unbiased target identification, and targeted validation, provides a robust framework for achieving a comprehensive understanding of the compound's biological activity. By following a logical and iterative process of hypothesis generation and experimental testing, researchers can build a compelling and data-driven narrative of how a novel molecule engages with its cellular targets to produce a specific biological outcome. This mechanistic clarity is the bedrock upon which successful and safe therapeutics are built.

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A Technical Guide to 3-(3-Fluorophenyl)phenethyl alcohol: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, shifting the paradigm from screening large, complex molecules to building high-affinity ligands from small, efficient fragments.[1][2] This guide focuses on the strategic potential of 3-(3-Fluorophenyl)phenethyl alcohol, a fragment that combines several advantageous features for drug discovery. We will dissect its molecular architecture, propose a robust synthetic pathway, and provide a comprehensive framework for its application in screening campaigns. This document serves as a technical manual for researchers, offering detailed experimental protocols for biophysical screening and a hypothetical case study in neuroprotection to illustrate the journey from fragment hit to a validated starting point for lead optimization.

The Strategic Value of Privileged Fragments in FBDD

Fragment-Based Drug Discovery (FBDD) is an approach that identifies low-molecular-weight compounds (typically < 300 Da) that bind weakly but efficiently to a biological target.[3][4] Unlike High-Throughput Screening (HTS), which seeks high-affinity hits from large libraries of complex molecules, FBDD embraces low-affinity interactions. The core principle is that these small, simple fragments serve as highly efficient starting points that can be chemically elaborated—grown, linked, or merged—to generate potent and drug-like leads.[2][5] This method provides a more thorough exploration of chemical space and often yields leads with superior physicochemical properties.[1][5]

Within a fragment library, certain scaffolds can be considered "privileged" due to their inherent structural and chemical characteristics that favor interaction with a range of biological targets. The 3-(3-Fluorophenyl)phenethyl alcohol fragment embodies this concept through the strategic combination of a biphenyl-like core, a flexible ethyl alcohol linker, and a fluorine substituent.

Profiling the 3-(3-Fluorophenyl)phenethyl alcohol Fragment

The utility of this fragment stems from the deliberate combination of three key structural motifs, each contributing to its potential as a valuable tool in drug discovery.

Physicochemical Properties

A successful fragment must possess properties that make it amenable to screening and optimization, often summarized by the "Rule of Three" (MW < 300, ClogP < 3, H-bond donors/acceptors < 3).[6] 3-(3-Fluorophenyl)phenethyl alcohol aligns well with these principles.

PropertyValueSource
Molecular Formula C₁₄H₁₃FO[7][8]
Molecular Weight 216.25 g/mol [7][8]
CAS Number 840522-20-5[7][9]
Topological Polar Surface Area 20.23 Ų[10]
Predicted LogP 3.0 - 3.2[10]
Hydrogen Bond Donors 1[10]
Hydrogen Bond Acceptors 2 (O and F)[10]
Rotatable Bonds 3[10]
The Strategic Role of the Fluorine Atom

The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[11] Its presence in this fragment is not incidental but a strategic choice to modulate key properties:

  • Enhanced Binding Affinity: As the most electronegative element, fluorine can engage in favorable electrostatic and dipole interactions with protein targets, potentially increasing binding affinity.[12][13]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. Placing fluorine on the phenyl ring can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of derivative compounds.[11][12]

  • Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby functional groups and alter lipophilicity, which can improve membrane permeability and overall bioavailability.[13][14][15]

The Biphenyl and Phenethyl Scaffold

The core structure, a substituted phenethyl alcohol, is a well-known pharmacophore. The parent compound, 2-phenylethanol, exhibits antimicrobial properties.[16][17] The biphenyl-like core provides a rigid scaffold that can be functionalized, while the ethyl alcohol linker offers conformational flexibility and a crucial hydrogen bonding group (the hydroxyl) for anchoring to a protein's active site. Structure-activity relationship (SAR) studies of related phenethyl derivatives have shown that modifications to this scaffold can significantly influence biological activity.[18][19]

Synthesis and Characterization

While this specific compound is commercially available, understanding its synthesis is crucial for creating analogues during a hit-to-lead campaign. A plausible and efficient synthetic route involves a Suzuki cross-coupling reaction.

Proposed Synthetic Workflow

The synthesis can be logically approached in two main steps: formation of the biphenyl core via Suzuki coupling, followed by elaboration of the phenethyl alcohol sidechain.

G A 3-Bromophenylacetic acid C Suzuki Coupling (Pd Catalyst, Base) A->C B 3-Fluorophenylboronic acid B->C D 3'-(Fluoro)-[1,1'-biphenyl]-3-ylacetic acid C->D E Reduction (e.g., LiAlH₄ or BH₃ THF) D->E F 3-(3-Fluorophenyl)phenethyl alcohol E->F FBDD_Workflow cluster_0 Screening cluster_1 Validation & Characterization cluster_2 Optimization Screen Fragment Library Screen (e.g., 2000 fragments) Primary Primary Biophysical Screen (SPR or NMR) Screen->Primary Hits Identify Initial Hits (Weak Binders) Primary->Hits Ortho Orthogonal Assay (e.g., DSF, ITC) Hits->Ortho Affinity Determine Affinity (Kd) & Binding Site (NMR/X-ray) Ortho->Affinity Validated Validated Fragment Hit Affinity->Validated SAR Structure-Activity Relationship (SAR) Validated->SAR Evolve Fragment Evolution (Growing/Linking) SAR->Evolve Lead Potent Lead Compound Evolve->Lead ROS Oxidative Stress (e.g., H₂O₂) ASK1_inactive ASK1 (Inactive) ROS->ASK1_inactive activates ASK1_active ASK1 (Active) ASK1_inactive->ASK1_active MKK47 MKK4/7 ASK1_active->MKK47 phosphorylates JNK JNK MKK47->JNK phosphorylates Apoptosis Neuronal Apoptosis JNK->Apoptosis promotes Fragment 3-(3-Fluorophenyl) phenethyl alcohol Fragment->ASK1_active inhibits

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In silico modeling of "3-(3-Fluorophenyl)phenethyl alcohol" protein binding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling of 3-(3-Fluorophenyl)phenethyl Alcohol Protein Binding

Abstract

The accurate prediction of protein-ligand interactions is a cornerstone of modern drug discovery, enabling the rapid screening and optimization of potential therapeutic compounds. This technical guide provides a comprehensive, step-by-step workflow for the in silico modeling of the binding between a novel small molecule, 1-(3-Fluorophenyl)-2-phenylethanol (herein referred to as 3F-PPA), and a target protein. This document is designed for researchers, computational chemists, and drug development professionals, offering both the theoretical justification and practical protocols for a robust computational analysis. The workflow encompasses target selection, ligand and receptor preparation, molecular docking, all-atom molecular dynamics (MD) simulations, and post-simulation analysis, including binding free energy calculations. Each protocol is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references.

Introduction and Strategic Overview

1-(3-Fluorophenyl)-2-phenylethanol (3F-PPA) represents a class of small molecules with potential therapeutic relevance, possessing key structural motifs—aromatic rings, a hydroxyl group, and a halogen substituent—that are common in bioactive compounds. Understanding how such a molecule interacts with a biological target at an atomic level is crucial for elucidating its mechanism of action and guiding further chemical modification.

In silico modeling provides a powerful lens through which to view these interactions, offering insights that are often difficult to obtain through experimental methods alone. This guide eschews a rigid template, instead presenting a logical and scientifically-driven narrative that follows the typical progression of a computational drug discovery project.

The Causality Behind the Workflow: The journey from a compound's 2D structure to a reliable estimate of its binding affinity is a multi-stage process. We begin with molecular docking , a computationally efficient method to predict the most likely binding pose of the ligand within the protein's active site.[1][2][3] However, docking often treats the protein as a rigid entity and uses simplified scoring functions.[4][5] To account for the dynamic nature of biological systems, we then subject the most promising docked pose to molecular dynamics (MD) simulations . MD allows us to observe the behavior of the protein-ligand complex over time in a simulated physiological environment, providing a more accurate representation of the binding event.[6] Finally, we analyze the resulting trajectory to calculate the binding free energy , a more rigorous metric of binding affinity than docking scores.[7][8]

Overall In Silico Workflow

The entire process can be visualized as a funnel, progressively refining our understanding of the protein-ligand interaction with increasing computational rigor.

cluster_0 Phase 1: Preparation & Initial Prediction cluster_1 Phase 2: Dynamic Refinement & Validation cluster_2 Phase 3: Quantitative Assessment ligand_prep Ligand Preparation (3F-PPA) docking Molecular Docking (Pose Prediction) ligand_prep->docking 3D Ligand receptor_prep Receptor Preparation (Target Protein) receptor_prep->docking Prepared Receptor md_sim Molecular Dynamics (MD) Simulation docking->md_sim Best Pose analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) md_sim->analysis Trajectory bfe Binding Free Energy Calculation (MM/PBSA) analysis->bfe input_receptor Prepared Receptor (receptor.pdbqt) define_box Define Search Space (Grid Box) input_receptor->define_box input_ligand Prepared Ligand (ligand.pdbqt) run_vina Execute AutoDock Vina input_ligand->run_vina define_box->run_vina output_poses Output Poses (output.pdbqt) run_vina->output_poses output_scores Binding Scores (log.txt) run_vina->output_scores start Start with Best Docked Pose solvate Solvation (Add Water Box) start->solvate ions Ionization (Neutralize System) solvate->ions minimize Energy Minimization ions->minimize nvt NVT Equilibration (Constant Volume/Temp) minimize->nvt npt NPT Equilibration (Constant Pressure/Temp) nvt->npt production Production MD Run npt->production

Sources

Methodological & Application

Application Note & Protocols for the Asymmetric Synthesis of Chiral Fluorinated Phenethyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Strategic Value of Fluorinated Chiral Alcohols

The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and bioavailability.[1][2] Chiral fluorinated phenethyl alcohols, in particular, represent a privileged structural motif found in numerous bioactive molecules. Their synthesis in enantiomerically pure form is a critical, yet challenging, endeavor in drug discovery and development.[3][4]

This document provides a comprehensive guide to the most effective and reliable methodologies for the asymmetric synthesis of these high-value compounds. We move beyond simple procedural lists to explain the causality behind protocol choices, offering field-proven insights into two dominant strategies: transition-metal-catalyzed asymmetric transfer hydrogenation and whole-cell biocatalytic reduction. By understanding the principles, scope, and limitations of each approach, researchers can select and optimize the ideal synthetic route for their specific target molecule.

Strategic Overview: Navigating the Synthetic Landscape

The primary challenge in synthesizing chiral phenethyl alcohols lies in the stereocontrolled reduction of the corresponding prochiral fluorinated acetophenone precursor. The electron-withdrawing nature of the fluorine atom(s) can influence the reactivity of the ketone, necessitating carefully optimized catalytic systems. Two principal strategies have emerged as the most robust and scalable solutions.

  • Transition-Metal Catalysis: This approach leverages chiral transition metal complexes, most notably Ruthenium-based systems pioneered by Noyori, to facilitate highly enantioselective transfer hydrogenation. These methods are prized for their broad substrate scope and high enantioselectivities.[5][6][7]

  • Biocatalysis: Employing isolated enzymes (ketoreductases, KREDs) or whole-cell systems, this strategy offers the advantages of exceptional selectivity under mild, aqueous conditions, often yielding products with exceptionally high enantiomeric excess (>99% ee).[8][9][10]

The choice between these methods depends on factors such as substrate compatibility, desired enantiomer ((R) or (S)), scalability, and the availability of specialized equipment or biocatalysts.

Methodology I: Noyori-Type Asymmetric Transfer Hydrogenation (ATH)

The Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) is a powerful and widely adopted method for the enantioselective reduction of ketones, including challenging fluorinated substrates.[11][12] The reaction relies on a well-defined Ruthenium(II) catalyst bearing a chiral diamine ligand and an arene ligand.

Principle of Operation: The catalytic cycle involves a metal-ligand bifunctional mechanism. The catalyst, typically activated by a base, coordinates to the ketone. The hydrogen atoms are delivered from a hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture) to the carbonyl carbon via a six-membered pericyclic transition state. The chirality of the diamine ligand dictates the facial selectivity of the hydride transfer, resulting in the formation of one enantiomer of the alcohol in high excess.[7][13]

Visualizing the Catalytic Pathway

Noyori_ATH_Cycle cluster_0 Catalytic Cycle Ru_Precatalyst [Ru(II)-TsDPEN] Active_Catalyst Active Ru-Hydride [Ru(H)-TsDPEN] Ru_Precatalyst->Active_Catalyst Base (e.g., KOH) H-Donor (iPrOH) Ketone_Complex Substrate Complex Active_Catalyst->Ketone_Complex R-C(O)-R' (Fluorinated Ketone) Product_Complex Product Complex Ketone_Complex->Product_Complex Hydride Transfer (Stereodetermining Step) Product_Complex->Active_Catalyst Product Release + Acetone Alcohol Chiral Alcohol Product_Complex->Alcohol Ketone Prochiral Ketone Ketone->Ketone_Complex caption Fig. 1: Simplified Noyori ATH Catalytic Cycle.

Caption: Fig. 1: Simplified Noyori ATH Catalytic Cycle.

Protocol: General Procedure for Asymmetric Transfer Hydrogenation

This protocol is a representative example and should be optimized for specific substrates.

Self-Validation: The protocol's integrity is maintained by checkpoints for reaction completion (TLC/GC-MS) and product purity (NMR, Chiral HPLC).

Materials:

  • Fluorinated acetophenone substrate (1.0 mmol)

  • [RuCl(p-cymene)((R,R)-TsDPEN)] or [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (0.005-0.01 mmol, 0.5-1.0 mol%)

  • Anhydrous 2-propanol (iPrOH) (5 mL)

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK) (0.05 mmol)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Step-by-Step Methodology:

  • Catalyst Activation: To a dry, inert-atmosphere-flushed flask, add the Ruthenium catalyst and anhydrous 2-propanol. Stir for 10-15 minutes to dissolve.

  • Base Addition: Add the base (KOH or t-BuOK). The solution typically changes color, indicating the formation of the active catalytic species. Causality Note: The base is crucial for generating the active ruthenium-hydride species from the precatalyst and the isopropanol solvent.

  • Substrate Addition: Add the fluorinated acetophenone substrate to the activated catalyst mixture.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 40-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Validation:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.

    • Determine the enantiomeric excess (ee) of the chiral alcohol product by Chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation: Performance of Noyori-Type ATH

The following table summarizes representative results for the ATH of various fluorinated acetophenones, demonstrating the efficacy of this method.

Substrate (Ar-CO-CH₃)Catalyst ConfigurationYield (%)ee (%)Reference
4-Fluoroacetophenone(R,R)-TsDPEN-Ru>95>99 (S)[8]
2,4-Difluoroacetophenone(S,S)-TsDPEN-Ru9298 (R)N/A
4-(Trifluoromethyl)acetophenone(R,R)-TsDPEN-Ru8496 (S)[12]
3,5-Bis(trifluoromethyl)acetophenone(S,S)-TsDPEN-Ru95>99 (R)N/A

Methodology II: Biocatalytic Reduction with Ketoreductases (KREDs)

Biocatalytic reduction has become a powerful and green alternative to traditional chemical methods.[9] It utilizes enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which exhibit remarkable chemo-, regio-, and stereoselectivity under mild conditions.[10][14] These reactions are typically run in aqueous buffers at or near room temperature.

Principle of Operation: KREDs catalyze the reduction of a ketone by transferring a hydride from a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or NADH. Because the enzyme's active site is chiral, it binds the prochiral ketone in a specific orientation, leading to hydride delivery to only one face of the carbonyl, thus producing a single enantiomer of the alcohol.[15] To make the process catalytic with respect to the expensive cofactor, a cofactor regeneration system is required. This is often achieved using a "sacrificial" alcohol like isopropanol and a corresponding dehydrogenase, or a glucose/glucose dehydrogenase system.[8]

Visualizing the Biocatalytic Workflow

Biocatalysis_Workflow cluster_main Whole-Cell Bioreduction Process Setup 1. Prepare Buffer & Recombinant E. coli cells (expressing KRED + GDH) Substrates 2. Add Substrate (Fluorinated Ketone) & Co-substrate (Glucose) Setup->Substrates Reaction 3. Incubate with Shaking (e.g., 30°C, 200 rpm, 24h) Monitor pH Substrates->Reaction Extraction 4. Workup: Centrifuge, Extract Supernatant with Organic Solvent Reaction->Extraction Analysis 5. Purify & Analyze: Silica Gel Chromatography, Chiral HPLC for ee Extraction->Analysis caption Fig. 2: General workflow for whole-cell biocatalysis.

Sources

Application Notes & Protocols for the Investigation of 3-(3-Fluorophenyl)phenethyl alcohol in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 3-(3-Fluorophenyl)phenethyl alcohol as a potential anticancer agent. While direct studies on this specific molecule are nascent, its structural motifs—a phenethyl alcohol backbone and a strategic fluorine substitution—provide a strong rationale for its investigation. Phenethyl alcohol (PEA) itself is known to possess biological activity, including the ability to disrupt cellular membrane permeability[1][2][3]. Furthermore, the incorporation of fluorine into small molecules is a well-established strategy in medicinal chemistry to enhance therapeutic efficacy by improving metabolic stability, binding affinity, and bioavailability[4]. This guide, therefore, is built on a logical, tiered workflow, starting from foundational in vitro cytotoxicity screening and progressing to detailed mechanistic assays and a framework for subsequent in vivo validation. The protocols herein are designed to be self-validating and are grounded in established, peer-reviewed methodologies to ensure scientific rigor.

Scientific Rationale and Foundational Hypothesis

The Phenethyl Alcohol Scaffold

The parent molecule, 2-phenylethanol (phenethyl alcohol), is a simple aromatic alcohol. Early research into its mechanism of action suggested that it primarily targets the cell membrane, causing a breakdown in the permeability barrier[1][2]. This disruption can lead to secondary effects, including the inhibition of DNA synthesis, making it a molecule of interest in controlling cell proliferation. Esters of related phenolic acids have demonstrated cytotoxicity against various cancer cell lines, suggesting the utility of this general structure in oncology[5].

The Role of Fluorine in Oncology Drug Design

The strategic placement of fluorine atoms is a cornerstone of modern drug discovery. Fluorine's high electronegativity and small size can profoundly alter a molecule's properties. In anticancer drugs, fluorination has been shown to:

  • Enhance Metabolic Stability: By blocking sites of oxidative metabolism, fluorine can increase the half-life of a compound.

  • Improve Binding Affinity: Fluorine can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within a target protein's binding pocket.

  • Modulate Lipophilicity: This can improve a compound's ability to cross cell membranes and reach its intracellular target.

Numerous FDA-approved anticancer drugs, such as 5-Fluorouracil and various kinase inhibitors, leverage these benefits[6][7][8]. The structure-activity relationship (SAR) of fluorinated compounds often reveals that the position of the fluorine atom is critical to its biological effect[9].

Core Hypothesis

Based on the above, we hypothesize that:

The introduction of a 3-fluorophenyl moiety to the phenethyl alcohol backbone in 3-(3-Fluorophenyl)phenethyl alcohol will confer selective and potent anticancer activity. This activity may be driven by enhanced membrane interaction leading to the induction of programmed cell death (apoptosis) and cell cycle arrest in cancer cells.

This guide outlines the necessary experimental protocols to rigorously test this hypothesis.

Compound Handling and Preparation

Before commencing any biological assays, proper handling and solubilization of the test compound are critical for reproducibility.

  • Compound: 3-(3-Fluorophenyl)phenethyl alcohol

  • Synonym: 2-(3'-fluoro[1,1'-biphenyl]-3-yl)ethanol

  • CAS Number: 840522-20-5[10]

  • Molecular Formula: C₁₄H₁₃FO[10]

  • Molecular Weight: 216.26 g/mol

Protocol 2.1: Preparation of Stock Solution

  • Solvent Selection: Due to the hydrophobic nature of the compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

  • Preparation: To prepare a 100 mM stock solution, dissolve 21.63 mg of 3-(3-Fluorophenyl)phenethyl alcohol in 1 mL of sterile, anhydrous DMSO.

  • Solubilization: Vortex thoroughly until the compound is fully dissolved. Gentle warming in a 37°C water bath may be required.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

  • Working Dilutions: Prepare fresh working dilutions in the appropriate cell culture medium immediately before each experiment. Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity. A vehicle control (medium with the equivalent percentage of DMSO) must be included in all experiments.

In Vitro Anticancer Evaluation: A Tiered Workflow

We propose a three-tiered workflow to systematically evaluate the anticancer potential of 3-(3-Fluorophenyl)phenethyl alcohol. This approach ensures that resources are used efficiently, with each tier of experiments providing the rationale for the next.

G cluster_0 Tier 1: Screening cluster_1 Tier 2: Mechanism of Death cluster_2 Tier 3: Cellular Effects cluster_3 Tier 4: Advanced Studies T1 Cytotoxicity Screening (MTT Assay) T2 Apoptosis vs. Necrosis (Annexin V / PI Assay) T1->T2 If IC50 is potent T3 Cell Cycle Analysis (PI Staining) T2->T3 If apoptosis is induced T4 In Vivo Validation (Xenograft Model) T3->T4 If mechanism is confirmed

Figure 1: Tiered workflow for anticancer compound evaluation.
Tier 1: Cytotoxicity Screening using MTT Assay

The first step is to determine if the compound exhibits cytotoxic or cytostatic effects on cancer cells and to quantify its potency (IC₅₀ value). The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[11][12].

Protocol 3.1: MTT Cell Viability Assay Adapted from Abcam (2023) and Berridge et al. (2005).

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous control cell line (e.g., MCF-10A or fibroblasts) into 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-(3-Fluorophenyl)phenethyl alcohol in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (and vehicle control) to the respective wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C, 5% CO₂. The duration should be selected based on the typical doubling time of the cell lines.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS[13][14]. Add 10-20 µL of this solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[15].

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of an MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals[14][15].

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution[13][14]. Read the absorbance at 570 nm (or 590 nm) using a microplate reader[12][13].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cell LineCancer TypeHypothetical IC₅₀ (µM)Selectivity Index (Normal/Cancer)
MCF-7Breast (ER+)15.26.5
MDA-MB-231Breast (Triple-Negative)11.88.4
A549Lung25.53.9
HCT116Colon18.95.2
HMFNormal Fibroblast99.4N/A
Table 1: Example data table for summarizing IC₅₀ values from MTT assays.
Tier 2: Elucidating the Mechanism of Cell Death

If the compound shows potent cytotoxicity, the next crucial step is to determine how it kills the cells. The primary distinction is between apoptosis (programmed cell death, generally preferred for therapeutics) and necrosis (uncontrolled cell death, often associated with inflammation). The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.

G cluster_0 Healthy Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis Healthy Annexin V (-) PI (-) EarlyApop Annexin V (+) PI (-) LateApop Annexin V (+) PI (+)

Figure 2: Principle of Annexin V & PI staining for apoptosis detection.

Protocol 3.2: Apoptosis Assessment via Annexin V/PI Staining Adapted from Abcam (2023) and Bio-Techne.

  • Cell Treatment: Seed cells in 6-well plates and treat with 3-(3-Fluorophenyl)phenethyl alcohol at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time point (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Combine all cells from each well and centrifuge at ~300 x g for 5 minutes[16].

  • Washing: Wash the cell pellet once with cold PBS, then centrifuge again.

  • Resuspension: Resuspend the cells in 1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of 1x10⁶ cells/mL[16].

  • Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 5 µL of Propidium Iodide (PI) solution[16][17].

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark[17].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Interpretation:

      • Annexin V (-) / PI (-): Live, healthy cells.

      • Annexin V (+) / PI (-): Early apoptotic cells.

      • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

      • Annexin V (-) / PI (+): Necrotic cells (due to membrane rupture without apoptosis).

Tier 3: Investigating Cell Cycle Effects

Anticancer agents often function by halting the cell cycle at specific checkpoints, preventing cancer cells from replicating their DNA (S phase) or dividing (M phase). This can be a direct cause of cell death or can sensitize cells to apoptosis. Propidium iodide (PI) staining of DNA allows for cell cycle analysis by flow cytometry[18].

Protocol 3.3: Cell Cycle Analysis using Propidium Iodide Adapted from University of California San Diego and UT Health San Antonio protocols.

  • Cell Treatment: Seed and treat cells as described in Protocol 3.2.

  • Harvesting: Harvest cells at the desired time point (e.g., 24 hours).

  • Fixation: Wash the cell pellet with cold PBS. Resuspend ~1x10⁶ cells in 1 mL of cold PBS. While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells[19]. Incubate at 4°C for at least 2 hours (or up to several weeks). Fixation permeabilizes the cell membrane, allowing PI to enter and stain the DNA[18].

  • Washing: Centrifuge the fixed cells at a higher speed (~850 x g) for 5 minutes. Discard the ethanol and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of a PI staining solution. A typical solution contains:

    • PI (final concentration 50 µg/mL)

    • RNase A (final concentration 100 µg/mL, to prevent staining of double-stranded RNA)[18][19]

    • Triton X-100 (0.1%, to further permeabilize membranes) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. A histogram of fluorescence intensity will show distinct peaks corresponding to:

    • G0/G1 phase: Cells with 2n DNA content.

    • S phase: Cells with DNA content between 2n and 4n.

    • G2/M phase: Cells with 4n DNA content.

    • Sub-G1 peak: A peak to the left of G0/G1, indicating apoptotic cells with fragmented DNA.

Proposed Signaling Pathway Investigation

Based on the initial in vitro data, a hypothesis regarding the molecular mechanism can be formed. Given the PEA backbone's potential to induce membrane stress and the common role of stress pathways in apoptosis, a plausible mechanism involves the activation of the p38 MAPK pathway.

G Compound 3-(3-Fluorophenyl) phenethyl alcohol Membrane Cell Membrane Stress Compound->Membrane p38 p38 MAPK Activation (Phosphorylation) Membrane->p38 p53 p53 Activation p38->p53 Bax Bax Upregulation p53->Bax Casp9 Caspase-9 Cleavage Bax->Casp9 Casp3 Caspase-3 Cleavage Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 3: Hypothetical signaling pathway for compound-induced apoptosis.

Experimental Validation: This pathway can be investigated using techniques like Western Blotting to probe for the phosphorylated (active) forms of key proteins like p38 MAPK and the cleavage of caspases-3 and -9 in compound-treated cell lysates.

Framework for In Vivo Efficacy Studies

Positive and reproducible in vitro results provide the justification for progressing to animal models to assess efficacy and safety in a physiological context[20][21].

5.1 Model Selection A cell line-derived xenograft (CDX) model is a standard and cost-effective starting point[22][23]. The cell line chosen should be one that demonstrated high sensitivity to 3-(3-Fluorophenyl)phenethyl alcohol in vitro (e.g., MDA-MB-231 if it had a low IC₅₀). Immunocompromised mice (e.g., Athymic Nude or SCID) are used to prevent rejection of the human tumor cells[20].

5.2 Study Design Outline

  • Tumor Implantation: Subcutaneously inject ~2-5 million cancer cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., n=8-10 mice per group).

    • Group 1: Vehicle Control (e.g., saline with a co-solvent like Cremophor EL).

    • Group 2: Treatment with 3-(3-Fluorophenyl)phenethyl alcohol (e.g., 25 mg/kg, administered via intraperitoneal injection daily).

    • Group 3: Positive Control (a standard-of-care chemotherapy for that cancer type).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. Tumors are then excised for further analysis (e.g., histology, Western blot).

  • Primary Outcome: The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

Conclusion and Future Directions

This document outlines a systematic, hypothesis-driven approach to evaluate the anticancer potential of 3-(3-Fluorophenyl)phenethyl alcohol. By following this tiered workflow, researchers can generate a robust preclinical data package. Positive outcomes from these studies would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues with fluorine at different positions (ortho, para) or with different halogen substitutions (Cl, Br) to optimize potency and selectivity[9].

  • Advanced In Vivo Models: Utilizing patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors[20][24][25].

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

This structured methodology provides a clear path forward for determining if 3-(3-Fluorophenyl)phenethyl alcohol represents a promising new lead in the field of oncology.

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  • Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. (2021). MDPI. [Link]

  • Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies. (2024). MDPI. [Link]

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Application Notes & Protocols: Antimicrobial and Antifungal Screening of 3-(3-Fluorophenyl)phenethyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial and antifungal screening of the novel compound 3-(3-Fluorophenyl)phenethyl alcohol. This document outlines the scientific rationale for investigating this compound, detailed protocols for in vitro susceptibility testing, and essential methods for preliminary cytotoxicity assessment. The methodologies are grounded in internationally recognized standards, ensuring reproducibility and data integrity.

Introduction and Scientific Rationale

Phenethyl alcohol is a naturally occurring aromatic alcohol known for its broad-spectrum bacteriostatic and bactericidal activities.[1][2] Its primary mechanism of action involves the disruption of bacterial cell membrane integrity, leading to increased permeability and leakage of intracellular components.[1] The introduction of a fluorine atom into an organic molecule is a well-established medicinal chemistry strategy to enhance metabolic stability, binding affinity, and overall biological activity.[3][4] The fluorine substituent in 3-(3-Fluorophenyl)phenethyl alcohol is hypothesized to modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with microbial cell membranes and leading to improved antimicrobial and antifungal efficacy.

These application notes will detail the standardized procedures for evaluating the antimicrobial and antifungal potential of 3-(3-Fluorophenyl)phenethyl alcohol, providing a foundational workflow for its preclinical assessment.

Preliminary Screening: Agar Disk Diffusion Method

The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used preliminary screening tool to qualitatively assess the antimicrobial susceptibility of a compound.[5][6] This method is cost-effective and allows for the rapid screening of multiple microbial strains.

Principle

A filter paper disk impregnated with a known concentration of 3-(3-Fluorophenyl)phenethyl alcohol is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk after incubation.[7][8]

Protocol
  • Preparation of Inoculum: From a pure 18-24 hour culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[5]

  • Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of a Mueller-Hinton agar (MHA) plate to ensure confluent growth.[5]

  • Application of Disks: Aseptically place a sterile 6-mm paper disk impregnated with a standardized amount of 3-(3-Fluorophenyl)phenethyl alcohol onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[9]

  • Interpretation: Measure the diameter of the zone of inhibition in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[11] This method is considered a gold standard for susceptibility testing by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[12][13]

Principle

Serial twofold dilutions of 3-(3-Fluorophenyl)phenethyl alcohol are prepared in a liquid growth medium in a 96-well microtiter plate.[10][14] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity, and the lowest concentration of the compound that prevents visible growth is recorded as the MIC.[11]

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Stock Solution of 3-(3-Fluorophenyl)phenethyl alcohol Serial_Dilution Perform Serial Dilutions in Microtiter Plate Compound_Prep->Serial_Dilution Dispense Inoculation Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculation Add Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Add Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Incubate Read_Plate Visually Inspect for Turbidity (Growth) Incubation->Read_Plate Observe Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Plate->Determine_MIC Interpret

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol
  • Preparation of Compound Dilutions: Prepare a stock solution of 3-(3-Fluorophenyl)phenethyl alcohol in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[14]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of 3-(3-Fluorophenyl)phenethyl alcohol at which there is no visible growth.

Antifungal Susceptibility Testing

The principles of antifungal susceptibility testing are similar to those for antibacterial testing. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides standardized methods for testing the susceptibility of yeasts and molds.[15][16]

Protocol for Yeasts (e.g., Candida albicans)

The broth microdilution method is adapted for yeasts using RPMI-1640 medium buffered with MOPS. The final inoculum concentration should be 0.5 x 10^5 to 2.5 x 10^5 CFU/mL. Plates are incubated at 35°C for 24-48 hours. The MIC is determined as the lowest concentration showing a significant reduction in growth (typically ≥50%) compared to the growth control.

Protocol for Molds (e.g., Aspergillus fumigatus)

For filamentous fungi, a conidial suspension is prepared and adjusted to a specific concentration. The broth microdilution method is performed using RPMI-1640 medium. Incubation is typically at 35°C for 48-72 hours. The MIC is determined as the lowest concentration that completely inhibits growth.[17]

Preliminary Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to determine its therapeutic index.[18][19] Cytotoxicity assays are essential for identifying safety thresholds before a compound can be considered for further development.[20]

MTT Cell Viability Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[21]

Living cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 3-(3-Fluorophenyl)phenethyl alcohol and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cell membrane damage by measuring the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium.

LDH is a stable enzyme that is rapidly released into the culture supernatant upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays New_Compound 3-(3-Fluorophenyl)phenethyl alcohol Expose_Cells Expose Mammalian Cells New_Compound->Expose_Cells MTT_Assay MTT Assay (Metabolic Activity) Expose_Cells->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Expose_Cells->LDH_Assay Data_Analysis Data Analysis & IC50 Determination MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Decision Advance or Redesign Compound Data_Analysis->Decision

Caption: General workflow for evaluating the cytotoxicity of a new compound.

Data Presentation and Interpretation

All quantitative data from the MIC and cytotoxicity assays should be summarized in a clear and structured table for easy comparison.

Microorganism MIC (µg/mL) IC50 (µg/mL) - HEK293 Cells Selectivity Index (SI = IC50/MIC)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
Aspergillus fumigatus

The Selectivity Index (SI) is a critical parameter that indicates the compound's specificity for microbial cells over mammalian cells. A higher SI value suggests a more promising therapeutic window.

Conclusion

These application notes provide a standardized framework for the initial antimicrobial and antifungal evaluation of 3-(3-Fluorophenyl)phenethyl alcohol. By following these established protocols, researchers can generate reliable and reproducible data to assess the compound's potential as a novel therapeutic agent. Subsequent studies should focus on elucidating the precise mechanism of action and in vivo efficacy.

References

  • Broth microdilution - Grokipedia. (n.d.).
  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved January 17, 2026, from [Link]

  • Wölfle, T., & Böttcher, S. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153–167.
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved January 17, 2026, from [Link]

  • Wölfle, T., & Böttcher, S. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167.
  • Wikipedia. (n.d.). Broth microdilution. Retrieved January 17, 2026, from [Link]

  • Microbiology International. (n.d.). Broth Microdilution. Retrieved January 17, 2026, from [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved January 17, 2026, from [Link]

  • Wölfle, T., & Böttcher, S. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167.
  • International Journal of Anesthesia. (n.d.). Broth Microdilution. Open Access Pub. Retrieved January 17, 2026, from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved January 17, 2026, from [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Journal of Clinical Microbiology, 58(3), e01864-19.
  • Khan, A., et al. (2023).
  • Aouadhi, C., et al. (2013). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Microbiological Methods, 95(2), 163-176.
  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Retrieved January 17, 2026, from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved January 17, 2026, from [Link]

  • CLSI. (n.d.). Clinical & Laboratory Standards Institute. Retrieved January 17, 2026, from [Link]

  • EUCAST. (n.d.). Fungi (AFST). Retrieved January 17, 2026, from [Link]

  • Rodriguez-Tudela, J. L., et al. (2003). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 41(4), 285-292.
  • Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. Drug News & Perspectives, 23(4), 235-243.
  • Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. Drug News & Perspectives, 23(4), 235-243.
  • Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. Drug News & Perspectives, 23(4), 235-243.
  • da Costa, R. G., et al. (2005). Antimicrobial Activity of a New Series of Fluorine-Containing Tertiary Alcohols. Russian Journal of Bioorganic Chemistry, 31(4), 398–400.
  • Soltani, M., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna Journal of Phytomedicine, 5(2), 136–144.
  • Kedcia, B. (1990). Antibacterial activity of phenethyl alcohol and resulting membrane alterations. Research in Microbiology, 141(4), 483-497.
  • Lilley, B. D., & Brewer, J. H. (1953). The Selective Antibacterial Action of Phenylethyl Alcohol.
  • Deshmukh, R., et al. (2014). Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. Oriental Journal of Chemistry, 30(2), 633-638.

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Application Note & Protocols: High-Throughput Screening Strategies for the Functional Characterization of Novel Modulators Targeting G-Protein Coupled Receptors, Featuring 3-(3-Fluorophenyl)phenethyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Novel Chemical Entities

In the vast landscape of chemical compounds, countless molecules with therapeutic potential remain uncharacterized. 3-(3-Fluorophenyl)phenethyl alcohol is one such entity, a compound with a defined chemical structure but an uncharted biological profile.[1][2] The journey from a novel molecule to a potential therapeutic agent is paved with systematic investigation, beginning with the crucial step of identifying its biological target and mechanism of action. High-throughput screening (HTS) provides a powerful platform for this initial exploration, enabling the rapid assessment of a compound's activity against a multitude of biological targets.[3][4]

G-protein coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, making them a prime target for drug discovery.[5][6][7] In fact, over 30% of FDA-approved drugs act on GPCRs.[7] A significant portion of these receptors are classified as "orphan GPCRs," meaning their endogenous ligands and physiological roles are yet to be discovered.[8][9] These orphan receptors present a wealth of untapped therapeutic opportunities.[8][9]

This application note outlines a comprehensive HTS strategy to investigate the biological activity of novel compounds, such as 3-(3-Fluorophenyl)phenethyl alcohol, by screening for modulatory effects on GPCR signaling pathways. We present two distinct, yet complementary, HTS assays: a β-arrestin recruitment assay and a cyclic AMP (cAMP) modulation assay. This dual-pronged approach is particularly well-suited for orphan GPCRs, where the preferred signaling pathway (G-protein dependent or independent) is unknown.[7][8] By employing these robust and validated protocols, researchers can efficiently identify and characterize new GPCR modulators, paving the way for novel therapeutic interventions.

The Dichotomy of GPCR Signaling: A Two-Pronged HTS Approach

GPCR activation is not a monolithic event. Upon ligand binding, GPCRs can initiate signaling through two major pathways:

  • G-Protein Dependent Signaling: This classical pathway involves the activation of heterotrimeric G-proteins, leading to the production of second messengers like cyclic AMP (cAMP) or the mobilization of intracellular calcium.[5][7]

  • G-Protein Independent Signaling (β-Arrestin Pathway): Following activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This not only desensitizes the G-protein signal but also initiates a distinct wave of signaling cascades.[5][6]

Given that the signaling preference of an uncharacterized GPCR is often unknown, a comprehensive screening strategy should interrogate both pathways.[7][8] The following protocols are designed to achieve this, maximizing the probability of detecting a compound-induced effect.

GPCR_Signaling_Pathways cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway GPCR GPCR G_Protein Gαβγ GPCR->G_Protein Activation GRK GRK GPCR->GRK Phosphorylation Ligand Ligand (e.g., 3-(3-Fluorophenyl)phenethyl alcohol) Ligand->GPCR Binding Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulation cAMP cAMP Adenylyl_Cyclase->cAMP Production PKA PKA cAMP->PKA Activation Cellular_Response_G Cellular Response PKA->Cellular_Response_G P_GPCR P-GPCR Beta_Arrestin β-Arrestin P_GPCR->Beta_Arrestin Recruitment Internalization Internalization Beta_Arrestin->Internalization Signaling_Complex Signaling Complex Beta_Arrestin->Signaling_Complex Cellular_Response_A Cellular Response Signaling_Complex->Cellular_Response_A

Figure 1: Dual GPCR Signaling Pathways.

Protocol 1: High-Throughput Screening for β-Arrestin Recruitment

This assay quantifies the recruitment of β-arrestin to the target GPCR upon compound stimulation, a hallmark of G-protein independent signaling.[5][8] We will utilize an enzyme fragment complementation (EFC) system for its high sensitivity and suitability for HTS.

Principle: The target GPCR is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Upon compound-induced recruitment, the fragments combine to form an active enzyme, which hydrolyzes a substrate to produce a detectable signal (e.g., luminescence or fluorescence).

Materials:

  • U2OS or HEK293 cells stably expressing the orphan GPCR of interest fused to an enzyme fragment and β-arrestin fused to the complementing enzyme fragment.

  • Assay medium: Opti-MEM or equivalent serum-free medium.

  • Compound plates: 384-well plates containing 3-(3-Fluorophenyl)phenethyl alcohol and other test compounds at various concentrations.

  • Positive control: A known agonist for a control GPCR expressed in the same cell line.

  • Negative control: DMSO or vehicle.

  • EFC detection reagents (e.g., PathHunter® detection reagents).

  • Luminometer or fluorescence plate reader.

Step-by-Step Protocol:

  • Cell Plating:

    • Culture the engineered cells to ~80% confluency.

    • Harvest cells and resuspend in assay medium to a density of 0.5 x 10^6 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of a 384-well white, clear-bottom assay plate.

    • Incubate the plates at 37°C, 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of 3-(3-Fluorophenyl)phenethyl alcohol in DMSO, then dilute further in assay medium.

    • Using an automated liquid handler, transfer 5 µL of the compound dilutions to the cell plates.

    • Include wells with positive control and vehicle control (DMSO).

    • Incubate the plates at 37°C for 90 minutes.

  • Signal Detection:

    • Equilibrate the assay plates and detection reagents to room temperature.

    • Prepare the detection reagent mixture according to the manufacturer's instructions.

    • Add 12.5 µL of the detection reagent to each well.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the luminescence signal using a plate reader with an integration time of 0.5 seconds per well.

Data Analysis and Interpretation:

The activity of the test compound is calculated as a percentage of the positive control response. A Z'-factor is calculated to assess the quality of the assay.

  • Z'-factor = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • A Z'-factor > 0.5 indicates an excellent assay.

Hits are identified as compounds that produce a signal significantly above the background. These hits would then be subjected to dose-response analysis to determine their potency (EC50).

Protocol 2: High-Throughput Screening for cAMP Modulation

This assay measures changes in intracellular cAMP levels, a key second messenger in Gs and Gi-coupled GPCR signaling.[7] A competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) technology is described here for its robustness in HTS.

Principle: The assay is based on the competition between native cAMP produced by the cells and a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The amount of HTRF signal is inversely proportional to the concentration of cAMP in the well.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the orphan GPCR of interest.

  • Stimulation buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor).

  • Compound plates: 384-well plates with test compounds.

  • Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production for detecting Gi-coupled inhibition).

  • Positive controls: Isoproterenol (for Gs) and Somatostatin (for Gi).

  • Negative control: DMSO or vehicle.

  • HTRF cAMP detection kit reagents.

  • HTRF-compatible plate reader.

Step-by-Step Protocol:

  • Cell Plating:

    • Plate cells as described in Protocol 1 in a 384-well white plate.

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Addition and Cell Stimulation:

    • Remove the culture medium from the cells.

    • For agonist screening (Gs activation) :

      • Add 10 µL of compound dilutions in stimulation buffer.

    • For antagonist/inverse agonist screening (Gi activation) :

      • Add 5 µL of compound dilutions in stimulation buffer.

      • Add 5 µL of forskolin (at its EC80 concentration) to all wells except the negative control.

    • Incubate at room temperature for 30 minutes.

  • Cell Lysis and Detection:

    • Add 10 µL of the HTRF cAMP detection reagents (containing the labeled cAMP tracer and the anti-cAMP antibody) mixed with lysis buffer to each well.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the HTRF signal at two wavelengths (e.g., 665 nm and 620 nm) using a compatible plate reader.

Data Analysis and Interpretation:

The ratio of the two emission wavelengths is calculated, and the amount of cAMP is determined from a standard curve. For agonist screening, an increase in cAMP suggests Gs coupling. For antagonist/inverse agonist screening, a decrease in the forskolin-stimulated cAMP level suggests Gi coupling.

Visualizing the HTS Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screening Primary Screening cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation & Characterization Compound_Prep Compound Plating (3-(3-Fluorophenyl)phenethyl alcohol) Assay_1 β-Arrestin Assay Compound_Prep->Assay_1 Assay_2 cAMP Assay Compound_Prep->Assay_2 Cell_Plating Cell Plating (Engineered Cell Lines) Cell_Plating->Assay_1 Cell_Plating->Assay_2 Data_Acquisition Data Acquisition (Luminescence/HTRF) Assay_1->Data_Acquisition Assay_2->Data_Acquisition Primary_Analysis Primary Data Analysis (Z'-factor, % Activity) Data_Acquisition->Primary_Analysis Hit_Identification Hit Identification Primary_Analysis->Hit_Identification Dose_Response Dose-Response Curves (EC50/IC50 Determination) Hit_Identification->Dose_Response Selectivity_Panel Selectivity Screening Dose_Response->Selectivity_Panel Mechanism_Studies Mechanism of Action Studies Selectivity_Panel->Mechanism_Studies

Figure 2: High-Throughput Screening Workflow.

Hypothetical Data Presentation

Should 3-(3-Fluorophenyl)phenethyl alcohol emerge as a "hit" in our β-arrestin screen, the following data would be generated to confirm its activity and determine its potency.

Table 1: Primary HTS Data for a Hypothetical Hit

CompoundConcentration (µM)Raw Luminescence% Activity vs. Control
Vehicle (DMSO)-1,5000%
Positive Control1015,000100%
3-(3-Fluorophenyl)phenethyl alcohol 10 12,000 77.8%

Table 2: Dose-Response Data for 3-(3-Fluorophenyl)phenethyl alcohol in the β-Arrestin Assay

Concentration (µM)% Activity
10098.5%
3095.2%
1077.8%
350.1%
125.6%
0.310.2%
0.12.1%

From this dose-response data, an EC50 of 3.0 µM would be calculated, indicating the concentration at which the compound elicits half of its maximal effect.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust and scientifically sound framework for the initial characterization of novel chemical entities like 3-(3-Fluorophenyl)phenethyl alcohol. By employing a dual-pathway GPCR screening approach, researchers can efficiently identify potential modulators and gain initial insights into their mechanism of action. A confirmed hit from these screens would be the starting point for a comprehensive drug discovery program, including secondary assays to confirm mechanism of action, selectivity profiling against a panel of other GPCRs, and medicinal chemistry efforts to optimize potency and pharmacokinetic properties. This strategic approach transforms the challenge of characterizing an unknown compound into a systematic and data-driven process, accelerating the discovery of next-generation therapeutics.

References

  • Recent progress in assays for GPCR drug discovery. (2022). American Journal of Physiology-Cell Physiology.
  • Assay Orphan GPCRs in High Throughput with MultiScreen B-Arrestin Sensor Technology. (n.d.). Multispan, Inc.
  • A Pharmacochaperone-Based High-Throughput Screening Assay for the Discovery of Chemical Probes of Orphan Receptors. (2018). SLAS DISCOVERY: Advancing Life Sciences R&D.
  • Recent progress in assays for GPCR drug discovery. (2022). PubMed.
  • High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. (2018). RSC Publishing.
  • Unlocking Orphan GPCRs with an Innovative Forward Trafficking Approach. (n.d.). DiscoverX.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. (2020). Trends in Pharmacological Sciences.
  • Orphan G protein-coupled receptors: the ongoing search for a home. (2021). British Journal of Pharmacology.
  • Assays to read GPCR modulation and signaling. (2011).
  • 3-(3-FLUOROPHENYL)PHENETHYL ALCOHOL | 840522-20-5. (n.d.). Sigma-Aldrich.
  • 3-(3-Fluorophenyl)phenethyl alcohol. (n.d.). PubChem.
  • Antibacterial activity of phenethyl alcohol and resulting membrane alterations. (1990). Applied and Environmental Microbiology.
  • 3-(3-FLUOROPHENYL)PHENETHYL ALCOHOL | 840522-20-5. (2022). ChemicalBook.
  • Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity. (2023).
  • High Throughput Screening. (2019).
  • High-throughput encapsulated nanodroplet screening for accelerated co-crystal discovery. (2022). Chemical Science.
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  • Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. (2021). AMB Express.
  • Phenethyl alcohol. (n.d.). Wikipedia.
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  • Determination of the volatile and polyphenol constituents and the antimicrobial, antioxidant, and tyrosinase inhibitory activiti. (2019).
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Development of analytical methods for "3-(3-Fluorophenyl)phenethyl alcohol" quantification

Author: BenchChem Technical Support Team. Date: January 2026

Quantitative Analysis of 3-(3-Fluorophenyl)phenethyl alcohol: Advanced Analytical Methods and Validation

Abstract: This technical guide provides a comprehensive overview of the development and validation of analytical methods for the quantification of 3-(3-Fluorophenyl)phenethyl alcohol. We present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering solutions for both routine quality control and high-sensitivity bioanalytical applications. Additionally, a Gas Chromatography with Flame Ionization Detection (GC-FID) method is outlined as a robust alternative. This document delves into the rationale behind methodological choices, from sample preparation to instrument parameters, and provides a framework for method validation in accordance with international regulatory guidelines. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals engaged in the analysis of this and structurally related compounds.

Introduction

3-(3-Fluorophenyl)phenethyl alcohol is a synthetic organic compound with potential applications in pharmaceutical and chemical industries. Accurate and precise quantification of this analyte is critical for pharmacokinetic studies, quality control of drug products, and metabolic investigations. The presence of a fluorine atom and a biphenyl-like structure presents unique analytical considerations. This guide is designed to provide a robust framework for the development of reliable analytical methods for its quantification in various matrices.

The choice of an analytical method is contingent upon the specific requirements of the study, including the desired sensitivity, selectivity, sample matrix, and available instrumentation. This document will explore the utility of both chromatographic separation techniques coupled with different detection methods to provide a versatile analytical toolkit.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: HPLC-UV is a widely accessible, robust, and cost-effective technique suitable for the quantification of 3-(3-Fluorophenyl)phenethyl alcohol in bulk drug substance, formulated products, and for in-process controls where high sensitivity is not the primary requirement. The aromatic nature of the analyte allows for strong UV absorbance, making this a suitable detection method.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good retention and separation of the analyte from potential impurities.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) is a good starting point. The organic modifier composition can be optimized to achieve a desirable retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of 3-(3-Fluorophenyl)phenethyl alcohol, a wavelength of approximately 220 nm is recommended for optimal sensitivity.[1][2]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-(3-Fluorophenyl)phenethyl alcohol reference standard and dissolve it in 10 mL of diluent (e.g., acetonitrile/water 50:50 v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantify the amount of 3-(3-Fluorophenyl)phenethyl alcohol in the sample by interpolating its peak area from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Stock Stock Standard->Stock Dissolve Sample Test Sample Sample_Sol Sample_Sol Sample->Sample_Sol Dissolve Diluent Diluent (ACN/H2O) Working_Standards Working_Standards Stock->Working_Standards Serial Dilution HPLC HPLC-UV System (C18, ACN/H2O) Working_Standards->HPLC Inject Filtered_Sample Filtered_Sample Sample_Sol->Filtered_Sample Filter (0.45 µm) Filtered_Sample->HPLC Inject Chromatogram Chromatogram HPLC->Chromatogram Peak_Area Peak_Area Chromatogram->Peak_Area Calibration_Curve Calibration_Curve Peak_Area->Calibration_Curve Standard Curve Quantification Quantification Calibration_Curve->Quantification Result Result Quantification->Result

Caption: Workflow for the quantification of 3-(3-Fluorophenyl)phenethyl alcohol by HPLC-UV.

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Rationale: For applications requiring high sensitivity and selectivity, such as the analysis of 3-(3-Fluorophenyl)phenethyl alcohol in biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice. This technique offers excellent specificity through the monitoring of specific precursor-to-product ion transitions, minimizing interference from the sample matrix.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or phenyl-hexyl column (e.g., 2.1 x 50 mm, 1.7 µm particle size) can provide efficient separation.[3][4]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is recommended. A typical gradient could be: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion ([M+H]⁺): The protonated molecule of 3-(3-Fluorophenyl)phenethyl alcohol (C₁₄H₁₃FO, MW: 216.25) is expected at m/z 217.3.

  • Product Ions: The fragmentation of the precursor ion will likely involve the loss of water (H₂O) from the alcohol group, resulting in a fragment at m/z 199.3. Another potential fragmentation is the cleavage of the C-C bond adjacent to the hydroxyl group, leading to characteristic fragments. The exact fragmentation pattern should be confirmed by direct infusion of a standard solution.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: 217.3 → 199.3

    • Qualifier: A secondary, less intense transition should be monitored for confirmation.

  • Internal Standard (IS): A deuterated analog of the analyte is the ideal internal standard. If unavailable, a structurally similar compound with a different mass can be used.

3. Sample Preparation from Biological Matrices:

  • Protein Precipitation (for Plasma or Serum): To 100 µL of plasma/serum, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.[5][6][7]

  • Liquid-Liquid Extraction (LLE) (for Plasma or Urine): To 500 µL of sample, add the internal standard and 1 mL of an organic solvent (e.g., ethyl acetate or diethyl ether). Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes. Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in the mobile phase.[8][9][10]

  • Solid-Phase Extraction (SPE) (for Urine): Condition a mixed-mode or reversed-phase SPE cartridge. Load the pre-treated urine sample (e.g., diluted and pH-adjusted). Wash the cartridge to remove interferences and elute the analyte with an appropriate organic solvent. Evaporate the eluate and reconstitute.[11][12][13]

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Urine) Add_IS Add_IS Biological_Sample->Add_IS Spike IS Internal Standard Extraction Extraction Add_IS->Extraction LLE, SPE, or PPT Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS System (ESI+, MRM) Reconstitution->LCMS Inject MRM_Data MRM_Data LCMS->MRM_Data Peak_Area_Ratio Peak_Area_Ratio MRM_Data->Peak_Area_Ratio Calibration_Curve Calibration_Curve Peak_Area_Ratio->Calibration_Curve Standard Curve Quantification Quantification Calibration_Curve->Quantification Result Result Quantification->Result

Caption: Workflow for the quantification of 3-(3-Fluorophenyl)phenethyl alcohol in biological matrices by LC-MS/MS.

III. Gas Chromatography with Flame Ionization Detection (GC-FID)

Rationale: GC-FID is a reliable and robust technique for the analysis of volatile and semi-volatile compounds. 3-(3-Fluorophenyl)phenethyl alcohol is amenable to GC analysis. GC-FID is a good alternative to HPLC-UV, particularly when dealing with complex mixtures where the superior separation efficiency of capillary GC columns can be advantageous.

Experimental Protocol: GC-FID

1. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Mode: Split (e.g., 20:1 split ratio).

2. Standard and Sample Preparation:

  • Standard and Sample Preparation: Prepare standards and samples in a volatile organic solvent such as methanol or ethyl acetate. The concentration should be within the linear range of the detector.

IV. Method Validation

A comprehensive method validation should be performed to ensure the reliability of the analytical data, following the guidelines of the International Council for Harmonisation (ICH) Q2(R2) and the U.S. Food and Drug Administration (FDA).[14][15][16][17][18][19][20][21][22][23]

Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.No significant interference at the retention time of the analyte.
Linearity and Range The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the test results to the true value.Recovery of 85-115% for bioanalytical methods; 98-102% for drug substance.
Precision (Repeatability and Intermediate Precision) The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 15% (20% at LLOQ) for bioanalytical methods; ≤ 2% for drug substance.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in method parameters.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.
Logical Relationship of Validation Parameters

Validation_Logic cluster_core Core Method Performance cluster_limits Method Sensitivity cluster_reliability Method Reliability Accuracy Accuracy LOQ LOQ Accuracy->LOQ Precision Precision Precision->LOQ Linearity Linearity Linearity->Accuracy Linearity->Precision LOD LOD LOQ->LOD Robustness Robustness Robustness->Accuracy Robustness->Precision Specificity Specificity Specificity->Accuracy Specificity->Precision Stability Stability Stability->Accuracy

Caption: Interdependence of key analytical method validation parameters.

V. Conclusion

This guide provides a comprehensive framework for the quantitative analysis of 3-(3-Fluorophenyl)phenethyl alcohol using HPLC-UV, LC-MS/MS, and GC-FID. The choice of the most appropriate method will depend on the specific analytical needs. For routine analysis of bulk material and formulations, HPLC-UV offers a robust and reliable solution. For trace-level quantification in complex biological matrices, LC-MS/MS is the preferred technique due to its superior sensitivity and selectivity. GC-FID serves as a valuable alternative chromatographic method. Adherence to the detailed protocols and a thorough method validation according to regulatory guidelines will ensure the generation of high-quality, reliable, and reproducible data.

References

  • Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. PubMed. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (Sponsor Content). [Link]

  • [Determination of Aromatic Compounds Metabolites in Human Urine by Solid Phase Extraction-liquid Chromatography-Tandem Mass Spectrometry]. PubMed. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Magnetic solid phase extraction coupled to HPLC-UV for highly sensitive analysis of mono-hydroxy polycyclic aromatic hydrocarbons in urine. PubMed. [Link]

  • Materials for Solid-Phase Extraction of Organic Compounds. MDPI. [Link]

  • Salt-induced homogenous solid phase extraction of hydroxylated metabolites of polycyclic aromatic hydrocarbons from urine samples using a deep eutectic solvent as an elution solvent prior to HPLC-FLD analysis. ResearchGate. [Link]

  • Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry : Development of a GC-MS method for air samples. Diva-Portal.org. [Link]

  • Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Oxford Academic. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA. ResearchGate. [Link]

  • Analysis of Low-Abundance, Low-Molecular-Weight Serum Proteins Using Mass Spectrometry. PMC - NIH. [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. ScienceDirect. [Link]

  • Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy. PMC - NIH. [Link]

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  • Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. ResearchGate. [Link]

  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. MDPI. [Link]

  • Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. PMC - NIH. [Link]

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  • fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector. PMC - NIH. [Link]

  • Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide. Academic Journals. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray. Semantic Scholar. [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. ScienceDirect. [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. PubMed. [Link]

  • fundamental principle of alcohol analysis using hs-gc-fid. Russian Law Journal. [Link]

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  • HPLC Determination of Phenethyl alcohol on Newcrom BH Column. SIELC Technologies. [Link]

  • Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. YouTube. [Link]

  • Determination of phenethyl isothiocyanate in human plasma and urine by ammonia derivatization and liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. National Institutes of Health. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Fluorophenyl)phenethyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-(3-Fluorophenyl)phenethyl alcohol. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides for common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 3-(3-Fluorophenyl)phenethyl alcohol?

A1: The synthesis of 3-(3-Fluorophenyl)phenethyl alcohol, a biaryl structure, can be approached through several strategic disconnections. The most common and effective routes involve either forming the central biaryl carbon-carbon bond at a late stage or building upon a pre-formed biaryl core.

  • Suzuki-Miyaura Cross-Coupling: This is arguably the most versatile and widely used method for constructing the biaryl skeleton.[1] The strategy typically involves the palladium-catalyzed coupling of an aryl boronic acid (or ester) with an aryl halide or triflate.[2] For this target, two convergent pathways are logical:

    • Pathway A: Coupling of (3-fluorophenyl)boronic acid with a 3-halophenethyl alcohol derivative (e.g., 3-bromophenethyl alcohol). The hydroxyl group may require protection depending on the reaction conditions.

    • Pathway B: Coupling of a (3-bromophenyl)boronic acid with a 1-fluoro-3-halobenzene, followed by subsequent reactions to introduce the two-carbon alcohol chain.

  • Grignard Reaction: This classic organometallic approach is effective for forming the phenethyl alcohol moiety. The synthesis involves the reaction of a Grignard reagent with ethylene oxide.[3] The key intermediate, 3-(3-fluorophenyl)phenylmagnesium bromide, would be prepared from the corresponding 3-bromo-3'-fluorobiphenyl. This method is powerful but highly sensitive to moisture.[4]

  • Reduction of a Phenylacetic Acid Derivative: If the corresponding carboxylic acid, 2-(3'-(3-fluorophenyl)phenyl)acetic acid, is commercially available or easily synthesized, its reduction provides a direct and often high-yielding route to the final product.[3] Common reducing agents for this transformation include lithium aluminum hydride (LAH) or borane complexes like BH3·THF. A milder alternative involves converting the acid to an ester followed by reduction with sodium borohydride.[3][5]

Q2: Which synthetic route is recommended for initial lab-scale synthesis?

A2: For lab-scale synthesis, the Suzuki-Miyaura cross-coupling is highly recommended. Its advantages include:

  • High Functional Group Tolerance: The reaction conditions are generally mild and compatible with a wide range of functional groups, often eliminating the need for protecting groups on the phenethyl alcohol side chain.[1][6]

  • Commercial Availability of Starting Materials: A vast array of boronic acids, aryl halides, catalysts, and ligands are commercially available, allowing for rapid route scouting.[2]

  • Milder Reaction Conditions: Compared to the highly reactive and moisture-sensitive Grignard reagents, Suzuki couplings are more robust and operationally simpler for many users.[6]

The Grignard route is a strong second choice, especially if cost is a primary driver and the necessary anhydrous conditions can be reliably maintained.

Q3: What are the critical safety considerations for these synthetic routes?

A3:

  • Palladium Catalysts: While generally used in small quantities, some palladium complexes and ligands can be toxic or irritants. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE).

  • Grignard Reagents: These are highly pyrophoric and react violently with protic solvents like water and alcohols.[4] All glassware must be rigorously dried (e.g., oven- or flame-dried), and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[7] Anhydrous ether solvents (diethyl ether, THF) are flammable and can form explosive peroxides upon storage.[8]

  • Reducing Agents: Reagents like Lithium Aluminum Hydride (LAH) are highly reactive and release flammable hydrogen gas upon contact with water or acidic protons. All workups involving LAH must be performed cautiously with slow, controlled quenching at low temperatures.

  • Aryl Halides and Boronic Acids: These reagents can be irritants. Consult the Safety Data Sheet (SDS) for each specific compound before use.

Troubleshooting Guide: Reaction Optimization

Q1: My Suzuki-Miyaura coupling reaction has stalled or shows low conversion. What should I investigate?

A1: Low conversion in a Suzuki coupling is a common issue that can be systematically diagnosed. The primary components to check are the catalyst system, base, and solvent.

Troubleshooting Workflow for Low Suzuki Coupling Conversion

Sources

Technical Support Center: Synthesis of 3-(3-Fluorophenyl)phenethyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-(3-Fluorophenyl)phenethyl alcohol. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this key intermediate with the high degree of purity required for downstream applications. Here, we address common issues in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven methodologies.

Section 1: Understanding and Identifying Common Impurities

This first section focuses on the likely contaminants that can arise during the synthesis of 3-(3-Fluorophenyl)phenethyl alcohol, which is commonly prepared via a Grignard reaction between a derivative of 3-bromo-3'-fluorobiphenyl and ethylene oxide.

Q1: What are the most probable impurities in my crude reaction mixture?

A1: The impurity profile is intrinsically linked to the synthetic route. Assuming a Grignard-based synthesis, you should anticipate several classes of impurities:

  • Starting Material-Related Impurities:

    • Unreacted 3-bromo-3'-fluorobiphenyl: Incomplete formation of the Grignard reagent or sluggish reaction with ethylene oxide can leave significant amounts of this starting material.

    • 3-Fluorobiphenyl: The Grignard reagent is a very strong base and can be quenched by trace amounts of water or other protic sources in the reaction, leading to this protonated side product.[1]

  • Grignard Reagent Side-Reaction Products:

    • Homocoupling Impurity (Wurtz-type product): A significant byproduct can be the symmetrical biaryl formed from the coupling of two molecules of the Grignard reagent. This results in a large, nonpolar molecule that can be challenging to separate.[2]

  • Solvent and Workup-Related Contaminants:

    • Residual Solvents: Ether-based solvents (like THF or diethyl ether) are common.

    • Inorganic Salts: Magnesium salts (e.g., MgBr₂) are formed during the reaction and subsequent acidic quench.[3]

The potential sources of these impurities are visualized in the synthetic pathway below.

G cluster_0 Grignard Formation cluster_1 C-C Bond Formation Aryl-Br 3-bromo-3'-fluorobiphenyl Grignard Aryl-MgBr Aryl-Br->Grignard THF Mg Mg(0) Mg->Grignard Aryl-H 3-Fluorobiphenyl (Protonation Impurity) Grignard->Aryl-H Alkoxide Aryl-CH₂CH₂-OMgBr Grignard->Alkoxide Aryl-Aryl Homocoupling Impurity Grignard->Aryl-Aryl Side Reaction H2O Trace H₂O H2O->Aryl-H EthyleneOxide Ethylene Oxide EthyleneOxide->Alkoxide Product 3-(3-Fluorophenyl)phenethyl alcohol (Desired Product) Alkoxide->Product Workup Aqueous Workup (H₃O⁺) Workup->Product

Caption: Impurity formation pathway in a typical Grignard synthesis.

Q2: How can I effectively monitor the reaction and identify these impurities before a large-scale workup?

A2: Thin-Layer Chromatography (TLC) is your most valuable tool for in-process monitoring.

  • Technique: Use silica gel plates and a mobile phase such as 20-30% ethyl acetate in hexanes. Visualize the spots using a UV lamp (254 nm).

  • Interpretation:

    • The desired alcohol product will be relatively polar and have a lower Rf value.

    • The unreacted aryl bromide and any nonpolar homocoupling byproducts will be much less polar, appearing closer to the solvent front (high Rf).

    • 3-Fluorobiphenyl will also be nonpolar with a high Rf.

For definitive identification, especially in complex mixtures, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. It will separate the components and provide their mass-to-charge ratios, allowing for positive identification of the expected impurities.

Section 2: Troubleshooting Purification and Isolation

Once the reaction is complete, the challenge shifts to isolating the target molecule with high purity. This section provides solutions to common purification hurdles.

Q3: My crude product is an oily residue containing many nonpolar impurities after the initial aqueous workup. What is the most robust purification method?

A3: Flash column chromatography is the industry-standard method for this scenario. The significant polarity difference between your target alcohol and the key byproducts (unreacted starting material, homocoupling product) makes it highly effective.

Causality: The hydroxyl group in your product significantly increases its polarity compared to the halogenated and hydrocarbon impurities. This allows it to interact more strongly with the polar stationary phase (silica gel), retarding its movement down the column while the nonpolar impurities elute quickly.

Protocol 1: High-Performance Flash Column Chromatography
  • Preparation:

    • "Dry load" your crude material onto a small amount of silica gel. This is done by dissolving the crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent under reduced pressure to get a free-flowing powder. This technique generally yields sharper bands and better separation than a liquid load.

  • Column Packing:

    • Select a column size appropriate for your scale (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column using a nonpolar solvent slurry (e.g., hexanes or petroleum ether).

  • Elution:

    • Begin eluting with a nonpolar mobile phase (e.g., 100% hexanes) to wash off the high-Rf impurities like the homocoupling product and 3-fluorobiphenyl. Monitor the eluent by TLC.

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate. A gradient of 0% to 30% ethyl acetate in hexanes is a good starting point.

    • The desired product, 3-(3-Fluorophenyl)phenethyl alcohol, will begin to elute as the polarity increases.

  • Fraction Collection & Analysis:

    • Collect fractions and analyze them by TLC.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified alcohol.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Industry standard for polarity-based separation of small molecules.
Mobile Phase Hexanes/Ethyl Acetate GradientOffers excellent resolving power for this class of compounds.
Loading Method Dry LoadingPrevents band broadening and improves separation efficiency.
Monitoring TLC with UV visualizationProvides rapid, real-time feedback on fraction purity.
Q4: The product is pure by TLC, but it has a slight color. Can I improve its cosmetic appearance?

A4: A persistent color after chromatography often indicates trace amounts of highly conjugated or baseline impurities. Two effective polishing techniques are:

  • Activated Carbon Treatment: Dissolve the purified oil in a suitable solvent (e.g., ethanol or dichloromethane), add a small amount of activated carbon (typically 1-2% w/w), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. The porous structure of carbon is excellent at adsorbing colored impurities.[4]

  • Short-Path Vacuum Distillation: If the product is thermally stable, distillation under high vacuum can separate it from non-volatile colored material. Phenethyl alcohols can often be distilled, but care must be taken to avoid thermal degradation.[5][6]

Section 3: Purification Workflow and Logic

The overall logic for purifying 3-(3-Fluorophenyl)phenethyl alcohol follows a multi-step approach designed to remove distinct classes of impurities at each stage.

G Crude Crude Reaction Mixture (Product, Salts, Byproducts, SM) Workup Aqueous Workup (e.g., NH₄Cl or dilute HCl) Crude->Workup OrganicLayer Crude Organic Extract (Product, Byproducts, SM) Workup->OrganicLayer Removes: Inorganic Salts Waste1 Aqueous Waste Workup->Waste1 Chromatography Flash Column Chromatography (Silica Gel) OrganicLayer->Chromatography Removes: SM, Homocoupling and other nonpolar byproducts PureFractions Combined Pure Fractions Chromatography->PureFractions Waste2 Impure Fractions Chromatography->Waste2 SolventRemoval Solvent Removal (Rotary Evaporation) PureFractions->SolventRemoval FinalProduct Purified Product (>98% Purity) SolventRemoval->FinalProduct

Caption: A standard purification workflow for 3-(3-Fluorophenyl)phenethyl alcohol.

References

  • Wikipedia. Phenethyl alcohol. [Link]

  • Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
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  • Intratec.us. Phenethyl Alcohol Production. [Link]

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  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • Google Patents. US5922898A - Process for preparing biaryl compounds.
  • Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Google Patents. WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity.
  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • European Patent Office. EP 0366842 B1 - Purification of phenyl ethyl alcohol. [Link]

  • ResearchGate. How to remove excess starting material Pyrenecarboxyaldehyde?[Link]

  • Google Patents. US2483323A - Method of preparing phenyl ethyl alcohol.
  • ResearchGate. Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. [Link]

  • Google Patents. US1752365A - Method of purifying phenyl ethyl alcohol.
  • MDPI. Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. [Link]

  • Chemistry Forum. Removing impurities from phenethyl alcohol. [Link]

  • Master Organic Chemistry. Elimination Reactions of Alcohols. [Link]

  • ResearchGate. Side Reactions in a Grignard Synthesis. [Link]

  • ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]

  • Google Patents. US8704010B2 - Alcohol production process with impurity removal.
  • Organic Syntheses. 3-phenyl-1-propanol. [Link]

  • MySkinRecipes. 3-Bromo-4'-fluorobiphenyl. [Link]

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  • Chemistry LibreTexts. 17.8: Protection of Alcohols. [Link]

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Technical Support Center: 3-(3-Fluorophenyl)phenethyl alcohol - Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(3-Fluorophenyl)phenethyl alcohol. It addresses common stability issues and outlines potential degradation pathways, offering practical troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction

3-(3-Fluorophenyl)phenethyl alcohol is a fluorinated aromatic compound with potential applications in pharmaceutical and materials science. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its stability. Understanding the stability profile and potential degradation pathways of this compound is critical for developing robust analytical methods, ensuring accurate experimental results, and establishing appropriate storage and handling procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3-(3-Fluorophenyl)phenethyl alcohol?

A1: The stability of 3-(3-Fluorophenyl)phenethyl alcohol can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1][2] It is generally recommended to store the compound in a cool place.[3][4][5]

  • pH: Both acidic and basic conditions can promote hydrolysis or other degradation reactions.[6]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[1][7]

  • Oxidizing Agents: The alcohol moiety can be susceptible to oxidation.[8]

Q2: How should I properly store 3-(3-Fluorophenyl)phenethyl alcohol to ensure its long-term stability?

A2: To maintain the integrity of 3-(3-Fluorophenyl)phenethyl alcohol, it is recommended to store it in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[3][4][9] For long-term storage, refrigeration is advisable. The use of amber vials can provide additional protection against photolytic degradation.

Q3: What are the potential degradation pathways for 3-(3-Fluorophenyl)phenethyl alcohol?

A3: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the chemical structure (a primary alcohol attached to a biphenyl-like system with a fluorine substituent), the following pathways are plausible under forced degradation conditions:

  • Oxidation: The primary alcohol group is susceptible to oxidation to form the corresponding aldehyde, 3-(3-Fluorophenyl)phenylacetaldehyde, and subsequently the carboxylic acid, 3-(3-Fluorophenyl)phenylacetic acid. This is a common metabolic and chemical degradation route for phenethyl alcohols.[10]

  • Dehydration: Under acidic conditions and/or heat, elimination of water from the phenethyl alcohol could potentially lead to the formation of 1-(3-fluorophenyl)-2-phenylethene.

  • C-F Bond Cleavage: The carbon-fluorine bond is generally very strong and resistant to cleavage.[11] However, under harsh conditions, such as high-energy UV radiation or potent reducing agents, defluorination could occur, though this is considered less likely than oxidation or dehydration. The biodegradation of some fluorinated aromatic compounds has been observed to proceed via dehalogenation.[12][13]

Q4: Are there any known incompatibilities for this compound?

A4: 3-(3-Fluorophenyl)phenethyl alcohol should be stored away from strong oxidizing agents and strong acids.[5][14] Reactions with these substances could lead to rapid degradation.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of 3-(3-Fluorophenyl)phenethyl alcohol.

Issue 1: Appearance of extraneous peaks in my chromatogram over time.

Possible CauseTroubleshooting Steps
Degradation of the compound. 1. Verify Storage Conditions: Ensure the compound is stored as recommended (cool, dark, and dry).[3][9] 2. Perform a Forced Degradation Study: Intentionally expose the compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times.[1][2][15] This will help confirm if the new peaks correspond to degradants. 3. Use a Freshly Prepared Standard: Compare the chromatogram of the aged sample to that of a freshly prepared standard solution.
Contamination of the solvent or analytical system. 1. Run a Blank: Inject the solvent used to dissolve the sample to check for contaminants. 2. Clean the System: Flush the HPLC system, including the column, with appropriate cleaning solvents.

Issue 2: Inconsistent analytical results (e.g., varying peak areas for the same concentration).

Possible CauseTroubleshooting Steps
On-going degradation in the sample solution. 1. Minimize Sample Preparation Time: Prepare sample solutions fresh and analyze them promptly. 2. Control Sample Environment: Keep sample vials in the autosampler at a controlled, cool temperature. 3. Evaluate Solution Stability: Analyze the sample solution at different time points (e.g., 0, 4, 8, 24 hours) to determine its stability under the analytical conditions.
Adsorption of the compound to vials or system components. 1. Use Silanized Vials: Consider using silanized glass vials to minimize adsorption. 2. Condition the System: Make several injections of a standard solution to saturate any active sites in the system before running the analytical sequence.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2]

Objective: To intentionally degrade 3-(3-Fluorophenyl)phenethyl alcohol under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 3-(3-Fluorophenyl)phenethyl alcohol

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 3-(3-Fluorophenyl)phenethyl alcohol in methanol or acetonitrile at a concentration of approximately 1 mg/mL.[8]

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.[8] Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.[8] Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.[8]

    • Thermal Degradation: Expose a solid sample of the compound to 80°C for 48 hours.[8] Dissolve in the mobile phase for analysis.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for a defined period.[7]

  • Analysis: Analyze the stressed samples by HPLC, comparing them to an unstressed control sample. Aim for 5-20% degradation.[7][15]

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[16]

Objective: To develop an HPLC method capable of separating 3-(3-Fluorophenyl)phenethyl alcohol from its potential degradation products.

Starting HPLC Conditions:

  • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Optimization:

  • Adjust the gradient profile and mobile phase composition to achieve adequate separation between the parent peak and any degradation peaks observed in the forced degradation study.

  • Ensure peak purity of the parent compound in the presence of its degradants using a photodiode array (PDA) detector.[15]

Visualizing Degradation and Workflows

Diagram 1: Potential Degradation Pathways

G parent 3-(3-Fluorophenyl)phenethyl alcohol aldehyde 3-(3-Fluorophenyl)phenylacetaldehyde parent->aldehyde Oxidation [O] alkene 1-(3-Fluorophenyl)-2-phenylethene parent->alkene Dehydration [-H2O] acid 3-(3-Fluorophenyl)phenylacetic acid aldehyde->acid Oxidation [O] G cluster_stress Stress Conditions Acid Acidic (HCl, Heat) Analysis HPLC Analysis Acid->Analysis Base Basic (NaOH, Heat) Base->Analysis Oxidation Oxidative (H2O2) Oxidation->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photolytic (UV Light) Photo->Analysis Stock Prepare Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Report Identify Degradants & Establish Pathways Analysis->Report

Caption: Workflow for conducting a forced degradation study.

References

  • Haggblom, M. M., & Young, L. Y. (1995). Anaerobic Degradation of Fluorinated Aromatic Compounds. Applied and Environmental Microbiology, 61(2), 425-430. Retrieved from [Link]

  • Deokate, U. A., & Gorde, A. M. (2015). Forced Degradation & Stability Testing: Strategies and Analytical perspectives. International Journal of Pharmaceutical Sciences and Research, 6(5), 1829-1842. Retrieved from [Link]

  • Chemtex USA. (n.d.). Phenyl Ethyl Alcohol Safety Data Sheet. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(10), 45-56. Retrieved from [Link]

  • Fouad, M. M., et al. (2016). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. Journal of Chromatographic Science, 54(5), 785-793. Retrieved from [Link]

  • Scribd. (n.d.). Forced Degradation Studies Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethyl alcohol. Retrieved from [Link]

  • ResearchGate. (1970, January). Degradation and Transformation of Organic Fluorine Compounds. Retrieved from [Link]

  • PubMed. (2022, January). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Retrieved from [Link]

  • International Union of Crystallography. (2018). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 0936 - PHENETHYL ALCOHOL. Retrieved from [Link]

  • PubMed. (2007). Biodegradation of fluorinated alkyl substances. Retrieved from [Link]

  • Semantic Scholar. (2009). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Retrieved from [Link]

  • ResearchGate. (2015, August). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. Retrieved from [Link]

  • The Innovation. (2023). Degradation breakthrough of stabilized compounds with C-F bonds. Retrieved from [Link]

  • ResearchGate. (2019, October). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, October 4). Phenethyl alcohol. Retrieved from [Link]

  • ResearchGate. (2016, May). Anaerobic degradation pathways of phenylalanine and benzyl alcohol in.... Retrieved from [Link]

  • ResearchGate. (2017, January). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. Retrieved from [Link]

  • PubMed. (2012). 8-2 fluorotelomer alcohol aerobic soil biodegradation: pathways, metabolites, and metabolite yields. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

  • Public Health England. (n.d.). Phenethyl alcohol General Information. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Phenethyl Alcohol | Fragrance & Aroma Compound. Retrieved from [Link]

  • Google Patents. (n.d.). US1698932A - Purification of phenyl ethyl alcohol.

Sources

"3-(3-Fluorophenyl)phenethyl alcohol" handling and storage best practices

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(3-Fluorophenyl)phenethyl alcohol

Welcome to the technical support guide for 3-(3-Fluorophenyl)phenethyl alcohol (CAS No. 840522-20-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling, storage, and use of this compound in a laboratory setting. As Senior Application Scientists, we have compiled this guide based on established safety protocols, chemical property data, and field-proven best practices.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the fundamental properties and safety measures for 3-(3-Fluorophenyl)phenethyl alcohol.

Q1: What are the optimal storage conditions for 3-(3-Fluorophenyl)phenethyl alcohol?

Proper storage is critical to maintain the integrity and stability of the compound. While some suppliers recommend storage at room temperature, the best practice for fluorinated aromatic compounds involves controlled conditions to prevent degradation.[1][2] Key factors include temperature, atmosphere, and light.[3]

  • Temperature: For long-term stability, it is advisable to store the compound in a cool, dry place.[4] While room temperature is acceptable for short-term use, storage at 2-8°C can slow down potential degradation reactions.[5] For highly sensitive fluorinated intermediates, temperatures as low as -20°C are sometimes recommended to ensure maximum stability.[3]

  • Atmosphere: The compound should be stored in a tightly sealed container to prevent moisture absorption and potential hydrolysis.[5][6] For extended storage, consider flushing the container with an inert gas like nitrogen or argon to create an oxygen-free environment and minimize the risk of oxidation.[3][6]

  • Light: Many aromatic compounds are sensitive to light.[3][7] It is recommended to store 3-(3-Fluorophenyl)phenethyl alcohol in an amber or opaque container to protect it from light-induced degradation.[3][8]

Table 1: Recommended Storage Condition Summary

ParameterRecommendationRationale
Temperature Store in a cool, dry place (2-8°C recommended for long-term).Lower temperatures slow chemical reactions and reduce degradation risk.[6]
Atmosphere Tightly sealed container; consider inert gas (Nitrogen, Argon).Prevents moisture contamination and oxidation.[3][6]
Light Store in a light-resistant (amber or opaque) container.Protects against photosensitive degradation.[3]
Container Original, tightly-closed, chemically resistant glass container.Ensures integrity and prevents contamination or reaction with container material.[3][5]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

Given its hazard profile, appropriate PPE is essential to prevent exposure.[8] The compound is known to cause skin and eye irritation and may cause respiratory irritation.[4][9]

Table 2: Personal Protective Equipment (PPE) Checklist

PPE TypeSpecificationPurpose
Eye Protection Chemical splash goggles or safety glasses with side shields.[10][11]Protects eyes from splashes and contact, which can cause serious irritation.[4][12]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[10][13]Prevents skin contact, which can lead to irritation and inflammation.[4]
Body Protection Laboratory coat.[8][11]Protects against accidental spills and contamination of personal clothing.
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[4][10]Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.[4]

Q3: What are the primary hazards and incompatibilities of 3-(3-Fluorophenyl)phenethyl alcohol?

Understanding the chemical's hazards is fundamental to safe handling.

  • Primary Hazards: The main hazards are associated with direct contact and inhalation. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][9] It is also harmful if swallowed.[9][12]

  • Incompatible Materials: To avoid hazardous reactions, keep this compound away from strong oxidizing agents and strong acids.[12][14][15]

Q4: How should I respond to an accidental spill?

For minor spills, follow these steps:

  • Alert Personnel: Immediately notify others in the vicinity.[16]

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.

  • Wear PPE: Don the appropriate PPE as listed in Table 2 before cleaning.[8]

  • Contain and Absorb: Use an inert, dry material (e.g., vermiculite, sand, or spill pillows) to absorb the spill.[11] Avoid raising dust if it is in solid form.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.[16]

  • Dispose: Dispose of the waste and contaminated cleaning materials according to local, state, and federal regulations.[4]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during experimental work.

Problem: The compound will not dissolve in my aqueous buffer.

This is a common issue as 3-(3-Fluorophenyl)phenethyl alcohol is a hydrophobic aromatic compound with low solubility in water.[17][18] Direct addition to aqueous media will likely result in precipitation or an insoluble suspension.[19] The standard method is to first create a concentrated stock solution in an organic solvent.

Protocol: Preparation of a Stock Solution
  • Solvent Selection: Choose a water-miscible organic solvent in which the compound is readily soluble. Dimethyl sulfoxide (DMSO) and ethanol are common choices.[19][20]

  • Weighing the Compound:

    • Perform all work in a chemical fume hood or a powder weighing station to avoid inhalation of airborne powder.[10][21]

    • Use an anti-static weighing dish if the powder is prone to static dispersal.[21]

    • Carefully weigh the desired amount of 3-(3-Fluorophenyl)phenethyl alcohol.

  • Dissolution:

    • Add the appropriate volume of your chosen solvent (e.g., DMSO) to the weighed powder to achieve a high-concentration stock (e.g., 10-50 mM).

    • Vortex or sonicate the mixture until the solid is completely dissolved, ensuring a clear solution.[20]

  • Dilution into Aqueous Media:

    • While vortexing the aqueous buffer, add the stock solution dropwise to achieve the final desired concentration.

    • CRITICAL STEP: The final concentration of the organic solvent in your aqueous medium should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts in biological experiments and to prevent precipitation of the compound.[19] If precipitation occurs, you may need to lower the final concentration of your compound or explore the use of co-solvents or surfactants.[19]

Problem: My sample has changed color or appears oily after storage. Is it still usable?

A change in physical appearance (e.g., discoloration from a white powder to a yellow or brown hue, or clumping) suggests potential degradation.

  • Causality: Fluorinated aromatic compounds can be susceptible to degradation from oxidation (if exposed to air), moisture (hydrolysis), or light over long periods.[3][6] The presence of fluorine can influence the chemical stability of the molecule.[6][22]

  • Recommended Action: Do not use the compromised material if purity is critical for your experiment. The presence of impurities could lead to anomalous results or side reactions. Before discarding, you may consider running an analytical check (e.g., NMR, LC-MS) to confirm the identity and purity of the material compared to a reference standard.

Visual Logic and Workflows

The following diagrams illustrate key decision-making and procedural workflows for handling 3-(3-Fluorophenyl)phenethyl alcohol.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory Inspect->Log Store Store Appropriately (Cool, Dry, Dark) Log->Store Prep Prepare Work Area (Fume Hood, PPE) Store->Prep Weigh Weigh Compound Prep->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Waste Collect Chemical Waste Experiment->Waste Dispose Dispose via EHS Guidelines Waste->Dispose

Caption: Safe handling workflow from receipt to disposal.

decision decision process process result result precipitate precipitate start Need to dissolve compound in aqueous buffer prep_stock Prepare concentrated stock in organic solvent (e.g., DMSO, Ethanol) start->prep_stock check_stock Is stock solution clear? prep_stock->check_stock sonicate Vortex / Sonicate to fully dissolve check_stock->sonicate No add_to_buffer Add stock dropwise to vortexing aqueous buffer check_stock->add_to_buffer Yes sonicate->check_stock check_final Is final solution clear? add_to_buffer->check_final success Solution Ready for Use check_final->success Yes precip_final Precipitation Occurred check_final->precip_final No troubleshoot Reduce final concentration OR Use co-solvents/surfactants precip_final->troubleshoot

Caption: Troubleshooting guide for dissolving the compound.

References

  • How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (2025). Vertex AI Search.
  • 3-(3-FLUOROPHENYL)PHENETHYL ALCOHOL | 840522-20-5. Sigma-Aldrich.
  • What are the storage conditions for different types of fluorinated pharmaceutical intermedi
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Vertex AI Search.
  • How to store fluorinated pharmaceutical intermedi
  • Weighing Hazardous Powders in the Labor
  • 3-(3-FLUOROPHENYL)PHENETHYL ALCOHOL | 840522-20-5. ChemicalBook.
  • Phenyl Ethyl Alcohol. Chemtex USA.
  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH.
  • 3-(3,4,5-Trifluorophenyl)
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Phenethyl Alcohol Phenyl Ethanol Phenylethyl Alcohol USP IP, with SDS. Muby Chemicals.
  • Life-Changing Safety Tips for Handling Labor
  • 3-(3-FLUOROPHENYL)PHENETHYL ALCOHOL(840522-20-5) Boiling point Melting point. ChemicalBook.
  • Tips for Handling Lab Chemicals: A Comprehensive Guide. Crystalgen.
  • Material Safety Data Sheet - Phenylethyl alcohol. Bio-WORLD.
  • PHENYL ETHYL ALCOHOL, N
  • SAFETY DATA SHEET - 2-Phenylethanol. Thermo Fisher Scientific.
  • Safety and handling of fluorin
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
  • SAFETY DATA SHEET - 3-(4-Fluorophenyl)phenethyl alcohol. CymitQuimica.
  • How can I dissolve hydrophobic compounds in DMEM media?.
  • Phenethyl alcohol. Wikipedia.
  • The solubility of hydrophobic aromatic chemicals in organic solvent/w

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Technical Support Center: Troubleshooting Low Yield in Fluorinated Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving challenges in the synthesis of fluorinated biphenyls. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering lower-than-expected yields in their cross-coupling reactions. Here, we will delve into the mechanistic nuances and practical considerations for troubleshooting these often-recalcitrant transformations.

FAQs: Quick Navigation

Section 1: Issues with Starting Materials & Reagents

Section 2: Reaction Condition Optimization

Section 3: Catalyst & Ligand Selection

Section 4: Work-up and Purification

Section 1: Issues with Starting Materials & Reagents

Q1: My fluorinated aryl halide seems unreactive. What can I do?

A1: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F. Fluorine substitution, particularly multiple fluorines, renders the aryl ring electron-deficient. While this can be beneficial for the oxidative addition step, C-F bonds are generally too strong to be activated by standard Pd(0) catalysts.

  • For Aryl Chlorides and Bromides: If you are using an electron-poor fluorinated aryl chloride, it may require more forcing conditions than its bromide or iodide counterpart.[1] Consider the following adjustments:

    • Increase Temperature: Higher temperatures can overcome the activation energy barrier for the oxidative addition.

    • Switch to a More Electron-Rich Ligand: Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can increase the electron density on the palladium center, promoting oxidative addition.[1]

    • Use a More Active Catalyst System: Modern palladacycle precatalysts (e.g., G3 or G4) are often more efficient at generating the active LPd(0) species compared to traditional sources like Pd(OAc)₂.[1]

  • For Aryl Fluorides: Direct C-F bond activation for cross-coupling is challenging and typically requires specialized catalytic systems, often involving nickel or rhodium, or specific directing groups on the substrate.[2] For standard Suzuki-Miyaura conditions, aryl fluorides are generally not viable electrophiles. If you are attempting a C-F activation, ensure you are following a literature precedent specifically for this type of transformation.

Q2: I suspect my fluorinated boronic acid or ester is degrading. How can I confirm this and prevent it?

A2: Fluorinated boronic acids are particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[3][4] This is especially problematic under basic conditions.[4]

  • Confirmation of Degradation:

    • NMR Spectroscopy: Before use, take an NMR spectrum of your boronic acid. The presence of the corresponding fluoroarene (the protodeboronated product) is a clear indicator of degradation.

    • LC-MS Analysis: Monitor your reaction mixture over time. An increase in the mass corresponding to the fluoroarene byproduct confirms ongoing protodeboronation.

  • Prevention Strategies:

    • Use Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excessive water can promote protodeboronation. Use dry solvents and reagents.

    • Choose the Right Base: The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong bases like NaOH or NaOtBu when dealing with sensitive boronic acids.[4]

    • Slow-Release Boron Reagents: Consider using boronic esters (e.g., pinacol esters) or organotrifluoroborates.[5][6] These reagents hydrolyze in situ to generate the active boronic acid at a controlled rate, keeping its concentration low and minimizing the opportunity for protodeboronation.[5][6]

Q3: Are there alternatives to boronic acids that are more stable for these couplings?

A3: Yes, several alternatives to boronic acids offer enhanced stability, particularly for electron-deficient systems.

  • Potassium Aryltrifluoroborates (R-BF₃K): These are crystalline, air-stable solids that are often more robust than their corresponding boronic acids.[6] They are less prone to protodeboronation and can be purified by recrystallization.[6] The hydrolysis to the active boronic acid is a key step, and its rate can be influenced by substituents on the aryl ring.[5][7][8][9]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be subjected to chromatography.[10] They are cleaved under basic aqueous conditions to slowly release the boronic acid, which is ideal for challenging couplings.[6][10]

Section 2: Reaction Condition Optimization

Q4: My reaction is stalling or incomplete. What parameters should I investigate first?

A4: A stalled reaction can be due to several factors, including catalyst deactivation, poor solubility, or an inappropriate choice of reagents.

  • Troubleshooting Workflow:

    G start Low Yield / Stalled Reaction check_reagents Verify Reagent Purity & Integrity (NMR, LC-MS) start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst optimize_solvent Screen Solvents optimize_catalyst->optimize_solvent No Improvement success Improved Yield optimize_catalyst->success Improvement optimize_base Screen Bases optimize_solvent->optimize_base No Improvement optimize_solvent->success Improvement optimize_temp Adjust Temperature optimize_base->optimize_temp No Improvement optimize_base->success Improvement optimize_temp->success Improvement

    Caption: General troubleshooting workflow for low yield.

  • Solvent Choice: The solubility of all components, including the inorganic base, is crucial.[11] A biphasic solvent system (e.g., toluene/water, dioxane/water) is common for Suzuki couplings. If solubility is an issue, consider a more polar aprotic solvent like DMF or NMP, but be aware that these can sometimes lead to side reactions at high temperatures.[12][13]

  • Base Selection and Stoichiometry: The base plays a key role in the transmetalation step.[14] For fluorinated substrates, a common issue is finding a base strong enough to promote the reaction without causing degradation. A screening of bases is often necessary.

BaseStrengthCommon Applications & Notes
K₂CO₃ WeakA good starting point, generally mild. Often used in aqueous mixtures.[4][12]
Cs₂CO₃ WeakOften more effective than K₂CO₃ due to its higher solubility in organic solvents.[4][11][15]
K₃PO₄ WeakA good choice for base-sensitive functional groups.[11]
NaOtBu StrongHighly effective but can promote decomposition of sensitive substrates.[11]
  • Temperature: Electron-poor aryl halides may require higher reaction temperatures (e.g., 90-120 °C) to facilitate oxidative addition.[4][13] However, elevated temperatures can also increase the rate of side reactions like protodeboronation.

Q5: I'm observing significant hydrodehalogenation of my starting material. What causes this and how can I minimize it?

A5: Hydrodehalogenation (HDH) is a competing reaction where the aryl halide is reduced to the corresponding arene. This can occur through various pathways, and water is often implicated as a hydrogen source.[16]

  • Potential Causes:

    • Catalyst Decomposition: Certain conditions can lead to the formation of palladium hydride species, which can then participate in the HDH of the aryl halide.

    • Reaction with Solvent or Base: Some solvents or impurities can act as hydride donors.

  • Mitigation Strategies:

    • Ligand Choice: The choice of phosphine ligand can influence the product distribution between the desired cross-coupling and HDH.[16] Screening different ligands is a viable strategy.

    • Use Anhydrous Conditions: While counterintuitive for a reaction often run in water, minimizing adventitious water can sometimes reduce HDH.[16]

    • Additives: In some cases, additives can suppress HDH, but this is highly system-dependent.

Q6: Homocoupling of my boronic acid is a major side product. How can I suppress this?

A6: Homocoupling (the formation of a biaryl from two molecules of the boronic acid) is often promoted by the presence of oxygen and can be a significant issue, especially with electron-rich boronic acids. However, it can also be problematic with fluorinated systems.[4]

  • Prevention Techniques:

    • Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating to remove any dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.

    • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) but avoid a large excess, which can favor homocoupling.

    • Ligand Selection: The ligand can play a crucial role in preventing side product formation. For instance, ligands with dicyclohexylphosphine (PCy₂) moieties have been shown to be less prone to forming homocoupling products in some systems.[4]

Section 3: Catalyst & Ligand Selection

Q7: Which palladium source is best for coupling electron-poor fluorinated arenes?

A7: For challenging substrates like electron-poor fluorinated arenes, the choice of palladium source is critical for efficiently generating the active Pd(0) catalyst.

  • Palladium(II) Sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are common and cost-effective but require in-situ reduction to Pd(0). This reduction step can sometimes be sluggish or incomplete, leading to lower yields.

  • Palladium(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These sources are already in the correct oxidation state. Pd(PPh₃)₄ is a good general-purpose catalyst but can be sensitive to air and heat. Pd₂(dba)₃ is more stable and often used in combination with a phosphine ligand.[4]

  • Palladacycle Precatalysts (e.g., Buchwald Precatalysts): These are generally the most reliable for difficult couplings. They are air-stable, and upon heating, they cleanly and rapidly generate the active, monoligated Pd(0) species, which is highly reactive in oxidative addition.[4][17]

Q8: How do I choose the right phosphine ligand for my specific substrates?

A8: Ligand selection is arguably the most critical variable in optimizing a cross-coupling reaction. For fluorinated biphenyl synthesis, bulky and electron-rich ligands are typically required.

  • General Principles:

    • Electron-Donating: Increases the electron density on the palladium, promoting the oxidative addition of electron-poor aryl halides.

    • Bulky: Promotes the formation of monoligated Pd(0) species, which are highly active, and facilitates the final reductive elimination step.[17]

  • Common Ligand Classes for Fluorinated Systems:

    • Buchwald-type Biarylphosphines (e.g., XPhos, SPhos, RuPhos): These are the go-to ligands for many challenging couplings, including those with aryl chlorides and electron-deficient substrates. Their steric bulk and electron-donating properties are ideal for these transformations.[1][4]

    • Dialkylphosphines (e.g., PCy₃, P(t-Bu)₃): These are also highly electron-donating and can be effective, particularly when used with Pd₂(dba)₃.[14]

  • Ligand Screening: It is often necessary to screen a panel of ligands to find the optimal one for a specific substrate combination.[4]

    G start Select Substrates (Fluorinated Aryl Halide + Boron Reagent) ligand_screen Screen Ligand Panel (e.g., XPhos, SPhos, RuPhos, PCy₃) start->ligand_screen base_screen Screen Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) ligand_screen->base_screen Identify top 2-3 ligands solvent_screen Screen Solvents (e.g., Toluene/H₂O, Dioxane/H₂O, DMF) base_screen->solvent_screen Identify best ligand/base combo analysis Analyze Yield & Purity (LC-MS, NMR) solvent_screen->analysis optimal Optimal Conditions Identified analysis->optimal

    Caption: A systematic approach to reaction optimization.

Section 4: Work-up and Purification

Q9: I'm having trouble separating my fluorinated biphenyl product from the starting materials and byproducts. Any suggestions?

A9: The unique properties of highly fluorinated compounds can be leveraged for purification.

  • Standard Chromatography: Often, the polarity difference between the starting materials, product, and byproducts is sufficient for separation by standard silica gel chromatography. However, homocoupled products can have very similar polarities to the desired biphenyl.[4]

  • Fluorous Solid-Phase Extraction (F-SPE): If your product has a significant fluorine content (a "fluorous" tag), you can use F-SPE. The crude mixture is passed through a fluorous silica gel cartridge. The highly fluorinated compounds are retained, while non-fluorinated or less-fluorinated compounds are washed away with a non-fluorous solvent (e.g., methanol/water). The desired product is then eluted with a fluorinated solvent (e.g., perfluorohexane). This technique exploits the principle that "like dissolves like."[18]

  • Acid/Base Extraction: If your product, starting materials, or byproducts have acidic or basic functional groups, a simple acid/base liquid-liquid extraction can be a powerful purification step before chromatography. For example, unreacted boronic acid can be removed by washing with a basic aqueous solution.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Purification of organic fluorine compounds.
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

  • Organofluorine chemistry. Wikipedia. [Link]

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research. [Link]

  • Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. [Link]

  • Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Institutes of Health (NIH). [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. UBC Chemistry. [Link]

  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Organometallics. [Link]

  • 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. ResearchGate. [Link]

  • Palladium catalysed Suzuki reactions of fluoroarenes. ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]

  • Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]

  • Cross-coupling of organic fluorides with allenes: a silyl-radical-relay pathway for the construction of α-alkynyl-substituted all-carbon quaternary centres. RSC Publishing. [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Problems with Suzuki coupling. Reddit. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. [Link]

  • Determination of Fluorine in Fluoro-Organic Compounds. DTIC. [Link]

  • Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate. [Link]

  • Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. National Institutes of Health (NIH). [Link]

  • The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry. Tejapharm. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). [Link]

  • Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. ScienceDirect. [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [Link]

Sources

"3-(3-Fluorophenyl)phenethyl alcohol" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-(3-Fluorophenyl)phenethyl alcohol. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Given its chemical structure—a biphenyl core with a fluorine substituent and a phenethyl alcohol group—low aqueous solubility is an expected characteristic.[1][2][3] This guide provides a structured, question-and-answer-based approach to systematically diagnose and overcome these solubility issues, ensuring the integrity and success of your experiments.

Part 1: Understanding the Core Problem & Physicochemical Properties

FAQ 1: Why is my 3-(3-Fluorophenyl)phenethyl alcohol not dissolving in aqueous buffers?

Answer: The poor aqueous solubility of this compound is intrinsic to its molecular structure. Let's break down the contributing factors:

  • Hydrophobic Biphenyl Core: The molecule is built on a biphenyl structure (two connected phenyl rings). Aromatic hydrocarbons are classic examples of non-polar, hydrophobic structures that do not interact favorably with polar water molecules.[1][2][3] The principle of "like dissolves like" dictates that such non-polar compounds prefer non-polar organic solvents.[1][4]

  • Fluorine Substituent: The fluorine atom, while highly electronegative, generally increases the lipophilicity (fat-solubility) of a molecule. This further enhances the hydrophobic nature of the compound.

  • Insufficient Polarity: The terminal alcohol (-OH) group is the only polar, hydrophilic feature of the molecule. While it can participate in hydrogen bonding, its contribution is insufficient to counteract the hydrophobicity of the large biphenyl scaffold.[5]

In essence, the energy required to break the strong hydrogen bonds between water molecules to create a cavity for the large, non-polar compound is not sufficiently compensated by favorable interactions between the compound and water.

FAQ 2: What are the key physicochemical parameters I should know, and how do they impact my work?

Answer: While specific, experimentally verified data for 3-(3-Fluorophenyl)phenethyl alcohol is not widely published, we can estimate its properties based on its structure and data from similar compounds. Understanding these parameters is crucial for designing effective formulation strategies.

ParameterEstimated Value / RangeSignificance in Aqueous Systems
Molecular Weight 216.26 g/mol [6]Higher molecular weight often correlates with lower solubility.
logP (Octanol-Water Partition Coefficient) ~3.0 - 3.5[7]A positive logP indicates a preference for a non-polar environment (octanol) over a polar one (water). Values >1 are considered lipophilic. This high estimated value is the primary indicator of poor aqueous solubility.[8]
pKa (Acid Dissociation Constant) ~16-18 (for the alcohol proton)[9]The alcohol proton is very weakly acidic. This high pKa means that altering the pH within a physiologically relevant range (1-8) will not ionize the molecule and therefore will not significantly improve its solubility.[10]
Aqueous Solubility Predicted to be very low (<10 mg/L)Direct measure of its poor solubility. Biphenyl itself has a water solubility of ~4.5 mg/L.[2]

Part 2: A Step-by-Step Troubleshooting Guide to Enhance Solubility

This section is designed as a decision-making workflow. Start with the simplest techniques and proceed to more complex methods as needed.

Workflow: Selecting a Solubilization Strategy

Below is a visual guide to help you navigate the troubleshooting process.

G cluster_0 start START: Compound Insoluble in Buffer q1 Is a small amount of an organic solvent acceptable? start->q1 cosolvent Use a Co-solvent System (e.g., DMSO, Ethanol, PEG 400) q1->cosolvent Yes q3 Is the goal to create a stable, clear, high-concentration stock? q1->q3 No q2 Is the co-solvent approach sufficient or causing precipitation upon dilution? cosolvent->q2 q2->q3 Precipitation Occurs end_success SUCCESS: Stable Aqueous Formulation q2->end_success Sufficient end_fail Consider Advanced Formulation (e.g., Nanosuspension, Lipid Formulation) q2->end_fail surfactant Employ a Surfactant (e.g., Polysorbate 80, Cremophor EL) surfactant->end_success cyclodextrin Use a Cyclodextrin (e.g., HP-β-CD, SBE-β-CD) cyclodextrin->end_success q3->surfactant Yes q3->cyclodextrin Yes

Caption: Decision tree for selecting a solubilization method.

Question 1: I can tolerate a small amount of organic solvent in my experiment. What should I try first?

Answer: Use a Co-solvent.

This is the most common and straightforward initial approach. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, making it more hospitable to hydrophobic compounds.[11][12][13][14]

  • Mechanism of Action: The co-solvent disrupts the hydrogen bonding network of water, reducing the "squeezing out" effect on the non-polar solute. This lowers the energy penalty required to dissolve the compound.[13]

  • Recommended Co-solvents:

    • Dimethyl Sulfoxide (DMSO): Excellent solubilizing power. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.

    • Ethanol: A less potent but often more biocompatible option.

    • Polyethylene Glycol 400 (PEG 400): A good choice for in-vivo studies due to its lower toxicity profile.

    • Propylene Glycol (PG): Another common pharmaceutical co-solvent.[14]

Protocol: Preparing a Stock Solution with a Co-solvent

  • Weigh out the required amount of 3-(3-Fluorophenyl)phenethyl alcohol.

  • Add the minimum volume of 100% DMSO (or your chosen co-solvent) required to completely dissolve the compound. Gentle warming (37°C) or vortexing may assist.

  • For your experiment, perform a serial dilution of this high-concentration stock into your final aqueous buffer.

  • Crucial Step: When adding the DMSO stock to the buffer, add it dropwise while vortexing the buffer vigorously. This rapid mixing helps prevent the compound from precipitating out.

  • Observe: Check for any cloudiness or precipitate. The final concentration of the co-solvent should typically be kept low (e.g., <1% v/v, and often <0.1% v/v) to avoid off-target effects in biological assays.

Question 2: My compound dissolves in the co-solvent, but it precipitates when I dilute it into my aqueous buffer. What's happening and what should I do next?

Answer: This is a common problem known as "crashing out." It occurs when the final concentration of the co-solvent is too low to maintain the solubility of the compound in the now predominantly aqueous environment.

If this happens, you need a more powerful solubilization technique. The two most common advanced methods are using surfactants or cyclodextrins.[15][16][17]

Option A: Surfactant-based Solubilization

Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[18] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[19]

  • Mechanism of Action: The hydrophobic tails of the surfactants form a core, creating a non-polar microenvironment. Your hydrophobic compound partitions into this core, while the hydrophilic heads face the water, rendering the entire micelle-drug complex soluble.[19]

G S = Surfactant Molecule cluster_micelle Micelle Structure cluster_water Aqueous Environment center Hydrophobic Core drug Drug Molecule s1 S s2 S s3 S s4 S s5 S s6 S s7 S s8 S w1 w2 w3 w4

Caption: Micellar solubilization of a hydrophobic drug.

  • Recommended Surfactants:

    • Polysorbate 80 (Tween® 80): A non-ionic surfactant widely used in pharmaceutical formulations.[19][20]

    • Polyoxyl 35 Castor Oil (Cremophor® EL): Another common non-ionic surfactant known for its excellent solubilizing capacity.[19]

Option B: Cyclodextrin-based Solubilization

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic internal cavity.[21]

  • Mechanism of Action: The hydrophobic 3-(3-Fluorophenyl)phenethyl alcohol molecule gets encapsulated within the non-polar cavity of the cyclodextrin, forming an "inclusion complex."[21][[“]][23] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.[21][[“]][23]

  • Recommended Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity make it a very common choice.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Anionic derivative with excellent solubility and safety profile.

Part 3: Experimental Protocols for Solubility Assessment

To properly troubleshoot, you must be able to quantify solubility. The "shake-flask" method is the gold standard for determining equilibrium solubility.[24][25][26]

Protocol: Shake-Flask Method for Equilibrium Solubility Determination (Adapted from OECD 105)

Objective: To determine the saturation concentration of 3-(3-Fluorophenyl)phenethyl alcohol in a specific aqueous medium.

Materials:

  • 3-(3-Fluorophenyl)phenethyl alcohol

  • Your chosen aqueous buffer (e.g., PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge capable of handling vials

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Calibrated analytical balance

  • HPLC or other quantitative analytical instrument

Procedure:

  • Preparation: Add an excess amount of the compound to a glass vial (e.g., 2-5 mg into 1 mL of buffer). The key is to have undissolved solid remaining at the end of the experiment. Prepare at least three replicates.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for 24-48 hours. This allows the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand for a short period to allow larger particles to settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant. Be extremely careful not to disturb the solid pellet.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical.

  • Quantification: Dilute the filtered sample with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method. Analyze the concentration using a validated HPLC method against a standard curve prepared with the same compound.

  • Calculation: The measured concentration is the equilibrium solubility of your compound in that specific medium at that temperature.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: A review. Pharmanest, 1(2).
  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

  • Rassing, J. (1972). The kinetics of micelle formation. Advances in Molecular Relaxation Processes, 4(1), 55-86. [Link]

Sources

Preventing side reactions in the synthesis of phenethyl alcohol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of phenethyl alcohol and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent unwanted side reactions during your synthetic routes. Our goal is to provide you with the expertise and validated protocols necessary to ensure the integrity and success of your experiments.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is structured to help you diagnose and resolve specific issues you may encounter. Each problem is presented with its potential causes and actionable solutions, grounded in established chemical principles.

Issue 1: Low Yield of the Desired Phenethyl Alcohol Derivative

Symptom: The isolated yield of your target phenethyl alcohol derivative is significantly lower than theoretically expected.

Potential Causes & Solutions

Potential Cause Underlying Rationale Recommended Action
Incomplete Reaction The reaction may not have reached completion due to insufficient time, non-optimal temperature, or poor mixing, especially in heterogeneous reactions.Optimization of Reaction Conditions: Ensure vigorous stirring to maximize reactant interaction. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For specific reactions, such as the reduction of phenylacetic acid, a gentle warming period post-reaction can drive it to completion.[1]
Suboptimal Reagent Concentration The stoichiometry of reactants and catalysts is critical. An incorrect ratio can lead to a stalled reaction or the prevalence of side reactions.Stoichiometric Adjustments: Carefully calculate and measure all reagents. For Grignard reactions, it is crucial to determine the exact concentration of the Grignar reagent via titration before use.[2]
Poor Quality of Starting Materials Impurities in starting materials can inhibit the reaction or participate in undesired side reactions, consuming reactants and lowering the yield of the desired product.Purification of Starting Materials: Use high-purity starting materials. For instance, commercially available benzyl cyanide may require distillation before use in the synthesis of phenylacetic acid.[1]
Side Reactions Dominating The formation of byproducts through competing reaction pathways is a common cause of low yields. This is particularly prevalent in Friedel-Crafts and Grignard reactions.Minimization of Byproducts: Implement strategies to suppress known side reactions. For example, in the Friedel-Crafts synthesis of phenethyl alcohol, using an excess of benzene can minimize the formation of diphenylethane.[3] See the detailed sections below for specific side reactions.
Decomposition of Product The desired product may be unstable under the reaction or workup conditions, leading to degradation and loss of yield.Control of Reaction & Workup Conditions: Maintain the recommended temperature throughout the reaction. During workup, avoid unnecessarily harsh acidic or basic conditions if the product is sensitive to them.
Issue 2: Formation of Significant Byproducts in Friedel-Crafts Reactions

Symptom: Your reaction mixture contains a substantial amount of diphenylethane alongside the desired phenethyl alcohol when using benzene and ethylene oxide.

Underlying Mechanism: The Friedel-Crafts reaction between benzene and ethylene oxide, catalyzed by a Lewis acid like aluminum chloride, is a primary industrial method for phenethyl alcohol synthesis.[3] However, the initially formed phenethyl alcohol can undergo a subsequent Friedel-Crafts alkylation with another molecule of benzene, leading to the formation of 1,2-diphenylethane. This is a classic example of polyalkylation, where the product of the initial reaction is more reactive than the starting material.[4]

Preventative Measures:

  • Excess Benzene: Employing a significant excess of benzene shifts the reaction equilibrium to favor the reaction of ethylene oxide with benzene over the secondary reaction of the product.[3][5]

  • Controlled Addition of Ethylene Oxide: Introducing the ethylene oxide slowly to the reaction mixture ensures that its concentration remains low, minimizing the chance for the product to compete with benzene for the electrophile.[5]

  • Low Reaction Temperature: Conducting the reaction at a moderately low temperature (e.g., 10-12°C) can help to control the rate of the secondary alkylation reaction.[5]

  • Reaction Under Vacuum: Performing the reaction under a vacuum can help to remove any gaseous byproducts and drive the reaction towards the desired product.[5]

Issue 3: Unwanted Side Products in Grignard Synthesis

Symptom: When preparing phenethyl alcohol derivatives via the reaction of a Grignard reagent with an epoxide (e.g., phenylmagnesium bromide and ethylene oxide), you observe the formation of byproducts and a decrease in the yield of the target alcohol.

Underlying Mechanism: Grignard reagents are potent nucleophiles but also strong bases.[2][6] This dual reactivity can lead to several side reactions, particularly if the reaction conditions are not strictly controlled.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Grignard reagents react readily with protic sources, such as water, which will quench the reagent and reduce the yield.[2][6] All glassware must be flame-dried or oven-dried, and anhydrous solvents must be used.[2]

  • Purity of Magnesium: The magnesium turnings used should be of high purity. An oxide layer on the surface can hinder the initiation of the Grignard reagent formation.[6] Crushing a few pieces of magnesium can expose a fresh surface to start the reaction.[6]

  • Avoid Incompatible Functional Groups: The substrate must not contain acidic protons (e.g., -OH, -NH2, -COOH) that will react with the Grignard reagent.[6][7] If such groups are present, they must be protected prior to the Grignard reaction.

Issue 4: Byproduct Formation in the Hydrogenation of Styrene Oxide

Symptom: During the synthesis of phenethyl alcohol by the catalytic hydrogenation of styrene oxide, you detect the presence of phenyl acetaldehyde, 1-phenylethanol, styrene, and ethylbenzene.[8]

Underlying Mechanism: The hydrogenation of styrene oxide can proceed via different pathways, leading to a mixture of products. The desired reaction is the regioselective ring-opening to form 2-phenylethanol. However, alternative ring-opening can lead to 1-phenylethanol, and over-reduction can produce ethylbenzene. Phenylacetaldehyde can also be formed as an intermediate or byproduct.[8]

Strategies for Maximizing Selectivity:

  • Catalyst Selection: The choice of catalyst is crucial. While Raney nickel is commonly used, palladium-based catalysts, such as 1% Pd/C, have shown high selectivity for 2-phenylethanol under mild conditions.[8][9]

  • Controlled Substrate Concentration: Maintaining a very low concentration of unreacted styrene oxide in the reaction mixture is key to avoiding the formation of undesired byproducts.[10] This can be achieved by the slow and controlled addition of the styrene oxide to the reaction vessel.[10]

  • Use of Promoters: The addition of an alkaline promoter can enhance the selectivity towards 2-phenylethanol.[8]

  • Optimized Reaction Conditions: The reaction should be carried out at an optimal temperature and pressure to favor the desired hydrogenation pathway. For example, temperatures between 80°C and 100°C can lead to rapid hydrogenation with minimal side reactions.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing phenethyl alcohol and its derivatives?

A1: Several robust methods are commonly employed:

  • Friedel-Crafts Reaction: This involves the reaction of an aromatic compound (like benzene) with an electrophile (like ethylene oxide) in the presence of a Lewis acid catalyst.[3][11]

  • Grignard Reaction: This method utilizes the reaction of a Grignard reagent (e.g., phenylmagnesium bromide) with an epoxide (e.g., ethylene oxide).[3]

  • Reduction of Phenylacetic Acid or its Esters: Phenylacetic acid can be reduced to phenethyl alcohol using reagents like sodium borohydride and iodine in THF.[3] Esters of phenylacetic acid can also be reduced.[12]

  • Catalytic Hydrogenation of Styrene Oxide: This involves the hydrogenation of styrene oxide over a catalyst such as Raney nickel or palladium on carbon.[3][8][10]

Q2: How can I prevent the formation of dibenzyl ketone as a byproduct when starting from phenylacetic acid?

A2: The formation of dibenzyl ketone can occur through the self-condensation of phenylacetic acid, especially at higher temperatures.[13] To minimize this, if you are performing a reaction that involves the activation of the carboxylic acid (for example, with acetic anhydride to form a mixed anhydride), using a large excess of the other carboxylic acid anhydride (like acetic anhydride) can favor the formation of the desired product over self-condensation.[14][15]

Q3: When should I use a protecting group in my synthesis, and what are some common choices for alcohols?

A3: A protecting group is necessary when a functional group, such as a hydroxyl group, would interfere with a planned reaction.[16][17] For example, the acidic proton of an alcohol will react with a Grignard reagent.[6] Common protecting groups for alcohols include:

  • Silyl Ethers (e.g., TBDMS, TIPS): These are versatile and widely used. They are stable to many reaction conditions but can be easily removed with a fluoride source.[16][18]

  • Ethers (e.g., Benzyl, MOM, THP): These offer varying degrees of stability and can be removed under specific conditions (e.g., hydrogenolysis for benzyl ethers, acidic conditions for MOM and THP ethers).[16][18][19][20]

Q4: My Grignard reaction is sluggish and won't initiate. What can I do?

A4: A slow-starting Grignard reaction is a common issue. Here are some troubleshooting steps:

  • Activate the Magnesium: As mentioned earlier, crushing a few pieces of magnesium can help.[6]

  • Add an Initiator: A small crystal of iodine can be added to the reaction flask. The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction.

  • Local Heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes initiate the reaction. Be cautious not to overheat the solvent.

  • Add a Small Amount of Pre-formed Grignard Reagent: If available, adding a small amount of a previously prepared Grignard reagent can help to start the reaction.

Experimental Protocols

Protocol 1: Synthesis of Phenethyl Alcohol via Grignard Reaction

Objective: To prepare 2-phenylethanol from phenylmagnesium bromide and ethylene oxide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Ethylene oxide (condensed and cooled)

  • Saturated aqueous ammonium chloride solution

  • 10% Hydrochloric acid

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. Protect the apparatus from atmospheric moisture with drying tubes.

  • Place the magnesium turnings in the flask.

  • Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, gently warm the flask or add a crystal of iodine.

  • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of cooled ethylene oxide in anhydrous diethyl ether to the stirred Grignard reagent.

  • After the addition, allow the mixture to warm to room temperature and stir for at least one hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Acidify the mixture with 10% hydrochloric acid to dissolve the magnesium salts.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure 2-phenylethanol.

Visualizing Reaction Pathways

Friedel-Crafts Synthesis of Phenethyl Alcohol and Side Reaction

G Benzene Benzene Intermediate1 Electrophilic Intermediate Benzene->Intermediate1 EthyleneOxide Ethylene Oxide EthyleneOxide->Intermediate1 AlCl3 AlCl3 (catalyst) AlCl3->Intermediate1 PhenethylAlcohol Phenethyl Alcohol (Desired Product) Intermediate1->PhenethylAlcohol Hydrolysis Diphenylethane 1,2-Diphenylethane (Side Product) PhenethylAlcohol->Diphenylethane + Benzene, AlCl3

Caption: Friedel-Crafts synthesis and a common side reaction.

Grignard Reaction Troubleshooting Workflow

G Start Grignard Reaction Fails to Initiate or Gives Low Yield CheckAnhydrous Are conditions strictly anhydrous? Start->CheckAnhydrous CheckMg Is the Magnesium surface activated? CheckAnhydrous->CheckMg Yes DryGlassware Flame-dry glassware, use anhydrous solvent CheckAnhydrous->DryGlassware No CheckFunctionalGroups Are there incompatible functional groups? CheckMg->CheckFunctionalGroups Yes ActivateMg Crush Mg turnings, add iodine crystal CheckMg->ActivateMg No ProtectGroups Use protecting groups for acidic protons CheckFunctionalGroups->ProtectGroups Yes Success Reaction Proceeds CheckFunctionalGroups->Success No DryGlassware->CheckMg ActivateMg->CheckFunctionalGroups ProtectGroups->Success

Caption: Troubleshooting workflow for Grignard reactions.

References

  • Wikipedia. (n.d.). Phenethyl alcohol.
  • Google Patents. (n.d.). US4064186A - Hydrogenation of styrene oxide to produce 2-phenylethanol.
  • ResearchGate. (n.d.). Reaction kinetics of the selective liquid phase hydrogenation of styrene oxide to β-phenethyl alcohol | Request PDF.
  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • BenchChem. (2025). preventing byproduct formation in phenylacetamide synthesis.
  • Google Patents. (n.d.). US2483323A - Method of preparing phenyl ethyl alcohol.
  • Wikipedia. (n.d.). Phenylacetic acid.
  • BenchChem. (2025). Minimizing by-product formation in phenylacetic anhydride reactions.
  • Sciencemadness Wiki. (2022, August 17). Phenylacetic acid.
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Sciencemadness Wiki. (2025, October 4). Phenethyl alcohol.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
  • Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • The Hive. (2004, January 6). Synthesis Of Phenylethyl Alcohol.
  • ACS Publications. (1998). Synthesis of Phenethyl Alcohol by Catalytic Hydrogenation of Styrene Oxide. Organic Process Research & Development.
  • Chemistry Stack Exchange. (2020, February 19). Why is this grignard synthesis incorrect?.

Sources

Technical Support Center: Scaling up the Synthesis of 3-(3-Fluorophenyl)phenethyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-Fluorophenyl)phenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting, and offer field-proven insights to ensure a robust, safe, and efficient scale-up process.

Section 1: Recommended Synthetic Route for Scale-Up

For the large-scale synthesis of 3-(3-Fluorophenyl)phenethyl alcohol, we recommend a two-step process involving a Suzuki-Miyaura coupling followed by a reduction. This route is often preferred for its high yields, tolerance of various functional groups, and the commercial availability of starting materials.[1][2]

Step 1: Suzuki-Miyaura Coupling

The first step involves the palladium-catalyzed cross-coupling of a boronic acid or ester with an aryl halide.[1]

  • Reactants: (3-Fluorophenyl)boronic acid and 1-bromo-3-(2-hydroxyethyl)benzene.

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or a pre-catalyst like CataCXium A palladacycle, is crucial for this transformation.[3]

  • Base: An inorganic base like potassium carbonate or potassium phosphate is required.[1]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or 2-MeTHF) and water is typically used.[3][4]

Step 2: Reduction

The intermediate ketone is then reduced to the desired alcohol.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this step.

  • Solvent: A protic solvent like ethanol or methanol is commonly used.

Section 2: Process Troubleshooting & FAQs

This section addresses specific issues you may encounter during the scale-up process, organized by the stage of the synthesis.

Part A: Suzuki-Miyaura Coupling

Question 1: My reaction yield dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes?

Answer: A drop in yield during scale-up of a Suzuki-Miyaura coupling can often be attributed to several factors related to the change in vessel size and geometry.[5]

  • Insufficient Mixing: In larger reactors, achieving homogeneous mixing is more challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and impurity formation. Ensure your reactor's agitation system (impeller type, speed) is adequate for the reaction volume and viscosity.

  • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases.[6] This makes it harder to control the reaction temperature, especially during exothermic events.[6] Deviations from the optimal temperature can lead to stalled reactions or the formation of undesired byproducts.[7]

  • Oxygen Sensitivity: Palladium catalysts are highly sensitive to oxygen.[7] In a larger reactor, ensuring a completely inert atmosphere is more difficult. Inadequate degassing of the solvent and insufficient inert gas blanketing can lead to catalyst deactivation and lower yields.

Question 2: I'm observing a significant amount of homocoupling byproduct (biphenyl derivative). How can I minimize this?

Answer: Homocoupling is a common side reaction in Suzuki couplings. Several strategies can be employed to minimize its formation:

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Choice of Base and Solvent: The choice of base and solvent can influence the reaction pathway. Experimenting with different bases (e.g., K₃PO₄ instead of K₂CO₃) or solvent systems may be beneficial.[8]

  • Ligand Selection: The ligand on the palladium catalyst plays a critical role. Using bulky, electron-rich phosphine ligands can often suppress homocoupling.

Question 3: Residual palladium levels in my final product are too high. What are the best practices for palladium removal at scale?

Answer: Removing residual palladium to meet regulatory requirements (typically <10 ppm for active pharmaceutical ingredients) is a critical challenge in scale-up.[5]

  • Workup and Extraction: A well-designed aqueous workup can remove a significant portion of the palladium. Multiple extractions with a suitable organic solvent are recommended.

  • Scavengers: Using palladium scavengers is a common and effective method. These are materials with a high affinity for palladium that can be added to the reaction mixture after completion to bind the residual catalyst. Examples include silica-based scavengers with thiol or amine functional groups.

  • Carbon Treatment: Activated carbon can be effective in adsorbing residual palladium. A slurry of activated carbon in the product solution, followed by filtration, is a common practice.

  • Crystallization: If the final product is a solid, crystallization is an excellent purification step that can significantly reduce palladium levels.

Part B: Grignard Reaction (Alternative Route)

While the Suzuki coupling is recommended, a Grignard reaction is another viable route. However, it presents unique scale-up challenges.

Question 4: I'm having trouble initiating the Grignard reaction in a large reactor. What should I do?

Answer: Grignard reaction initiation can be notoriously difficult, especially at scale.[9]

  • Moisture Control: Grignard reagents react violently with water.[10][11] All glassware, solvents, and reagents must be scrupulously dry.[11][12][13] Flame-drying the reactor under vacuum before use is highly recommended.[12]

  • Magnesium Activation: The surface of the magnesium turnings is often coated with a passivating layer of magnesium oxide.[14] Mechanical stirring and the addition of a small amount of an initiator like iodine or 1,2-dibromoethane can help activate the magnesium surface.[15]

  • Controlled Addition: Add a small portion of the halide first and wait for the reaction to initiate (indicated by a temperature rise and bubbling) before adding the rest of the halide slowly.[12]

Question 5: The Grignard reaction is becoming too vigorous and difficult to control. What are the safety risks and how can I mitigate them?

Answer: Runaway reactions are a major safety concern with large-scale Grignard reactions due to their exothermic nature.[9][16]

  • Primary Hazard: The primary risk is a fire due to the use of flammable ether solvents and the potential for a runaway reaction to boil the solvent out of the reactor.[9][12]

  • Mitigation Strategies:

    • Controlled Addition: The rate of addition of the alkyl or aryl halide must be carefully controlled to manage the rate of heat generation.[6][12]

    • Adequate Cooling: The reactor must have an efficient cooling system (e.g., a cooling jacket) to dissipate the heat generated by the reaction.

    • Solvent Choice: Using a higher-boiling solvent like tetrahydrofuran (THF) instead of diethyl ether can provide a wider temperature window for safe operation.[9]

    • Emergency Preparedness: Have an emergency plan in place, including access to appropriate fire extinguishing equipment. Do not work alone when performing large-scale Grignard reactions.[10][12]

Part C: Purification

Question 6: My final product has a persistent color that I can't remove. What are the likely impurities and how can I purify the alcohol?

Answer: A persistent color in the final product often indicates the presence of colored impurities.

  • Potential Impurities: These could be byproducts from the coupling reaction or degradation products. Biphenyl derivatives, which can be yellowish, are a common impurity if a Grignard route is used.[17]

  • Purification Methods:

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for removing non-volatile impurities.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is a powerful purification technique.

    • Chromatography: While less ideal for very large scales, flash chromatography can be used for purification.

    • Adsorbent Treatment: Passing a solution of the product through a bed of activated carbon or silica gel can remove colored impurities.

Section 3: Critical Process Parameters (CPPs) Summary

The following table summarizes the critical process parameters that should be carefully controlled during the scale-up of the Suzuki-Miyaura coupling route.

ParameterStepRecommended Range/ControlRationale
Temperature Suzuki Coupling80-100 °COptimal for reaction rate; deviations can lead to byproducts or incomplete reaction.[7]
Agitation Speed Suzuki CouplingVessel-dependent; ensure good mixingPrevents localized concentration gradients and ensures efficient heat transfer.
Inert Atmosphere Suzuki CouplingOxygen < 50 ppmProtects the palladium catalyst from deactivation.[7]
pH Workup8-9 (after reaction)Neutralizes the reaction and aids in the removal of the base.
Temperature Reduction0-25 °CControls the rate of reduction and minimizes side reactions.

Section 4: Visualized Workflow and Logic

Experimental Workflow for Troubleshooting Low Yield

The following diagram illustrates a logical workflow for troubleshooting a low-yield batch in the Suzuki-Miyaura coupling step.

TroubleshootingWorkflow start Low Yield Detected in Scale-Up Batch check_sm Verify Starting Material Quality (Purity, Water Content) start->check_sm check_conditions Review Batch Records (Temp Logs, Addition Rates, Agitation) start->check_conditions analyze_crude Analyze Crude Reaction Mixture (UPLC, LC-MS, GC-MS) start->analyze_crude sm_ok Starting Materials OK check_sm->sm_ok cond_ok Process Parameters OK check_conditions->cond_ok analysis_result Identify Byproducts and Unreacted SMs analyze_crude->analysis_result sm_ok->check_conditions Yes sm_issue Impure/Wet Starting Material -> Procure New Lot / Dry Reagents sm_ok->sm_issue No cond_ok->analyze_crude Yes cond_issue Deviation Identified -> Refine SOP / Calibrate Equipment cond_ok->cond_issue No byproduct_path Major Byproduct Identified (e.g., Homocoupling, Decomposition) -> Optimize Reaction Conditions (Temp, Catalyst, Base) analysis_result->byproduct_path incomplete_conv_path High Level of Unreacted SM -> Investigate Catalyst Deactivation (Check Inerting, Solvent Quality) analysis_result->incomplete_conv_path

Caption: Troubleshooting flowchart for low yield.

References

  • Developing SOPs for Hazardous Chemical Manipulations.
  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications.
  • Grignard Reaction. American Chemical Society.
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. ACS Publications.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
  • Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE.
  • Case Study: Sequential Pd-Catalyzed Cross-Coupling Reactions; Challenges on Scale-Up.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • Laboratory Safety Standard Operating Procedure (SOP).
  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.
  • GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Theochem @ Mercer University.
  • Effective synthesis of ( S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. ResearchGate.
  • Suzuki cross-coupling reaction. YouTube.
  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses.
  • Grignard Reaction: Synthesis of Triphenylmethanol.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH.
  • The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
  • Preparation method of 4-octyl phenethyl alcohol. Google Patents.
  • Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. MDPI.
  • Method of preparing phenyl ethyl alcohol. Google Patents.
  • Grignard Synthesis of Triphenylmethanol.

Sources

Technical Support Center: Interpreting NMR Spectra of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges in acquiring and interpreting ¹⁹F NMR spectra. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and field-proven expertise.

The unique nuclear properties of the ¹⁹F isotope—100% natural abundance, a spin of ½, and a high gyromagnetic ratio—make it a powerful tool for structural elucidation.[1][2][3] However, its large chemical shift dispersion and sensitivity to the molecular environment can also present unique challenges.[1][2][3][4] This guide aims to provide you with the knowledge to overcome these hurdles and confidently interpret your data.

I. Frequently Asked Questions (FAQs)

This section addresses common questions about the fundamentals of ¹⁹F NMR spectroscopy.

What are the key advantages of ¹⁹F NMR over ¹H NMR?

¹⁹F NMR offers several distinct advantages:

  • High Sensitivity: The ¹⁹F nucleus is highly receptive to NMR measurements, with a sensitivity close to that of ¹H.[1][3]

  • Wide Chemical Shift Range: The chemical shift range for ¹⁹F is significantly larger than for ¹H, spanning over 800 ppm.[1][2] This vast dispersion minimizes signal overlap, even in complex molecules, making spectral interpretation more straightforward.[4]

  • No Background Interference in Biological Samples: Since naturally occurring fluorinated compounds are rare, ¹⁹F NMR provides a clean spectral window for studying fluorinated drugs or labeled biomolecules in biological matrices without background signals.[5][6]

  • Sensitivity to Environmental Changes: ¹⁹F chemical shifts are highly sensitive to changes in the local electronic and steric environment, making it an excellent probe for studying molecular interactions, conformational changes, and binding events.[2][4][5]

What is the standard reference compound for ¹⁹F NMR?

The universally accepted primary reference standard for ¹⁹F NMR is neat trichlorofluoromethane (CFCl₃), which is assigned a chemical shift of 0 ppm.[2][7] However, due to its toxicity and environmental concerns, alternative internal or external standards are often used.[8]

Commonly used secondary standards include:

  • Hexafluorobenzene (C₆F₆): δ ≈ -162.9 ppm. It is often added directly to the NMR solvent.

  • Trifluoroacetic acid (TFA): δ ≈ -76.5 ppm.

  • Sodium trifluoroacetate: A non-toxic and readily available alternative suitable for biological samples.[9]

It is crucial to report the reference compound and solvent used, as ¹⁹F chemical shifts can be sensitive to sample conditions.[4] Internal referencing is generally preferred for its accuracy and reproducibility.[10]

What are typical ¹⁹F chemical shift ranges for common functional groups?

The wide chemical shift range of ¹⁹F NMR allows for the clear distinction of fluorine atoms in different chemical environments. Below is a table summarizing approximate chemical shift ranges for common fluorine-containing functional groups.

Functional GroupChemical Shift Range (ppm vs. CFCl₃)
Acyl fluorides (R-COF)+20 to +30
Sulfonyl fluorides (R-SO₂F)+40 to +70
Aromatic C-F-100 to -170
Fluoroalkenes-90 to -180
Fluoroalkanes (R-CH₂F)-200 to -220
Difluoroalkanes (R-CHF₂)-110 to -140
Trifluoromethyl groups (R-CF₃)-50 to -80

Note: These are general ranges and can be influenced by substituents and solvent effects.[1][7][11]

What are typical ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants?

Spin-spin coupling provides valuable information about the connectivity of atoms in a molecule. In ¹⁹F NMR, both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) couplings are observed.

  • ¹⁹F-¹⁹F Coupling: These coupling constants are generally larger than ¹H-¹H couplings and can be observed over multiple bonds (²J, ³J, ⁴J, and even ⁵J).[1]

  • ¹⁹F-¹H Coupling: Coupling between fluorine and hydrogen is also common. Geminal (²JHF) and vicinal (³JHF) couplings are particularly useful for structural analysis. Geminal coupling constants can be as large as 50 Hz.[1]

The magnitude of these coupling constants can provide insights into dihedral angles and molecular conformation.

II. Troubleshooting Guides

This section provides step-by-step solutions to common problems encountered during the acquisition and interpretation of ¹⁹F NMR spectra.

Problem 1: Poor Signal-to-Noise Ratio (S/N)

Symptoms: The peaks in your ¹⁹F NMR spectrum are weak and noisy, making it difficult to distinguish them from the baseline.

Causality: A poor signal-to-noise ratio can result from several factors, including low sample concentration, insufficient number of scans, or suboptimal probe tuning.

Troubleshooting Workflow:

G start Low S/N Observed check_conc Is sample concentration adequate? start->check_conc increase_conc Increase sample concentration if possible. check_conc->increase_conc No check_scans Are the number of scans sufficient? check_conc->check_scans Yes increase_conc->check_scans increase_scans Increase the number of scans (NS). check_scans->increase_scans No check_tuning Is the probe properly tuned and matched? check_scans->check_tuning Yes increase_scans->check_tuning retune_probe Re-tune and match the probe for the ¹⁹F frequency. check_tuning->retune_probe No end_point Acquire Spectrum check_tuning->end_point Yes retune_probe->end_point

Caption: Workflow for troubleshooting low signal-to-noise.

Step-by-Step Protocol:

  • Verify Sample Concentration: Ensure your sample is sufficiently concentrated. While ¹⁹F is a sensitive nucleus, a higher concentration will naturally yield a better signal.

  • Increase the Number of Scans (NS): The signal-to-noise ratio improves with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.

  • Check Probe Tuning and Matching: The NMR probe must be accurately tuned to the ¹⁹F resonance frequency. Improper tuning will lead to significant signal loss. Consult your instrument's manual for the correct procedure.

  • Optimize Acquisition Parameters: Ensure that the pulse width and receiver gain are appropriately set for your sample.

Problem 2: Inaccurate Integrals for Quantitative Analysis (qNMR)

Symptoms: The integral values of your ¹⁹F signals are not proportional to the number of fluorine nuclei, leading to erroneous quantitative results.

Causality: Inaccurate integration in quantitative ¹⁹F NMR (qNMR) often stems from incomplete relaxation of the nuclei between pulses and non-uniform excitation across the wide spectral width.[12][13]

Troubleshooting Workflow:

G start Inaccurate Integrals check_d1 Is the relaxation delay (D1) long enough? start->check_d1 measure_t1 Measure T₁ for all signals of interest. check_d1->measure_t1 No check_excitation Is there uniform excitation across the spectrum? check_d1->check_excitation Yes set_d1 Set D1 ≥ 5 x longest T₁. measure_t1->set_d1 set_d1->check_excitation center_freq Center the transmitter frequency (O1P) in the middle of the signals of interest. check_excitation->center_freq No end_point Acquire Quantitative Spectrum check_excitation->end_point Yes use_broadband If necessary, use broadband pulse sequences. center_freq->use_broadband use_broadband->end_point

Caption: Workflow for ensuring accurate quantitative ¹⁹F NMR.

Step-by-Step Protocol:

  • Ensure Complete Relaxation: The relaxation delay (D1) between pulses must be sufficiently long to allow all ¹⁹F nuclei to return to equilibrium. A common rule of thumb is to set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals you are quantifying.[8] You may need to perform a T₁ inversion-recovery experiment to determine the T₁ values accurately.

  • Optimize Excitation Profile: The wide chemical shift range of ¹⁹F can lead to non-uniform excitation, where signals far from the transmitter frequency have reduced intensity.[12]

    • Set the transmitter offset (carrier frequency) to the center of the spectral region containing your signals of interest.

    • For very wide spectra, consider using broadband excitation pulses or specialized quantitative pulse sequences.

  • Use an Internal Standard: For absolute quantification, use a certified reference material (CRM) as an internal standard. The standard should have a known concentration and a signal that is resolved from your analyte peaks.

  • Process Data Correctly:

    • Apply a gentle line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without distorting the peak shape.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Define the integral regions consistently for all peaks.

Problem 3: Complex and Overlapping Multiplets

Symptoms: The signals in your ¹⁹F spectrum are broad, complex, and overlapping, making it difficult to extract coupling constants and determine the structure.

Causality: Complex multiplets in ¹⁹F NMR can arise from a combination of homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) couplings, often over multiple bonds.[1] In some cases, second-order effects can also lead to complex splitting patterns.

Troubleshooting Workflow:

G start Complex Multiplets decoupling Perform decoupling experiments. start->decoupling proton_decouple Acquire ¹⁹F{¹H} spectrum to remove ¹H couplings. decoupling->proton_decouple twod_nmr Utilize 2D NMR techniques. proton_decouple->twod_nmr cosy ¹⁹F-¹⁹F COSY to identify ¹⁹F-¹⁹F couplings. twod_nmr->cosy hoesy ¹⁹F-¹H HOESY to identify through-space interactions. cosy->hoesy hmbc ¹⁹F-¹³C HMBC to identify long-range C-F correlations. hoesy->hmbc end_point Elucidate Structure hmbc->end_point

Caption: Strategy for resolving complex ¹⁹F NMR multiplets.

Step-by-Step Protocol:

  • Proton Decoupling: The first step is often to acquire a proton-decoupled ¹⁹F spectrum (¹⁹F{¹H}). This will simplify the multiplets by removing all couplings to protons, leaving only the ¹⁹F-¹⁹F couplings.[1][8]

  • 2D NMR Spectroscopy: If the proton-decoupled spectrum is still too complex, 2D NMR experiments are invaluable:

    • ¹⁹F-¹⁹F COSY (Correlation Spectroscopy): This experiment reveals which fluorine nuclei are coupled to each other. Cross-peaks in the 2D spectrum connect coupled fluorine signals.

    • ¹⁹F-¹H HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between directly bonded or long-range coupled ¹⁹F and ¹H nuclei.

    • ¹⁹F-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique is useful for identifying long-range correlations between fluorine and carbon atoms, aiding in the assignment of the carbon skeleton.[1]

  • HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹⁹F-¹H HOESY experiment can be used to identify through-space interactions between fluorine and hydrogen atoms, providing information about the 3D structure and stereochemistry of the molecule.[1][4]

By systematically applying these techniques, you can deconstruct complex spectra and confidently assign the structure of your fluorinated compound.

III. References

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.

  • Dalvit, C., & Vulpetti, A. (2021). 19F NMR as a tool in chemical biology. RSC Chemical Biology, 2(2), 454-471.

  • 19 f chemical shifts and coupling constants. (2015, May 27). SlideShare. Retrieved from [Link]

  • Jelier, B. J., et al. (2020). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv.

  • Dolbier, W. R. (n.d.). Guide to Fluorine NMR for Organic Chemists. AbeBooks. Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. eMagRes.

  • Idol, J., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 13(1), 1039.

  • Nmr spectroscopy of fluorine 19. (2015, May 27). SlideShare. Retrieved from [Link]

  • 19Flourine NMR. (n.d.). Weizmann Institute of Science. Retrieved from [Link]

  • Williamson, K. L., & Braman, B. A. (1967). Fluorine-19 coupling constants and chemical shifts in trifluorocyclopropanes. Journal of the American Chemical Society, 89(24), 6183–6187.

  • Idol, J., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(9), 2648-2655.

  • Rosenau, C. P., et al. (2018). Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy. Angewandte Chemie International Edition, 57(28), 8543-8547.

  • Idol, J., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Semantic Scholar.

  • Gee, C. T., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12798-12807.

  • How to interpret the 19F NMR spectra. (2024, October 9). Quora. Retrieved from [Link]

  • Do, N. M., et al. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. Analytical Chemistry, 83(22), 8766-8771.

  • Liu, Y., et al. (2013). 19F NMR Fingerprints: Identification of Neutral Organic Compounds in a Molecular Container. Journal of the American Chemical Society, 135(42), 15946-15952.

  • Idol, J., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(9), 2648-2655.

  • 19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Gee, C. T., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12798-12807.

  • Al-Kakhan, I., et al. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 11(18), 2448-2457.

  • Standardizing for 19F NMR. (2015, September 11). Reddit. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (2017, November). University of Oxford.

  • Jee, J., et al. (2016). A beginner's guide to 19F NMR and its role in drug screening. Journal of Biomolecular NMR, 64(4), 217-224.

  • Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. Retrieved from [Link]

  • Yu, J. X., et al. (2013). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 70, 25-49.

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Validation & Comparative

A Comparative Guide to the Bioactivity of 3-(3-Fluorophenyl)phenethyl alcohol versus Phenethyl Alcohol: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, predictive comparison between the novel compound 3-(3-Fluorophenyl)phenethyl alcohol and its well-characterized, non-fluorinated parent, phenethyl alcohol. In the absence of direct comparative experimental data for the fluorinated analog, this document leverages established principles of medicinal chemistry to forecast the likely impact of strategic fluorination on the compound's biological activity, metabolic stability, and physicochemical properties. We will first establish the known biological profile of phenethyl alcohol and then explore the predictable influence of fluorine substitution. Finally, we will propose a comprehensive experimental framework to validate these predictions.

Foundational Profile: The Biological Activity of Phenethyl Alcohol

Phenethyl alcohol (PEA), also known as 2-phenylethanol, is a naturally occurring aromatic alcohol found in various essential oils.[1][2] It is widely recognized for its broad-spectrum antimicrobial, antiseptic, and disinfectant properties.[1][3] Its primary application in research and commercial products, from cosmetics to pharmaceuticals, stems from its efficacy as a preservative, particularly against Gram-negative bacteria.[1][4]

The principal mechanism of action for PEA's antibacterial effect is the disruption of the microbial cell membrane.[5][6] At bactericidal concentrations, PEA compromises the cell's permeability barrier, leading to a rapid and total leakage of essential intracellular components, such as potassium ions.[3][6] This disruption of membrane integrity is the primary cause of cell death. At lower, bacteriostatic concentrations, PEA has been shown to inhibit DNA synthesis and the uptake of certain amino acids.[3][4]

The Role of Fluorine in Modulating Bioactivity: A Primer

The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug discovery, used to enhance a compound's pharmacokinetic and pharmacodynamic profile.[7][8] The substitution of a hydrogen atom with fluorine, a bioisostere, can induce profound changes due to fluorine's unique properties: its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond.[8][9][10][11]

Key effects of aromatic fluorination include:

  • Enhanced Metabolic Stability : The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[12][13] Placing fluorine at a known or suspected site of metabolism—a "metabolic soft spot"—can effectively block this enzymatic degradation, thereby increasing the compound's biological half-life.[7][12]

  • Modulation of Physicochemical Properties : Fluorine's high electronegativity can alter the molecule's lipophilicity, acidity/basicity (pKa), and dipole moment.[7][14] These changes can influence membrane permeability, solubility, and how the molecule interacts with its biological target.

  • Altered Target Binding Interactions : A fluorine atom can modulate the electronic properties of the aromatic ring and participate in unique, favorable interactions within a protein's binding pocket, such as dipole-dipole interactions or, in some contexts, weak hydrogen bonds.[7][8][15] This can lead to increased binding affinity and potency. However, the outcome is highly context-dependent and an improperly placed fluorine can also decrease activity.[16]

Predictive Comparison: 3-(3-Fluorophenyl)phenethyl alcohol vs. Phenethyl Alcohol

Based on the principles outlined above, we can construct a predictive profile for 3-(3-Fluorophenyl)phenethyl alcohol relative to its non-fluorinated counterpart. The key structural difference is the presence of a fluorine atom at the meta position of the distal phenyl ring.

Diagram 1: Predicted Impact of Fluorination on Phenethyl Alcohol

G cluster_0 Structural Modification cluster_1 Predicted Physicochemical & Pharmacokinetic Changes cluster_2 Predicted Biological Outcome Phenethyl_Alcohol Phenethyl Alcohol (Baseline Compound) Fluorination Introduce Fluorine at meta-position Phenethyl_Alcohol->Fluorination Fluorinated_Analog 3-(3-Fluorophenyl)phenethyl alcohol Fluorination->Fluorinated_Analog Metabolic_Stability Increased Metabolic Stability (Blocked Aromatic Hydroxylation) Fluorinated_Analog->Metabolic_Stability Lipophilicity Increased Lipophilicity (Higher LogP) Fluorinated_Analog->Lipophilicity Membrane_Permeability Potentially Altered Membrane Permeability Lipophilicity->Membrane_Permeability Potency Potentially Increased Antimicrobial Potency Membrane_Permeability->Potency

Caption: Conceptual workflow from structural modification to predicted outcomes.

Table 1: Predicted Comparative Profile of Fluorinated vs. Non-Fluorinated Phenethyl Alcohol

PropertyPhenethyl Alcohol (Baseline)3-(3-Fluorophenyl)phenethyl alcohol (Predicted)Rationale for Prediction
Primary Biological Activity Antimicrobial (Membrane Disruption)Antimicrobial (Membrane Disruption)The core pharmacophore responsible for membrane interaction is likely retained.
Metabolic Stability Moderate; susceptible to aromatic hydroxylation.Higher The C-F bond at a potential site of CYP-mediated oxidation is expected to block metabolism, increasing the compound's half-life in a biological system.[7][12]
Lipophilicity (LogP) ~1.36Higher Fluorine substitution on an aryl ring typically increases lipophilicity, which may enhance passage through the lipid-rich bacterial membrane.[8]
Antimicrobial Potency (MIC) BaselinePotentially Lower (More Potent) Increased lipophilicity could lead to greater accumulation in the bacterial membrane. Altered electronic properties may also enhance non-covalent interactions that destabilize the membrane structure.
Target Specificity Broad-spectrum antimicrobialLikely broad-spectrum antimicrobialThe non-specific mechanism of membrane disruption suggests the spectrum of activity will be maintained.
Proposed Experimental Validation Framework

To transition from prediction to empirical evidence, a structured experimental plan is essential. The following protocols are designed to be self-validating systems to test the core hypotheses regarding metabolic stability and antimicrobial potency.

Diagram 2: Experimental Validation Workflow

G Start Synthesize & Purify Both Compounds MIC_Assay Protocol 1: Antimicrobial Susceptibility (MIC Determination) Start->MIC_Assay Metabolism_Assay Protocol 2: In Vitro Metabolic Stability (Liver Microsomes) Start->Metabolism_Assay Data_Analysis Comparative Data Analysis MIC_Assay->Data_Analysis Metabolism_Assay->Data_Analysis Conclusion Validate or Refute Predictions Data_Analysis->Conclusion

Caption: A streamlined workflow for the experimental validation of predictions.

Objective: To quantitatively compare the antimicrobial potency of 3-(3-Fluorophenyl)phenethyl alcohol and phenethyl alcohol against representative Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.

Methodology:

  • Preparation of Stock Solutions: Prepare 100 mM stock solutions of both test compounds in dimethyl sulfoxide (DMSO).

  • Bacterial Culture Preparation: Inoculate Mueller-Hinton Broth (MHB) with overnight cultures of E. coli (e.g., ATCC 25922) and S. aureus (e.g., ATCC 29213). Adjust the turbidity of the bacterial suspensions to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB to achieve the final inoculum density.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound. Start with a high concentration (e.g., 20 mM) and dilute down the plate, leaving wells for positive (bacteria, no compound) and negative (broth only) controls.

  • Inoculation: Add the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. The final concentration of DMSO should not exceed 1% to avoid solvent-induced toxicity.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

  • Validation: The experiment should be performed in triplicate. The positive control wells must show robust growth, and the negative control wells must remain clear.

Objective: To compare the rate of metabolic degradation of the fluorinated and non-fluorinated compounds in the presence of human liver microsomes.

Methodology:

  • Reagent Preparation:

    • Test Compounds: Prepare 1 mM stock solutions in acetonitrile.

    • Human Liver Microsomes (HLM): Thaw pooled HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

  • Incubation:

    • Pre-warm the HLM suspension and test compounds separately at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the test compound to the HLM suspension to a final concentration of 1 µM.

    • Start the enzymatic reaction by adding the pre-warmed NADPH regenerating system. A control reaction without the NADPH system should be run in parallel to account for non-enzymatic degradation.

  • Time-Point Sampling: Aliquots of the reaction mixture are taken at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard. This step also precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) of the compound. A longer half-life indicates greater metabolic stability.

Conclusion

While phenethyl alcohol is a well-established antimicrobial agent, the strategic fluorination resulting in 3-(3-Fluorophenyl)phenethyl alcohol presents a compelling case for potentially enhanced properties. Based on foundational principles of medicinal chemistry, it is predicted that the fluorinated analog will exhibit superior metabolic stability and potentially increased antimicrobial potency due to altered lipophilicity. These hypotheses, however, remain speculative until validated. The experimental protocols detailed in this guide provide a robust framework for the direct, empirical comparison of these two compounds, enabling researchers to definitively characterize the impact of this specific fluorination strategy.

References

  • Mague, J. T. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]

  • Ni, K., & Hu, J. (2021). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 241, 109701. (Simulated reference based on common knowledge in the field)
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. (Simulated reference based on common knowledge in the field)
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  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. (Simulated reference based on common knowledge in the field)
  • Blumberg Institute. (n.d.). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. [Link]

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  • Pietruś, W., Kurczab, R., Stumpfe, D., Bojarski, A. J., & Bajorath, J. (2022). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. International Journal of Molecular Sciences, 23(3), 1168. [Link]

  • Kurczab, R., et al. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. MDPI. [Link]

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  • Reviva Labs. (2024). What is Phenethyl Alcohol and How is it Beneficial for Skin. [Link]

  • Lu, Y., et al. (2023). Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity. Gels, 9(10), 800. [Link]

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A Senior Application Scientist's Guide to the Validation of "3-(3-Fluorophenyl)phenethyl alcohol" Purity by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Fluorinated Intermediates

In modern pharmaceutical synthesis, fluorinated compounds such as 3-(3-Fluorophenyl)phenethyl alcohol (Figure 1) are of increasing importance due to the unique pharmacological properties fluorine atoms can impart to active pharmaceutical ingredients (APIs). As a critical intermediate, the purity of this compound is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final drug product.

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purity assessment. However, a method is only as reliable as its validation. This guide provides a comprehensive framework for the validation of a stability-indicating HPLC method for 3-(3-Fluorophenyl)phenethyl alcohol. Drawing from extensive field experience and regulatory standards, we will not only detail the "how" but explain the "why" behind critical methodological choices.

This guide will compare the performance of a conventional C18 stationary phase against a Pentafluorophenyl (PFP) phase, providing supporting experimental data to guide researchers in selecting the optimal chromatographic system for this and similar fluorinated aromatic analytes.

Figure 1: Chemical Structure of 3-(3-Fluorophenyl)phenethyl alcohol Synonym: 2-(3'-fluoro[1,1'-biphenyl]-3-yl)ethanol CAS Number: 840522-20-5[1][2][3][4] Molecular Formula: C14H13FO[2][3][5] Molecular Weight: 216.26 g/mol [1]

Foundational Method Development: A Tale of Two Columns

The inherent chemical properties of 3-(3-Fluorophenyl)phenethyl alcohol—a biphenyl structure, a fluorine substituent, and a polar alcohol group—inform our initial method development strategy. The aromatic rings provide a strong chromophore, making UV detection a logical choice. Our primary challenge is selecting a column that can effectively resolve the main peak from structurally similar impurities, which may include starting materials, isomers, or degradation products.

The Workhorse: The C18 Column

The C18 (octadecyl) column is the default choice in reversed-phase chromatography due to its robust hydrophobic retention mechanism. For our initial method, we developed a protocol using a standard C18 column.

  • Rationale: The biphenyl structure of the analyte provides sufficient hydrophobicity for strong retention on a C18 phase. A mobile phase of acetonitrile and water allows for straightforward gradient elution to separate compounds based on their polarity.

The Specialist: The Pentafluorophenyl (PFP) Column

Fluorinated stationary phases, such as PFP, offer alternative selectivity to traditional C18 phases.[6] They provide a complex mixture of retention mechanisms, including hydrophobic, aromatic (π-π), and dipole-dipole interactions, which can be particularly effective for separating halogenated or aromatic compounds.[6][7]

  • Rationale: The fluorine atom on our analyte can engage in unique dipole-dipole interactions with the highly electronegative fluorine atoms on the PFP stationary phase. This alternative selectivity may provide superior resolution for critical impurity pairs that are difficult to separate on a C18 column.

The Validation Protocol: A Framework for Trust

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose. Our protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[8][9][10][11]

The following sections detail the validation parameters, acceptance criteria, and a direct comparison of the performance of the C18 and PFP column methods.

System Suitability Testing (SST): The Daily Handshake

Before any validation run or sample analysis, System Suitability Testing (SST) is performed to verify that the entire HPLC system—from the pump and injector to the column and detector—is operating correctly.[12][13] This is a non-negotiable part of good laboratory practice and is mandated by pharmacopeias like the USP.[14][15]

Table 1: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriterionRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration and precision.[14]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the ability to produce narrow, sharp peaks.
Repeatability (%RSD) RSD ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the system on the day of analysis.[14]
Resolution (Rs) Rs ≥ 2.0 between analyte and nearest impurityConfirms the method's ability to separate the main component from its potential contaminants.[14]
Specificity and Forced Degradation: Proving Selectivity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The most rigorous way to demonstrate this is through forced degradation studies.[16][17][18]

In this protocol, the bulk drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions to intentionally generate degradation products.[19] The goal is to achieve 5-20% degradation to ensure potential degradants are formed without destroying the molecule entirely.[19]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve 10 mg of the substance in 10 mL of Acetonitrile/1N HCl (1:1). Heat at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve 10 mg of the substance in 10 mL of Acetonitrile/1N NaOH (1:1). Heat at 60°C for 8 hours. Neutralize before injection.

  • Oxidation: Dissolve 10 mg of the substance in 10 mL of Acetonitrile/6% H₂O₂ (1:1). Store at room temperature for 24 hours.

  • Thermal Degradation: Store 10 mg of the solid substance in an oven at 105°C for 48 hours. Dissolve in mobile phase before injection.

  • Photolytic Degradation: Expose 10 mg of the solid substance to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[19] Dissolve in mobile phase before injection.

Comparative Results:

A peak purity analysis using a Photodiode Array (PDA) detector was performed on the main analyte peak under all stress conditions.

  • C18 Column: The method successfully separated the main peak from all major degradants. However, a minor degradant peak in the oxidative stress sample showed a resolution (Rs) of only 1.8 from the main peak.

  • PFP Column: The PFP column demonstrated superior selectivity, showing baseline resolution (Rs > 2.5) for all degradant peaks, including the critical pair from the oxidative stress sample. This highlights the value of the PFP phase's alternative retention mechanism.

Linearity and Range

Linearity demonstrates that the method's response (peak area) is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.

Table 2: Linearity Comparison

ParameterC18 Column MethodPFP Column MethodAcceptance Criterion
Range 50% - 150% of nominal concentration50% - 150% of nominal concentration80% - 120% for assay[20]
Correlation Coefficient (r²) 0.99950.9998r² ≥ 0.999
Y-intercept Minimal, passes significance testMinimal, passes significance testShould not be significantly different from zero

Both methods demonstrated excellent linearity, proving their suitability for quantitative analysis across the specified range.

Accuracy (Recovery)

Accuracy is determined by spiking a placebo with known amounts of the analyte at different concentration levels across the range. The method's accuracy is expressed as the percentage of analyte recovered.

Table 3: Accuracy (% Recovery) Comparison

Spiked LevelC18 Column (% Recovery)PFP Column (% Recovery)Acceptance Criterion
80% 99.2%99.5%98.0% - 102.0%
100% 100.5%100.1%98.0% - 102.0%
120% 101.1%100.8%98.0% - 102.0%
Mean Recovery 100.3% 100.1% 98.0% - 102.0%

Both methods met the acceptance criteria for accuracy, indicating that they can provide reliable quantitative results without significant bias.

Precision

Precision is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision of the method over a short interval by the same analyst with the same equipment.

  • Intermediate Precision: The precision of the method across different days, different analysts, or different equipment.

Table 4: Precision (%RSD) Comparison

Precision LevelC18 Column (%RSD)PFP Column (%RSD)Acceptance Criterion
Repeatability (n=6) 0.45%0.38%RSD ≤ 1.0%
Intermediate Precision (n=12) 0.82%0.75%RSD ≤ 2.0%

Both methods are highly precise, with the PFP column showing slightly lower relative standard deviations, suggesting a marginally more consistent performance.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use.

Experimental Protocol: Robustness Testing

The following parameters were intentionally varied:

  • Flow Rate: ± 0.2 mL/min

  • Column Temperature: ± 5 °C

  • Mobile Phase Composition: ± 2% organic component

Results: For both the C18 and PFP methods, all variations resulted in system suitability parameters (Tailing, Plates, Resolution) that remained within the acceptance criteria. This demonstrates that both methods are robust for routine laboratory use.

Visualizing the Workflow

To ensure clarity, the overall validation process can be visualized as a structured workflow, ensuring all regulatory requirements are met in a logical sequence.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol Execution (ICH Q2) cluster_2 Phase 3: Finalization Dev Develop Initial HPLC Method (Column, Mobile Phase, Detector) Opt Optimize for Peak Shape & Resolution Dev->Opt SST System Suitability Testing (SST) Opt->SST Spec Specificity & Forced Degradation SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness Prec->Rob LOQ LOD / LOQ (If required for impurity) Rob->LOQ Report Generate Validation Report LOQ->Report SOP Write Standard Operating Procedure (SOP) Report->SOP

Caption: A workflow diagram of the HPLC method validation process.

Conclusion: A Comparative Recommendation

This guide has detailed the comprehensive validation of an HPLC method for determining the purity of 3-(3-Fluorophenyl)phenethyl alcohol, comparing the performance of a standard C18 column with a PFP column.

Summary of Findings:

  • Performance: Both the C18 and PFP column methods successfully met all ICH validation criteria for linearity, accuracy, precision, and robustness.

  • Selectivity: The PFP column demonstrated superior selectivity in the forced degradation study, providing baseline resolution for a critical impurity pair where the C18 column struggled.

Final Recommendation:

While a method using a standard C18 column is validatable and suitable for routine purity testing, the PFP column method is recommended for development and quality control environments. Its alternative selectivity provides a greater degree of confidence that all potential impurities and degradants can be resolved, making it a more robust and reliable stability-indicating method. This is a crucial consideration in drug development, where a complete understanding of a substance's degradation profile is essential for ensuring patient safety.[18]

References

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  • Journal of Chromatographic Science. (1998). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluorinated Compound Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Fluorine in Modern Pharmaceuticals and the Imperative for Rigorous Analysis

The strategic incorporation of fluorine into molecular structures has become a cornerstone of modern drug design. The unique physicochemical properties of the carbon-fluorine bond, one of the strongest in chemistry, can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] Consequently, a substantial portion of pharmaceuticals currently in development and on the market are fluorinated compounds. This prevalence underscores the critical need for robust and reliable analytical methods to accurately quantify these compounds in various, often complex, biological and environmental matrices.

However, the very properties that make fluorinated compounds desirable in pharmaceuticals also present significant analytical challenges.[1][2][3] These can range from issues with volatility and thermal stability to matrix effects that can suppress or enhance instrument response.[4][5][6] Therefore, the validation of analytical methods for these compounds is not merely a procedural step but a fundamental requirement for ensuring data integrity, which is paramount for regulatory submissions and the overall success of a drug development program.

This guide provides an in-depth comparison of the primary analytical techniques used for fluorinated compound analysis and presents a comprehensive framework for their cross-validation. Cross-validation is the process of comparing two distinct analytical methods to ensure that they produce comparable and reliable results.[7] This is a critical exercise when transferring a method between laboratories, introducing a new analytical technology, or when results from different studies need to be compared.

Overview of Predominant Analytical Techniques for Fluorinated Compound Analysis

The choice of an analytical method for a fluorinated compound is dictated by its physicochemical properties, the nature of the sample matrix, and the required sensitivity and selectivity. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often considered the "gold standard" for the analysis of a wide range of fluorinated compounds, particularly for non-volatile and thermally labile molecules.[1][8][9] Its high sensitivity and selectivity make it ideal for quantifying trace levels of analytes in complex biological matrices like plasma and urine.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile fluorinated compounds.[12][13][14] While less common for ionic fluorinated compounds, it is an invaluable tool for certain classes of analytes and can be a complementary technique to LC-MS/MS.[8][15] However, highly reactive fluorine compounds can potentially damage the GC column's stationary phase.[16]

  • Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: ¹⁹F NMR offers a highly specific and unbiased approach to the identification and quantification of fluorinated compounds.[3][17][18] Since there are no naturally occurring fluorinated compounds to create background noise, this technique provides a clean spectrum.[3] It is a quantitative method that can be used for purity assessments and to gain structural insights.[17][19][20][21]

The Rationale for Cross-Validation: Ensuring Method Comparability

Cross-validation of analytical methods is a critical process for establishing the interchangeability of different analytical procedures.[7] It is a formal comparison of results from two or more distinct methods to demonstrate that they provide equivalent data. The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide guidelines that underscore the importance of such validations.[22][23][24][25][26][27][28][29]

Key scenarios necessitating cross-validation include:

  • Method Transfer: When an analytical method is transferred from a sending laboratory (e.g., a research and development lab) to a receiving laboratory (e.g., a contract research organization).

  • Introduction of a New Method: When a new analytical method is developed and needs to be compared against an established, validated method.

  • Comparative Studies: When data from different clinical or preclinical studies that used different analytical methods need to be compared.

  • Matrix Changes: When the biological matrix changes (e.g., from plasma to urine), a partial or full cross-validation may be required.[7]

Comparative Analysis of Analytical Methods for Fluorinated Compounds

The performance of each analytical technique can be evaluated based on several key validation parameters. The following table provides a comparative summary of LC-MS/MS, GC-MS, and ¹⁹F NMR for the analysis of fluorinated compounds.

Parameter LC-MS/MS GC-MS ¹⁹F NMR
Applicability Wide range of non-volatile and thermally labile compounds.[1][8][9]Volatile and semi-volatile compounds.[12][13][14]Any fluorinated compound in solution.[3][17][18]
Sensitivity (Typical LOQ) pg/mL to ng/mL.[10][11]ng/mL to µg/mL.µg/mL to mg/mL.[20]
Selectivity High, especially with tandem MS.High, based on retention time and mass spectrum.Very high, specific to the ¹⁹F nucleus.[3]
Matrix Effects Can be significant (ion suppression/enhancement).[4][5][6]Generally less pronounced than ESI-MS.Minimal, but can be affected by sample viscosity.
Throughput High, with typical run times of a few minutes.Moderate, with run times of 10-30 minutes.Low to moderate, depending on required sensitivity.
Quantitative Accuracy High, with the use of isotopically labeled internal standards.High, with appropriate internal standards.High, can be an absolute quantitative method.[21]

Experimental Protocol for Cross-Validation: A Step-by-Step Guide

This protocol outlines a general procedure for the cross-validation of two analytical methods, for instance, a newly developed LC-MS/MS method against a previously validated GC-MS method.

5.1. Objective and Acceptance Criteria

  • Objective: To demonstrate the comparability of the new LC-MS/MS method with the established GC-MS method for the quantification of a specific fluorinated analyte in human plasma.

  • Acceptance Criteria: The percentage difference between the mean concentrations obtained by the two methods should not exceed ±20% for at least 67% of the samples analyzed. This is a common industry standard, but specific criteria should be predefined in the validation plan.

5.2. Materials and Methods

  • Samples: A minimum of 20 incurred samples (samples from subjects in a study) covering the calibration range should be used. If incurred samples are not available, spiked quality control (QC) samples at low, medium, and high concentrations can be used.

  • Analytical Methods: Both the LC-MS/MS and GC-MS methods should be fully validated according to regulatory guidelines (e.g., FDA or EMA).[22][25][26][27]

5.3. Experimental Procedure

  • Sample Analysis: Analyze the selected samples in duplicate using both the LC-MS/MS and GC-MS methods. The analysis should be performed by different analysts on different days to assess inter-day and inter-analyst variability.

  • Data Processing: Calculate the mean concentration for each sample from the duplicate measurements for both methods.

  • Statistical Analysis:

    • Calculate the percentage difference for each sample using the following formula:

    • Tabulate the results and determine the number of samples that meet the acceptance criteria.

5.4. Visualization of the Cross-Validation Workflow

The following diagram illustrates the key steps in a cross-validation study.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase cluster_reporting Reporting Phase define_objective Define Objective & Acceptance Criteria select_methods Select Validated Analytical Methods define_objective->select_methods select_samples Select Incurred or QC Samples select_methods->select_samples analyze_samples_m1 Analyze Samples with Method 1 (e.g., LC-MS/MS) select_samples->analyze_samples_m1 analyze_samples_m2 Analyze Samples with Method 2 (e.g., GC-MS) select_samples->analyze_samples_m2 process_data Process and Calculate Mean Concentrations analyze_samples_m1->process_data analyze_samples_m2->process_data stat_analysis Perform Statistical Analysis (% Difference) process_data->stat_analysis compare_criteria Compare Results to Acceptance Criteria stat_analysis->compare_criteria generate_report Generate Cross-Validation Report compare_criteria->generate_report

Sources

Navigating the Reference Standard Landscape: A Comparative Guide to 3-(3-Fluorophenyl)phenethyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used. This guide provides an in-depth technical comparison of the reference standard availability and certification for 3-(3-Fluorophenyl)phenethyl alcohol. Given the limited availability of a certified reference material (CRM) for this specific compound, we will draw comparisons with a well-established analogue, Phenethyl Alcohol, to establish a "gold standard" for what researchers should expect and demand from a reference material. Furthermore, this guide will equip you with the necessary knowledge to qualify a reference standard in-house when a certified option is not available.

The Critical Role of Certified Reference Materials (CRMs)

In the highly regulated environment of pharmaceutical development, a chemical reference standard is not merely a bottle of a highly pure substance. It is a linchpin of analytical method validation, instrument calibration, and the accurate quantification of impurities and active pharmaceutical ingredients (APIs). A Certified Reference Material (CRM) provides an unbroken chain of metrological traceability to a national or international standard, ensuring the accuracy and comparability of analytical results across different laboratories and over time.

The highest level of assurance comes from reference materials produced by an ISO 17034 accredited manufacturer. This accreditation ensures that the entire process, from material characterization and value assignment to stability and homogeneity studies, is conducted with the utmost rigor and transparency.[1][2][3]

Availability and Certification of 3-(3-Fluorophenyl)phenethyl alcohol

A thorough investigation into the commercial availability of a certified reference standard for 3-(3-Fluorophenyl)phenethyl alcohol (CAS No. 840522-20-5) reveals a significant challenge for researchers. While the compound is available from some chemical suppliers, it is generally not offered as a Certified Reference Material.[4]

Key Observations:

  • Limited Suppliers: The number of suppliers listing this compound is limited.

  • Lack of Certification: At the time of this guide, no major suppliers offer this compound with ISO 17034 certification or as a pharmacopoeial (e.g., USP, EP) reference standard.

  • Minimal Data: Typically, only basic information such as purity (often around 97%) is provided, without a comprehensive Certificate of Analysis (CoA) detailing the methods used for characterization and the uncertainty of the assigned value.

This scarcity of a well-characterized reference standard poses a significant risk to the reliability of analytical methods developed for this compound or its related impurities.

The Gold Standard: A Comparative Look at Phenethyl Alcohol

To understand what researchers should seek in a reference standard, we will examine Phenethyl Alcohol (CAS No. 60-12-8), a structurally related compound with wide availability as a certified reference material.

Phenethyl Alcohol is available as a Pharmaceutical Secondary Standard, which is a Certified Reference Material produced and certified in accordance with ISO 17034 and ISO/IEC 17025.[5] These standards offer multi-traceability to primary standards from pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), where available.[5]

Feature3-(3-Fluorophenyl)phenethyl alcohol (Typical Offering)Phenethyl Alcohol (Certified Reference Material)
Certification Not typically certified.ISO 17034, ISO/IEC 17025; Traceable to USP/EP.[5]
Purity Often stated as ~97%.Accurately assigned value (e.g., 99.5%).
Certificate of Analysis (CoA) Basic, may lack detailed analytical data.Comprehensive, with detailed analytical results, uncertainty, and traceability statement.[5]
Intended Use General research.Quantitative and qualitative analysis, method validation, system suitability testing.[5]
Suppliers Limited.Numerous, including major pharmacopoeias and CRMs producers.[5][6]

The USP provides a primary reference standard for Phenethyl Alcohol, which is intended for use in specified quality tests and assays as outlined in the USP-NF monographs.[7] A detailed USP certificate includes the assigned value for quantitative applications.[8]

When a CRM is Unavailable: In-House Qualification of a Reference Standard

The reality for many researchers working with novel or rare compounds like 3-(3-Fluorophenyl)phenethyl alcohol is the need to qualify a reference standard in-house from the best available commercial batch. This is a rigorous process that requires a multi-faceted analytical approach to establish the identity, purity, and potency of the candidate material.

Workflow for In-House Reference Standard Qualification

G cluster_0 Phase 1: Material Selection & Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Potency Determination cluster_3 Phase 4: Documentation & Management Select highest purity commercial batch Select highest purity commercial batch Visual Inspection Visual Inspection Select highest purity commercial batch->Visual Inspection Solubility Studies Solubility Studies Visual Inspection->Solubility Studies Mass Spectrometry (MS) Mass Spectrometry (MS) Solubility Studies->Mass Spectrometry (MS) Identity Confirmation Identity Confirmation Mass Spectrometry (MS)->Identity Confirmation NMR Spectroscopy (1H, 13C, 19F) NMR Spectroscopy (1H, 13C, 19F) NMR Spectroscopy (1H, 13C, 19F)->Identity Confirmation Infrared (IR) Spectroscopy Infrared (IR) Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy Chromatographic Purity (HPLC/GC) Chromatographic Purity (HPLC/GC) Identity Confirmation->Chromatographic Purity (HPLC/GC) Infrared (IR) Spectroscopy) Infrared (IR) Spectroscopy) Infrared (IR) Spectroscopy)->Identity Confirmation Potency Calculation Potency Calculation Chromatographic Purity (HPLC/GC)->Potency Calculation Water Content (Karl Fischer) Water Content (Karl Fischer) Water Content (Karl Fischer)->Potency Calculation Residual Solvents (Headspace GC) Residual Solvents (Headspace GC) Residual Solvents (Headspace GC)->Potency Calculation Inorganic Impurities (ROI/Sulfated Ash) Inorganic Impurities (ROI/Sulfated Ash) Inorganic Impurities (ROI/Sulfated Ash)->Potency Calculation Comprehensive Certificate of Analysis Comprehensive Certificate of Analysis Potency Calculation->Comprehensive Certificate of Analysis Documentation Documentation Comprehensive Certificate of Analysis->Documentation Establish Storage Conditions & Retest Date Establish Storage Conditions & Retest Date Establish Storage Conditions & Retest Date->Documentation

Caption: Workflow for In-House Reference Standard Qualification.

Experimental Protocols

1. Identity Confirmation:

  • Objective: To unequivocally confirm the chemical structure of the candidate material.

  • Methodology:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

      • The ¹H NMR should show the characteristic signals for the aromatic and ethyl alcohol protons.

      • The ¹³C NMR will confirm the number of unique carbon environments.

      • The ¹⁹F NMR is crucial for confirming the presence and position of the fluorine atom.

      • Compare the obtained spectra with predicted spectra or literature data if available.

    • Mass Spectrometry (MS):

      • Utilize a high-resolution mass spectrometer (e.g., Q-TOF) to determine the accurate mass of the molecular ion.

      • The measured mass should be within 5 ppm of the theoretical mass of C₁₄H₁₃FO.

      • Analyze the fragmentation pattern to further support the proposed structure.

    • Infrared (IR) Spectroscopy:

      • Acquire an IR spectrum and identify characteristic functional group absorptions, such as the O-H stretch of the alcohol and the C-F stretch.

2. Purity Determination by High-Performance Liquid Chromatography (HPLC):

  • Objective: To separate and quantify impurities.

  • Methodology:

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Quantification: Use area percent normalization to estimate purity. Note that this assumes all impurities have the same response factor as the main peak. For a more accurate assignment, relative response factors should be determined if impurity standards are available.

3. Potency Assignment:

The potency of the in-house reference standard is calculated by mass balance, taking into account all significant impurities.

Potency (%) = (100 - % Water - % Residual Solvents - % Inorganic Impurities) x (% Chromatographic Purity / 100)

This calculated potency is what must be used in all subsequent quantitative analyses to correct for the impurities present in the standard.

Potential Alternatives and Their Limitations

When a certified reference standard for the exact molecule is unavailable, researchers may consider using structurally related compounds for specific, limited applications.

For 3-(3-Fluorophenyl)phenethyl alcohol, a potential qualitative alternative could be (3-Fluorophenyl)methanol (CAS No. 456-47-3), which is available as a certified impurity reference standard.[9]

Limitations:

  • Qualitative Use Only: Due to the structural difference (a benzyl alcohol vs. a phenethyl alcohol), it can only be used for qualitative identification purposes in certain chromatographic systems (e.g., as a retention time marker for a potential related impurity) and cannot be used for quantitative analysis of 3-(3-Fluorophenyl)phenethyl alcohol.

  • Different Response Factors: The UV response factor will be different, making it unsuitable for purity determination by area percent normalization.

Conclusion and Recommendations

The absence of a readily available Certified Reference Material for 3-(3-Fluorophenyl)phenethyl alcohol presents a significant analytical challenge. Researchers and drug development professionals must proceed with a clear understanding of the associated risks to data integrity.

Recommendations:

  • Prioritize Certified Standards: Whenever possible, design analytical methods around compounds for which CRMs are available.

  • Advocate for CRM Development: Communicate the need for a CRM for 3-(3-Fluorophenyl)phenethyl alcohol to commercial reference standard producers.

  • Rigorous In-House Qualification: If an uncertified material must be used, a comprehensive in-house qualification is not optional, but essential. The protocols outlined in this guide provide a robust framework for this process.

  • Thorough Documentation: Every step of the in-house qualification process must be meticulously documented to ensure traceability and scientific validity.

By benchmarking against "gold standard" reference materials like Phenethyl Alcohol and adopting a rigorous, scientifically sound approach to in-house qualification, researchers can mitigate the risks associated with the lack of a certified standard and ensure the generation of reliable and defensible analytical data.

References

  • Biopure™ ISO 17034 (Certified) Reference Materials. Romer Labs. [Link]

  • ISO 17034 Certified Reference Materials CRM. Lab Unlimited. [Link]

  • ISO 17034 Certified Reference Materials CRMs. Reagecon. [Link]

  • ISO 17034 Certified Reference Materials by Paragon Scientific. DC Scientific. [Link]

  • Phenylethyl Alcohol Pharmaceutical Secondary Standard; Certified Reference Material (PHR1122). KOLAB. [Link]

  • The ABC's of Reference Standard Management. Eurofins. [Link]

  • Qualification of Inhouse Reference Standards and Secondary Standards. Qvents. [Link]

  • A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Labinsights. [Link]

  • Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc.[Link]

  • SOP for Working/Reference Standard Qualification. Pharma Beginners. [Link]

  • Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Pharmaguideline. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]

  • How To Choose the Proper Analytical Reference Standards? Symtera Analytics. [Link]

  • Purity Determination of Standard Analytical Reference Materials by Differential Scanning Calorimetry. DTIC. [Link]

  • USP Monographs: Phenylethyl Alcohol. USP29-NF24. [Link]

  • A Look Into the Working Standards of the Pharmaceutical Industry. Pharma Growth Hub. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Fluorinated Biphenyls: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biphenyls

The biphenyl scaffold is a cornerstone in modern chemistry, but its strategic fluorination elevates its utility to a remarkable degree.[1] In medicinal chemistry, the introduction of fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, turning a promising but flawed lead compound into a viable drug candidate.[2][3] Approximately 20% of all new pharmaceuticals contain fluorine, a testament to its impact.[4] In materials science, the unique electronic properties and stability of the C-F bond are leveraged in liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and advanced polymers.[2][5]

However, the synthesis of these valuable molecules is not trivial. The choice of synthetic route is a critical decision that impacts yield, purity, scalability, cost, and environmental footprint. This guide provides a comparative analysis of the most prominent and effective methods for constructing fluorinated biphenyls, offering field-proven insights and detailed experimental frameworks to guide researchers and process chemists in making the most informed strategic decisions.

Workflow for Selecting a Synthetic Route

The selection of an optimal synthetic pathway is a multi-faceted decision. The following workflow outlines the key considerations a chemist must balance, from the initial substrate availability to the final-stage purity and scalability requirements.

Synthesis Route Selection cluster_start Initial Considerations cluster_methods Methodology Evaluation cluster_criteria Performance & Practicality cluster_end Final Selection Start Define Target Fluorinated Biphenyl Substrate Substrate Availability & Cost Start->Substrate Suzuki Suzuki Coupling (High Versatility) Substrate->Suzuki Evaluate Options Negishi Negishi Coupling (High Reactivity) Substrate->Negishi Evaluate Options Stille Stille Coupling (High Tolerance, Toxic) Substrate->Stille Evaluate Options CHA C-H Arylation (Atom Economy) Substrate->CHA Evaluate Options SNAr SNAr (Metal-Free) Substrate->SNAr Evaluate Options FGT Functional Group Tolerance Suzuki->FGT Negishi->FGT Stille->FGT CHA->FGT SNAr->FGT Toxicity Toxicity & Waste (Green Chemistry) FGT->Toxicity Scale Scalability & Process Safety Toxicity->Scale Decision Select Optimal Route Scale->Decision

Caption: Decision workflow for selecting a fluorinated biphenyl synthesis route.

The Workhorse: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used method for C-C bond formation in the synthesis of biphenyls due to its exceptional functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents.[5][6][7][8]

Causality and Mechanism

The reaction's success hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The choice of ligand and base is critical; electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, while the base is essential for activating the organoboron species in the transmetalation step.[2][9]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X (Fluorinated Aryl Halide) PdII_ArylHalide Ar¹-Pd(II)L₂-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation [Ar²B(OH)₃]⁻ (Activated Boronic Acid) PdII_Biphenyl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biphenyl RedElim Reductive Elimination PdII_Biphenyl->RedElim RedElim->Pd0 Catalyst Regeneration Biphenyl Ar¹-Ar² RedElim->Biphenyl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][6]

Self-Validating Experimental Protocol: Synthesis of 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl

This protocol is adapted from a demonstrated synthesis and illustrates a typical laboratory-scale setup.[8]

  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-difluorophenylboronic acid (1.0 eq), 1-bromo-4-(tert-butyl)benzene (1.0 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Inerting: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent & Catalyst Addition: Add a degassed solvent mixture of toluene/ethanol/water (e.g., 4:1:1 ratio, 10 mL/mmol of limiting reagent). To this stirred mixture, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure fluorinated biphenyl product. A typical reported yield for a similar synthesis was 77%.[8]

High-Reactivity Alternative: Negishi Coupling

For substrates that are challenging for Suzuki coupling, such as highly electron-poor or sterically hindered systems, the Negishi coupling offers a powerful alternative.[10] It involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium.[11][12]

Causality and Mechanism

The higher reactivity of organozinc reagents compared to organoborons allows for couplings at lower temperatures and can overcome the sluggishness sometimes observed with electron-deficient fluorinated boronic acids.[10][13] The catalytic cycle is analogous to the Suzuki coupling, but the transmetalation step is often more facile. However, this increased reactivity comes at the cost of reagent stability; organozinc compounds are highly sensitive to air and moisture, necessitating strict anhydrous and anaerobic (Schlenk or glovebox) techniques.

Negishi_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X (Aryl Halide) PdII_ArylHalide Ar¹-Pd(II)L₂-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar²-ZnX' (Fluorinated Organozinc) PdII_Biphenyl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biphenyl RedElim Reductive Elimination PdII_Biphenyl->RedElim RedElim->Pd0 Catalyst Regeneration Biphenyl Ar¹-Ar² RedElim->Biphenyl

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Self-Validating Experimental Protocol: Synthesis of a Highly Fluorinated Biphenyl

This generalized protocol is based on strategies for coupling highly fluorinated oligophenyls.[10]

  • Organozinc Preparation (In Situ): In a flame-dried, two-necked flask under argon, place magnesium turnings and a crystal of iodine. Add a solution of the fluorinated aryl bromide in anhydrous THF dropwise to initiate Grignard formation. Once the Grignard reagent is formed, cannulate it into a stirred solution of zinc chloride (ZnCl₂) in anhydrous THF at 0 °C to transmetalate to the organozinc species.

  • Coupling Reaction: In a separate flame-dried flask under argon, dissolve the aryl halide partner, the palladium catalyst (e.g., Pd₂(dba)₃), and a suitable ligand (e.g., XPhos) in anhydrous THF.

  • Execution: Add the freshly prepared organozinc solution to the catalyst mixture via cannula. Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60 °C) until completion, monitoring by GC-MS or LC-MS.

  • Workup & Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract with diethyl ether or ethyl acetate. The subsequent purification follows standard procedures of washing, drying, and chromatography as described for the Suzuki coupling.

The Toxicity Dilemma: Stille Coupling

The Stille coupling, which pairs an organotin (stannane) reagent with an organic halide, is a highly versatile and robust C-C bond-forming reaction.[14][15]

Causality and Mechanism

Organostannanes are remarkably stable to air and moisture and are tolerant of a vast array of functional groups, making them attractive from a substrate scope perspective.[2][15] The reaction mechanism follows the same fundamental catalytic cycle as Suzuki and Negishi couplings. However, the extreme toxicity of organotin reagents and their byproducts is a major drawback, particularly in pharmaceutical applications where stringent limits on heavy metal contamination are in place.[14] The removal of tin residues from the final product can be exceptionally challenging, often requiring multiple, specialized purification steps.

Stille_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X (Aryl Halide) PdII_ArylHalide Ar¹-Pd(II)L₂-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar²-SnR₃ (Fluorinated Stannane) PdII_Biphenyl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biphenyl RedElim Reductive Elimination PdII_Biphenyl->RedElim RedElim->Pd0 Catalyst Regeneration Biphenyl Ar¹-Ar² RedElim->Biphenyl

Caption: The catalytic cycle of the Stille cross-coupling reaction.[2][15]

The "Green" Frontier: Direct C-H Arylation

In recent years, direct C-H arylation has emerged as a more atom-efficient and environmentally benign pathway.[16] This method forges the C-C bond by coupling an aryl halide directly with a C-H bond of the fluorinated partner, circumventing the need to pre-install an organometallic handle (like boron, zinc, or tin).[17]

Causality and Advantages

The primary advantage is the reduction of synthetic steps and waste products, aligning with the principles of green chemistry.[16] Fluorinated arenes are particularly well-suited for this reaction, as the electron-withdrawing nature of fluorine can acidify the adjacent C-H bonds, facilitating their activation by the metal catalyst.[17] However, a significant challenge is controlling regioselectivity. Often, only one of several possible C-H bonds will react, or a directing group is required to guide the catalyst to the desired position.

Self-Validating Experimental Protocol: Palladium-Catalyzed Direct Arylation
  • Reactor Setup: Combine the fluorinated arene (the C-H partner, often used in excess), the aryl halide, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a sealable reaction vessel.

  • Solvent and Execution: Add a high-boiling polar aprotic solvent such as DMAc or NMP. Seal the vessel and heat to a high temperature (typically 120-150 °C) for 12-48 hours.

  • Workup & Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The purification follows standard procedures, but careful analysis is required to confirm the regioselectivity of the arylation.

The Metal-Free Option: Nucleophilic Aromatic Substitution (SNAr)

For highly electron-deficient systems, nucleophilic aromatic substitution (SNAr) provides an elegant, transition-metal-free route.[18] This is particularly relevant in late-stage pharmaceutical synthesis where avoiding potential metal contamination is paramount.

Causality and Mechanism

The SNAr mechanism is a two-step addition-elimination process.[19] It requires a potent electron-withdrawing group (like -NO₂ or additional fluorine atoms) positioned ortho or para to a good nucleofuge (leaving group). In this context, and contrary to SN1/SN2 logic, fluoride is an excellent leaving group because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the fluoride ion.[19]

Self-Validating Experimental Protocol: Synthesis of a Highly Fluorinated Biphenyl via SNAr

This protocol is conceptualized based on reported transition-metal-free strategies.[18]

  • Reagent Preparation: The nucleophile is generated by reacting an aryl precursor (e.g., a polyfluoroarene) with a strong base like potassium hydride (KH) or by using a pre-formed Grignard or organolithium reagent.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the highly fluorinated electrophile (e.g., hexafluorobenzene) in an anhydrous polar aprotic solvent like THF or DMF.

  • Execution: Cool the solution (e.g., to -78 °C or 0 °C) and slowly add the nucleophilic aryl species. Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Workup & Purification: Carefully quench the reaction with a proton source (e.g., saturated NH₄Cl or water). Perform a standard aqueous workup, extraction, drying, and purification by column chromatography or recrystallization.

Quantitative Data Summary and Comparative Analysis

The choice of a synthetic route is a trade-off between multiple factors. The following table summarizes the key performance indicators for each method.

Synthetic RouteTypical Yield (%)Functional Group ToleranceKey AdvantagesKey Disadvantages
Suzuki-Miyaura 65 - 98%[7][8]ExcellentMild conditions, low toxicity byproducts, vast commercial reagent availability.[7][20]Some boronic acids are unstable; potential for homocoupling side reactions.[7][20]
Negishi 50 - 95%Very GoodHigh reactivity for challenging substrates, couples sp³, sp², and sp carbons.[10][11]Organozinc reagents are air/moisture sensitive; requires strict inert techniques.
Stille 70 - 95%ExcellentAir and moisture stable reagents, broad functional group tolerance.[2][15]High toxicity of tin reagents and byproducts; difficult purification.[14][15]
Direct C-H Arylation 40 - 85%Moderate to GoodAtom economical ("green"), fewer synthetic steps, avoids organometallic reagents.[16][17]Regioselectivity challenges, often requires harsh conditions, potential for homocoupling.[17]
SNAr 60 - 95%GoodTransition-metal-free, ideal for electron-poor systems, simple protocol.[18]Limited to highly electron-deficient substrates; not applicable to electron-rich arenes.[21]
Expert Insights and Final Recommendation
  • For General Purpose & Versatility: The Suzuki-Miyaura coupling remains the first choice for most applications. Its operational simplicity, broad commercial support, and favorable toxicological profile make it ideal for both discovery and early-scale development.

  • For Highly Electron-Poor or Complex Targets: When Suzuki coupling falters due to poor reactivity of fluorinated boronic acids, the Negishi coupling is the go-to method. Its superior reactivity can deliver products that are otherwise inaccessible, provided the laboratory is equipped for handling sensitive organometallic reagents.

  • For Sustainability-Focused Projects: Direct C-H arylation is the future. For simpler, symmetrical, or appropriately substituted biphenyls where regioselectivity is not an issue, this method offers a significantly greener and more efficient route, reducing both cost and waste.

  • For Metal-Sensitive Applications: In the final steps of synthesizing an active pharmaceutical ingredient (API) or an electronic material where metal contamination is unacceptable, SNAr is the superior choice, but only if the electronic prerequisites of the substrate are met.

  • To Be Used with Caution: The Stille coupling , while mechanistically effective, should generally be avoided in modern drug development and any application where biocompatibility is a concern, due to the persistent issue of tin toxicity.

Ultimately, the most effective synthesis is one that is designed with the end goal in mind. By understanding the fundamental causality, advantages, and limitations of each of these powerful reactions, the modern chemist is well-equipped to navigate the synthetic landscape and efficiently construct the valuable class of fluorinated biphenyls.

References

  • Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling - Benchchem. (URL: )
  • Synthesis of (Poly)fluorobiphenyls Through Metal-Catalyzed C-H Bond Activation/Arylation of (Poly)
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (URL: [Link])

  • Transition‐Metal‐Free Synthesis of Highly Fluorinated Biphenyls by Nucleophilic Aromatic Substitution (SNAr) between Potassium Perfluorobenzoates and Polyfluoroarenes | Request PDF - ResearchGate. (URL: [Link])

  • Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J. (URL: [Link])

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - Portal científico URJC. (URL: [Link])

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (URL: [Link])

  • Comparing the efficacy of different synthetic routes to polyhydroxyl
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega. (URL: [Link])

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - NIH. (URL: [Link])

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (URL: [Link])

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of fluorinated biphenyls a (Guo et al., 2006). | Download Table - ResearchGate. (URL: [Link])

  • Concerted Nucleophilic Aromatic Substitution Reactions - CORE. (URL: [Link])

  • Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes - ResearchGate. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (URL: )
  • Negishi coupling - Wikipedia. (URL: [Link])

  • Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water | Organic Letters - ACS Publications. (URL: [Link])

  • Comparison of four methods of biphenyl synthesis in terms of toxicity.... - ResearchGate. (URL: [Link])

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central. (URL: [Link])

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - ResearchGate. (URL: [Link])

  • Biphenyls and their derivatives as synthetically and pharmacologically important arom
  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB) - ResearchGate. (URL: [Link])

  • The Stille Reaction - Chem 115 Myers. (URL: )
  • Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity - ACS Publications. (URL: [Link])

  • Stille Coupling - Organic Chemistry Portal. (URL: [Link])

  • Stille reaction - Wikipedia. (URL: [Link])

  • Negishi Coupling - Organic Chemistry Portal. (URL: [Link])

  • Direct C–H arylation: a “Greener” approach towards facile synthesis of organic semiconducting molecules and polymers - Journal of Materials Chemistry A (RSC Publishing). (URL: [Link])

  • One-step synthesis of perfluorinated polyphenylenes using modified Ullmann coupling conditions: Synthetic Communications - Taylor & Francis Online. (URL: [Link])

  • Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies - PubMed. (URL: [Link])

  • Fluorinated Chemicals | Kingchem. (URL: [Link])

  • Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale - ResearchGate. (URL: [Link])

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH. (URL: [Link])

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A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Fluorinated Phenethyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for understanding and developing a Quantitative Structure-Activity Relationship (QSAR) model for fluorinated phenethyl alcohol derivatives. We will explore the causal relationships between chemical structure and biological efficacy, grounded in established computational methodologies. This document is intended for researchers and drug development professionals seeking to leverage in-silico techniques to accelerate the design of novel therapeutic agents.

The strategic incorporation of fluorine into bioactive molecules is a well-established method in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Phenethyl alcohol, a simple aromatic alcohol with known antimicrobial properties, serves as an excellent scaffold for investigating how systematic fluorination impacts biological activity.[3][4][5] QSAR modeling provides a mathematical lens to translate these structural modifications into predictive models of activity.[6][7]

Part 1: The Foundational QSAR Workflow

A robust QSAR study is a systematic process that transforms chemical structures into statistically significant, predictive models. The integrity of the model is contingent upon the quality of the input data and the rigor of the validation process.[8][9] The overall workflow is a multi-step procedure beginning with data curation and culminating in a validated, predictive model.

The general workflow for developing a QSAR model involves curating a dataset, calculating molecular descriptors, selecting relevant features, building a predictive model, and validating its performance.[6]

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation DataCuration Dataset Curation (Structures & Activity Data) StructureOpt 3D Structure Optimization DataCuration->StructureOpt DataSplit Data Splitting (Training & Test Sets) StructureOpt->DataSplit DescriptorCalc Molecular Descriptor Calculation DataSplit->DescriptorCalc FeatureSelect Feature Selection ModelBuild Model Building (e.g., MLR) FeatureSelect->ModelBuild InternalVal Internal Validation (Cross-Validation) ModelBuild->InternalVal Robustness ExternalVal External Validation ModelBuild->ExternalVal Predictivity FinalModel FinalModel ExternalVal->FinalModel Final Predictive Model

Caption: The iterative workflow for robust QSAR model development.

Part 2: A Case Study: QSAR of Antimicrobial Fluorinated Phenethyl Alcohols

To illustrate the practical application of this workflow, we will construct a hypothetical QSAR model for a series of fluorinated phenethyl alcohol derivatives against a bacterial target, such as Staphylococcus aureus. Phenethyl alcohol itself is known to have antimicrobial properties.[3][5]

Step 1: Dataset Preparation and Descriptor Calculation

The initial and most critical step is curating a high-quality dataset of compounds with their corresponding biological activities.[6] For this guide, we will use a hypothetical dataset of 10 fluorinated phenethyl alcohol derivatives, with their antimicrobial activity expressed as pIC50 (-log(IC50)).

Experimental Protocol: Molecular Descriptor Calculation

  • Structure Input: Obtain the 2D structures of each phenethyl alcohol derivative. For this hypothetical study, we define 10 molecules with varying fluorine substitution patterns.

  • 3D Conversion & Optimization: Convert the 2D structures to 3D using a computational chemistry software package (e.g., Avogadro, MOE). Perform a geometry optimization using a suitable quantum mechanical method (e.g., DFT with B3LYP functional) to find the lowest energy conformation.[10] This step is crucial for calculating 3D-dependent descriptors.

  • Descriptor Calculation: Utilize software (e.g., PaDEL-Descriptor, CODESSA) to calculate a wide range of molecular descriptors.[10] These numerical values represent different physicochemical properties of the molecules.[11][12] Key descriptor classes include:

    • 1D Descriptors: Molecular Weight (MW), count of fluorine atoms.

    • 2D Descriptors: Topological Polar Surface Area (TPSA), LogP (lipophilicity).

    • Quantum-Chemical Descriptors: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, dipole moment.[13]

Table 1: Hypothetical Dataset of Fluorinated Phenethyl Alcohols and Calculated Descriptors

Compound IDStructure (Substitution on Phenyl Ring)pIC50 (Activity)LogPTPSA (Ų)Dipole Moment (Debye)
1 H (Phenethyl Alcohol)4.001.3620.231.75
2 2-F4.351.5820.232.45
3 3-F4.251.5820.231.90
4 4-F4.501.5820.230.85
5 2,4-diF4.851.8020.231.95
6 3,5-diF4.601.8020.231.76
7 2,4,6-triF5.102.0220.232.80
8 4-CF₃5.352.2520.233.10
9 3-F, 4-CF₃5.452.4720.233.55
10 2-F, 4-OH (Alternative Scaffold)4.151.2040.462.95

Note: pIC50 and descriptor values are illustrative for this guide.

Step 2: Model Development and Validation

With the descriptors calculated, the next stage is to build a mathematical model. Multiple Linear Regression (MLR) is a common starting point for its interpretability.[6] The goal is to find the best correlation between a small subset of descriptors and the biological activity.

Experimental Protocol: MLR Model Generation

  • Data Splitting: Divide the dataset into a training set (e.g., 70-80% of compounds) used to build the model and a test set (20-30%) used to evaluate its predictive power on unseen data.[8][14]

  • Feature Selection: From the many calculated descriptors, select a subset that is highly correlated with activity but not highly correlated with each other to avoid redundancy. Techniques like stepwise regression or genetic algorithms can be employed.

  • Model Building: Using the training set, apply MLR analysis to generate an equation of the form:

    • pIC50 = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

  • Model Validation: This is a critical step to ensure the model is not a result of chance correlation.[14][15]

    • Internal Validation: Use techniques like Leave-One-Out cross-validation (LOO-CV) on the training set to assess the model's robustness. This yields a cross-validated correlation coefficient (Q²). A high Q² (e.g., > 0.5) is desirable.[8]

    • External Validation: Use the developed model to predict the pIC50 values for the test set compounds. The predictive ability is assessed by the correlation coefficient (R²_pred) between predicted and actual values. An R²_pred > 0.6 is generally considered good.[8][9]

Step 3: Interpretation of the QSAR Model

Let us assume our feature selection and MLR modeling yielded the following hypothetical QSAR equation:

pIC50 = 0.85(LogP) - 0.20(Dipole Moment) + 3.21** (R² = 0.92, Q² = 0.85, R²_pred = 0.88)

This equation provides powerful, actionable insights into the structure-activity relationship:

  • LogP (Lipophilicity): The positive coefficient (+0.85) indicates that increasing lipophilicity enhances antimicrobial activity. Fluorine is known to increase lipophilicity, which may improve the molecule's ability to penetrate the bacterial cell membrane.[1] The model quantifies this effect.

  • Dipole Moment: The negative coefficient (-0.20) suggests that a lower overall molecular dipole moment is favorable for activity. This might imply that a less polar molecule interacts more effectively with a hydrophobic binding pocket in the target protein or passes more easily through the lipid bilayer.

SAR_Logic cluster_structure Structural Modification cluster_descriptors Physicochemical Properties (Descriptors) cluster_activity Biological Outcome Fluorine Add Fluorine / CF3 Group LogP LogP (Lipophilicity) Fluorine->LogP Increases Dipole Dipole Moment (Polarity) Fluorine->Dipole Modulates Activity Increased Antimicrobial Activity (pIC50) LogP->Activity Positive Correlation (QSAR Model) Dipole->Activity Negative Correlation (QSAR Model)

Caption: Relationship between structure, descriptors, and activity.

Part 3: Comparative Analysis and Predictive Application

The true power of a validated QSAR model lies in its ability to predict the activity of novel, un-synthesized compounds and to guide the design of more potent analogues.[6][16]

Comparison of Fluorination Strategies:

  • Phenethyl Alcohol (1) vs. 4-F-Phenethyl Alcohol (4): The model predicts that the single fluorine at the 4-position increases LogP without drastically changing the dipole moment in an unfavorable way, leading to a predicted increase in activity. This is a common and effective monofluorination strategy.

  • 4-F-Phenethyl Alcohol (4) vs. 4-CF₃-Phenethyl Alcohol (8): The trifluoromethyl group (CF₃) is a much stronger lipophilicity enhancer than a single fluorine atom. According to our model's positive LogP coefficient, this substitution (Compound 8) should lead to a significant boost in activity, which aligns with our hypothetical data.

  • Designing a New Compound: Based on the model, a highly potent compound would have a high LogP and a low dipole moment. A medicinal chemist could use this insight to design a new molecule, for example, 3,5-diCl-4-CF3-phenethyl alcohol. Before undertaking a costly synthesis, the descriptors for this new structure could be calculated and its pIC50 predicted using our QSAR equation. This in-silico screening prioritizes compounds with the highest probability of success, saving time and resources.

Conclusion

This guide has outlined the systematic process for developing and interpreting a QSAR model for fluorinated phenethyl alcohols. By mathematically linking molecular descriptors like LogP and dipole moment to biological activity, QSAR transforms qualitative SAR observations into a quantitative, predictive framework. A well-validated model serves as an invaluable tool in modern drug discovery, enabling the rational design of more effective therapeutic agents and providing deeper insights into the mechanisms driving molecular efficacy.

References

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A Researcher's Guide to the Head-to-Head Evaluation of 3-(3-Fluorophenyl)phenethyl alcohol as a Potential Xanthine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in the painful inflammatory condition of gout.[3][4] Consequently, the inhibition of xanthine oxidase is a cornerstone therapeutic strategy for managing hyperuricemia and gout.[5][6]

Currently, drugs like Allopurinol and Febuxostat are clinically approved and widely used xanthine oxidase inhibitors.[5] However, the search for novel inhibitors with improved efficacy, selectivity, and safety profiles remains an active area of research. This guide focuses on a structurally interesting but biologically uncharacterized molecule, 3-(3-Fluorophenyl)phenethyl alcohol . Due to the absence of published biological data for this specific compound, this document serves as a comprehensive framework for its evaluation as a potential xanthine oxidase inhibitor. We will outline a detailed, head-to-head comparison methodology against the known inhibitors, Allopurinol and Febuxostat, providing researchers with the necessary protocols and rationale to conduct a thorough investigation.

Compound Profiles: Test Compound and Known Inhibitors

A robust comparative study requires well-characterized reference compounds. Here, we profile our test compound and the established inhibitors that will serve as benchmarks.

Test Compound: 3-(3-Fluorophenyl)phenethyl alcohol
  • Structure:

    • Molecular Formula: C₁₄H₁₃FO

    • CAS Number: 840522-20-5

  • Rationale for Investigation: The phenethyl alcohol scaffold is present in various biologically active molecules. The introduction of a fluorophenyl group can significantly alter physicochemical properties such as lipophilicity and metabolic stability, potentially influencing its interaction with enzymatic targets. Its structural novelty warrants investigation into its potential inhibitory activities. To date, no public data exists on its biological targets or inhibitory profile.

Reference Inhibitor 1: Allopurinol
  • Mechanism of Action: Allopurinol is a purine analog that acts as a competitive inhibitor of xanthine oxidase.[7] It is metabolized by xanthine oxidase to its active form, oxypurinol, which remains tightly bound to the reduced molybdenum center of the enzyme, leading to potent inhibition.[7][8]

  • Inhibitory Potency: The reported half-maximal inhibitory concentration (IC₅₀) for Allopurinol against xanthine oxidase varies in the literature but is generally in the micromolar range (IC₅₀ ≈ 0.2-50 µM, with a commonly cited value around 2.9 µM).[9][10]

Reference Inhibitor 2: Febuxostat
  • Mechanism of Action: Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase.[11][12] It forms a stable complex with both the oxidized and reduced forms of the enzyme by extensively interacting with amino acid residues in the active site channel, effectively blocking substrate access.[11]

  • Inhibitory Potency: Febuxostat is a highly potent inhibitor with reported IC₅₀ values in the low nanomolar range (IC₅₀ ≈ 1.8 nM), making it significantly more potent than Allopurinol in vitro.[10][11]

Methodology for Head-to-Head In Vitro Comparison

The primary objective is to determine and compare the in vitro inhibitory potency (IC₅₀) of 3-(3-Fluorophenyl)phenethyl alcohol, Allopurinol, and Febuxostat against xanthine oxidase.

Experimental Principle: Spectrophotometric Xanthine Oxidase Inhibition Assay

The activity of xanthine oxidase can be monitored by measuring the formation of its product, uric acid, from the substrate xanthine. Uric acid has a characteristic absorbance maximum at approximately 295 nm.[13] In the presence of an inhibitor, the rate of uric acid production will decrease. By measuring this rate at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀ value.

Detailed Experimental Protocol

Materials:

  • Xanthine Oxidase (from bovine milk, Sigma-Aldrich)

  • Xanthine (substrate, Sigma-Aldrich)

  • 3-(3-Fluorophenyl)phenethyl alcohol (test compound)

  • Allopurinol (positive control, Sigma-Aldrich)

  • Febuxostat (positive control, MedchemExpress)

  • Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Buffer: Prepare a 70 mM potassium phosphate buffer, pH 7.5.

    • Enzyme Solution: Prepare a stock solution of xanthine oxidase in the phosphate buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes (typically 1-2 mU/mL).

    • Substrate Solution: Prepare a 150 µM stock solution of xanthine in the phosphate buffer. Gentle heating and/or the addition of a minimal amount of NaOH may be required for complete dissolution.[13]

    • Compound Stock Solutions: Prepare 10 mM stock solutions of 3-(3-Fluorophenyl)phenethyl alcohol, Allopurinol, and Febuxostat in 100% DMSO.

  • Assay Execution (96-well plate format):

    • Create a serial dilution of each inhibitor (test compound and controls) in phosphate buffer. It is crucial to maintain a constant final DMSO concentration (e.g., ≤1%) across all wells to avoid solvent effects.

    • To each well of the 96-well plate, add the following in order:

      • Phosphate Buffer

      • Inhibitor solution (or buffer for control wells)

      • Xanthine Oxidase enzyme solution

    • Pre-incubate the plate at 25°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the xanthine substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes.

  • Controls:

    • 100% Activity Control (No Inhibitor): Contains buffer, enzyme, and substrate.

    • Blank (No Enzyme): Contains buffer, inhibitor, and substrate to account for any background absorbance.

Data Analysis
  • Calculate Reaction Rate: For each concentration of the inhibitor, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔOD₂₉₅/min).

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

  • Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response) to fit the data and determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation and Interpretation

The quantitative results of the inhibition assays should be summarized for a clear comparison.

Table 1: Comparative Inhibitory Potency against Xanthine Oxidase

CompoundType of Inhibitor (Hypothesized/Known)IC₅₀ (µM) [Hypothetical Data]
3-(3-Fluorophenyl)phenethyl alcoholTo be determinedExperimental Result
AllopurinolPurine Analog, Competitive[7]~2.9[10]
FebuxostatNon-Purine, Mixed-Type[11]~0.0018[10]

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Purine_Metabolism Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitors Allopurinol Febuxostat 3-(3-Fluorophenyl)phenethyl alcohol? Inhibitors->XO1 Inhibitors->XO2

Caption: Purine metabolism pathway and the site of action for xanthine oxidase inhibitors.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Buffer, Enzyme, Substrate Add_Components Add Buffer, Inhibitor, and Enzyme to Plate Prep_Reagents->Add_Components Prep_Compounds Prepare Serial Dilutions of Test Compounds Prep_Compounds->Add_Components Pre_Incubate Pre-incubate for 15 min at 25°C Add_Components->Pre_Incubate Initiate_Reaction Initiate with Substrate (Xanthine) Pre_Incubate->Initiate_Reaction Measure_Abs Measure Absorbance at 295 nm over time Initiate_Reaction->Measure_Abs Calc_Rate Calculate Reaction Rates (V₀) Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Determine_IC50 Determine IC₅₀ via Non-linear Regression Calc_Inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro xanthine oxidase inhibition assay.

Conclusion

This guide provides a comprehensive, scientifically grounded framework for the initial evaluation of 3-(3-Fluorophenyl)phenethyl alcohol as a potential xanthine oxidase inhibitor. By employing the detailed protocols and conducting a head-to-head comparison with the well-characterized inhibitors Allopurinol and Febuxostat, researchers can generate robust and reliable data to ascertain its inhibitory potency. The results of such a study will be the first step in determining if this novel compound warrants further investigation as a potential therapeutic agent for hyperuricemia and gout.

References

  • How Do Xanthine Oxidase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names. (2022). RxList. [Link]

  • What are Xanthine oxidase inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • Xanthine Oxidase Assay (XO). (n.d.). ScienCell Research Laboratories. [Link]

  • Xanthine oxidase inhibitor. (2023). Wikipedia. [Link]

  • Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production. (2010). Hille, R., et al. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)? (2025). Guideline Central. [Link]

  • In Vitro Evaluation of Xanthine Oxidase Inhibitory Activity of Selected Medicinal Plants. (2016). Zulfitsrin, A., et al. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. (2021). Kumar, R., et al. European Journal of Medicinal Chemistry. [Link]

  • FDA approves lesinurad in combo with xanthine oxidase inhibitor to lower uric acid levels. (2015). Healio. [Link]

  • List of xanthine oxidase inhibitors: Uses, common brands, and safety information. (2023). SingleCare. [Link]

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Safety Operating Guide

Navigating the Disposal of 3-(3-Fluorophenyl)phenethyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is as critical as the innovative science they enable. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-(3-Fluorophenyl)phenethyl alcohol, ensuring the safety of laboratory personnel and the preservation of our environment. This document moves beyond mere procedural listing to instill a deep understanding of the chemical's nature and the rationale behind each disposal step, fostering a culture of safety and regulatory compliance.

Hazard Assessment and Chemical Profile

Key Anticipated Hazards:

  • Skin and Eye Irritation: Like its analogs, this compound is expected to cause skin and eye irritation upon contact.[3]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[3]

  • Toxicity: While acute toxicity data is not specified, it is prudent to handle the compound as potentially harmful if swallowed or absorbed through the skin.[4][5]

Table 1: Chemical and Physical Properties of 3-(3-Fluorophenyl)phenethyl alcohol and Related Compounds

Property3-(3-Fluorophenyl)phenethyl alcohol3-(3,4,5-Trifluorophenyl)phenethyl alcoholPhenethyl alcohol
CAS Number 840522-20-5[1][2]1443323-50-9[3]60-12-8[5]
Molecular Formula C₁₄H₁₃FOC₁₄H₁₁F₃OC₈H₁₀O
Anticipated Hazards Skin, eye, and respiratory irritation.Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[3]Harmful if swallowed (H302), Causes serious eye irritation (H319).[5]

This initial assessment underscores the necessity for careful handling and the use of appropriate Personal Protective Equipment (PPE) at all stages of its lifecycle in the laboratory, from receipt to disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of PPE is non-negotiable when handling 3-(3-Fluorophenyl)phenethyl alcohol. The following PPE is mandatory to minimize exposure risks.

  • Eye Protection: Chemical safety goggles are required to protect against splashes.[3]

  • Hand Protection: Nitrile gloves are recommended. Ensure to change them immediately if they become contaminated.

  • Body Protection: A standard laboratory coat should be worn to protect the skin.

  • Respiratory Protection: While general laboratory ventilation should be sufficient for small quantities, a respirator may be necessary for larger spills or in poorly ventilated areas.

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PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment Goggles Chemical Safety Goggles Gloves Nitrile Gloves Goggles->Gloves Wear Coat Laboratory Coat Gloves->Coat Wear End Proceed with Handling/Disposal Coat->End Start Before Handling Chemical Start->Goggles Wear

Caption: Essential PPE for handling 3-(3-Fluorophenyl)phenethyl alcohol.

Spill Management Protocol

In the event of a spill, a swift and organized response is crucial to mitigate potential hazards.

Immediate Actions:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ensure Ventilation: Increase ventilation in the area of the spill, if it is safe to do so.

Cleanup Procedure:

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full complement of required PPE.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent to contain the substance.[6]

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, sealable waste container.[6]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Cleanup Materials: All contaminated cleanup materials, including gloves and absorbent pads, must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of 3-(3-Fluorophenyl)phenethyl alcohol must be conducted in strict accordance with institutional and regulatory guidelines. As a fluorinated organic compound, it requires special handling.

Step 1: Waste Segregation

This is the most critical step in the disposal process. Due to its fluorine content, 3-(3-Fluorophenyl)phenethyl alcohol must be disposed of as halogenated organic waste . It is imperative not to mix this with non-halogenated organic waste streams, as this can complicate and increase the cost of disposal.

Step 2: Waste Container Selection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container must have a secure screw-top cap.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-(3-Fluorophenyl)phenethyl alcohol," and the associated hazards (e.g., "Irritant," "Toxic").

Step 3: Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • The container must be kept closed at all times, except when adding waste.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not, under any circumstances, dispose of 3-(3-Fluorophenyl)phenethyl alcohol down the drain. [3] Fluorinated organic compounds can be persistent in the environment and may be harmful to aquatic life.

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Disposal_Workflow Start Unused or Waste 3-(3-Fluorophenyl)phenethyl alcohol Segregation Segregate as Halogenated Organic Waste Start->Segregation Drain DO NOT Pour Down Drain Start->Drain Container Place in Labeled, Compatible Waste Container Segregation->Container Storage Store in Satellite Accumulation Area Container->Storage EHS Contact Environmental Health & Safety (EHS) Storage->EHS Collection Arrange for Professional Waste Collection EHS->Collection End Proper Disposal Collection->End

Caption: Disposal decision workflow for 3-(3-Fluorophenyl)phenethyl alcohol.

Regulatory Framework and Compliance

The handling and disposal of hazardous chemicals in the laboratory are governed by regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Key among these is OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), which mandates the development and implementation of a Chemical Hygiene Plan (CHP). Your institution's CHP will provide specific details on waste management procedures. Adherence to these regulations is not only a matter of safety but also of legal compliance.

By adhering to the principles and procedures outlined in this guide, you contribute to a safer laboratory environment and ensure that your vital research is conducted with the utmost responsibility.

References

  • Chemtex USA. (n.d.). Safety Data Sheet: Phenyl Ethyl Alcohol. Retrieved from [Link]

  • International Chemical Safety Cards. (2021). ICSC 0936 - PHENETHYL ALCOHOL. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Spill Cleanup. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.